molecular formula C27H44O8 B10795694 Pregnanediol 3-glucuronide CAS No. 38055-17-3

Pregnanediol 3-glucuronide

Cat. No.: B10795694
CAS No.: 38055-17-3
M. Wt: 496.6 g/mol
InChI Key: ZFFFJLDTCLJDHL-JQYCEVDMSA-N
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Description

Pregnanediol-3-glucuronide (PdG), with the CAS Number 1852-49-9 and a molecular formula of C₂₇H₄₄O₈, is the major phase II glucuronidated urinary metabolite of progesterone . This compound is a critical biomarker in reproductive health research, serving as a non-invasive, indirect measure of progesterone production for monitoring ovarian function . Its primary research value lies in the precise confirmation of ovulation; studies have established that three consecutive days of elevated urinary PdG levels above a threshold of 5 μg/mL can confirm ovulation with high sensitivity and specificity . Furthermore, specific excretion rate thresholds of PdG have been defined to navigate the continuum of ovarian activity: 7 μmol/24 h to mark the end of the fertile window, 9 μmol/24 h as biochemical proof of ovulation, and 13.5 μmol/24 h indicating luteal phase function sufficient to support pregnancy . Researchers utilize PdG in conjunction with estrone glucuronide (E1G) to obtain a detailed profile of ovarian activity, identifying various cycle types from anovulatory to fully fertile, and detecting conditions such as luteal phase defects and luteinized unruptured follicles (LUFs) . This reagent is therefore essential for fundamental studies in menstrual cycle physiology, fertility awareness methods, and the investigation of subfertility . Monoclonal antibodies developed against PdG enable its sensitive and specific quantification in urine via immunoassays such as ELISA, making it a cornerstone for developing clinical and point-of-care diagnostic tools . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
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InChI

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFFJLDTCLJDHL-JQYCEVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191467
Record name beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl
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Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregnanediol 3-O-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1852-49-9, 38055-17-3
Record name Pregnanediol-3alpha-glucuronide
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Record name Pregnanediol glucuronide
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Record name beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregnanediol 3-glucuronide
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Pregnanediol 3-O-glucuronide
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pregnanediol 3-glucuronide (PdG): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol (B26743) 3-glucuronide (PdG), a major urinary metabolite of progesterone (B1679170), serves as a critical biomarker for ovulation confirmation and the assessment of luteal phase function. Its non-invasive detection in urine provides a reliable method for tracking progesterone levels, which are essential for the establishment and maintenance of pregnancy. This technical guide provides an in-depth overview of PdG, including its biochemical properties, metabolic pathway, and physiological significance. Furthermore, it details established experimental protocols for the quantitative analysis of PdG and presents a summary of its levels in various physiological states.

Introduction

Pregnanediol 3-glucuronide (5β-pregnane-3α,20α-diol 3α-glucuronide) is the main end-metabolite of progesterone.[1] Progesterone is a steroid hormone pivotal to the female menstrual cycle and the maintenance of pregnancy.[2] Following its production, progesterone is metabolized primarily in the liver, where it undergoes a series of enzymatic reactions. The resulting metabolites are then conjugated to make them more water-soluble for excretion in the urine.[3][4] PdG is the most abundant of these conjugated metabolites, making it an excellent indicator of progesterone production and metabolism.[1] The measurement of urinary PdG offers a non-invasive and accurate reflection of progesterone levels, circumventing the pulsatile secretion of progesterone in serum.[2]

Biochemical Properties and Metabolism

Chemical Structure:

  • Formula: C₂₇H₄₄O₈

  • IUPAC Name: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

The metabolic pathway from progesterone to this compound is a multi-step process occurring predominantly in the liver.

Progesterone_Metabolism Progesterone Progesterone Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione 5β-reductase Pregnanolone Pregnanolone Pregnanedione->Pregnanolone 3α-hydroxysteroid dehydrogenase Pregnanediol Pregnanediol (5β-pregnane-3α,20α-diol) Pregnanolone->Pregnanediol 20α-hydroxysteroid dehydrogenase PdG This compound Pregnanediol->PdG UDP-glucuronosyltransferase (UGT)

Progesterone to PdG Metabolic Pathway

This pathway illustrates the conversion of progesterone into its major urinary metabolite, this compound (PdG).

Physiological Significance

The measurement of urinary PdG is a cornerstone of fertility awareness-based methods and reproductive health monitoring. Its primary application is the confirmation of ovulation. Following ovulation, the corpus luteum produces progesterone, leading to a significant and sustained rise in urinary PdG levels.

Quantitative Data on PdG Levels

The concentration of PdG in urine and serum varies significantly throughout the menstrual cycle and during pregnancy. The following tables summarize typical quantitative data.

Table 1: Urinary this compound (PdG) Levels During the Menstrual Cycle

Menstrual Cycle PhaseTypical Urinary PdG Levels (ng/mL)
Follicular Phase< 5
Luteal Phase> 5 (sustained for at least 3 days post-ovulation)

Note: A sustained rise in urinary PdG levels above 5 µg/mL for at least three consecutive days is a strong indicator of ovulation.[5][6]

Table 2: Urinary and Serum this compound (PdG) Levels in Different Physiological States

Physiological StateSample TypeTypical PdG LevelsReference
Pre-ovulatoryUrine< 5 µg/mL[6]
Post-ovulatoryUrine> 5 µg/mL (for ≥ 3 days)[5][6]
Luteal InsufficiencyUrine< 7 µmol/24h[3]
Biochemical Proof of OvulationUrine≥ 9 µmol/24h[3]
Sufficient Luteal FunctionUrine≥ 13.5 µmol/24h[5]
Early PregnancySerum> 10 µg/mL (and rising)[7]
Healthy ControlsSerumVariable[8]
Pregnant WomenSerumSignificantly up-regulated vs. healthy controls[8]

Experimental Protocols for PdG Measurement

The quantification of PdG is primarily achieved through two methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for the detection and quantification of PdG in urine and extracted serum or plasma.[9][10]

Experimental Workflow for a Competitive ELISA for PdG:

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition & Analysis Sample Urine/Extracted Sample AddSample Add Sample/Standard, PdG-HRP Conjugate, and Anti-PdG Antibody Sample->AddSample Standard PdG Standard Standard->AddSample Antibody Anti-PdG Antibody Antibody->AddSample Conjugate PdG-HRP Conjugate Conjugate->AddSample Plate Coat plate with Goat anti-Rabbit IgG Plate->AddSample Incubate1 Incubate at RT (e.g., 2 hours) AddSample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add TMB Substrate Wash1->AddSubstrate Incubate2 Incubate at RT AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance at 450 nm AddStop->Read Calculate Calculate PdG Concentration Read->Calculate

Competitive ELISA Workflow for PdG

Detailed Method for Urinary PdG ELISA: [11]

  • Plate Coating: A 96-well microplate is coated with donkey anti-rabbit IgG serum and incubated.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Sample and Reagent Addition: Urine samples and PdG-HRP (Horseradish Peroxidase) conjugate are added to the wells, followed by the addition of a rabbit anti-PdG antibody.

  • Incubation: The plate is incubated to allow for competitive binding between the sample PdG and the PdG-HRP conjugate for the limited antibody sites.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells.

  • Color Development and Stopping: The reaction is allowed to proceed, and then a stop solution is added.

  • Absorbance Reading: The absorbance is read at 450 nm using a microplate reader. The concentration of PdG in the sample is inversely proportional to the color intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and specific method for the quantification of PdG in serum and urine.[8][12]

Experimental Workflow for LC-MS/MS Analysis of PdG:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Urine Sample ProteinPrecipitation Protein Precipitation (for serum) Sample->ProteinPrecipitation Dilution Dilution ('Dilute and Shoot' for urine) Sample->Dilution LC Liquid Chromatography (Separation) ProteinPrecipitation->LC Dilution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

LC-MS/MS Workflow for PdG Analysis

Detailed Method for Serum PdG by LC-MS/MS: [8]

  • Sample Preparation:

    • Protein Precipitation: For serum samples, proteins are precipitated using a solvent like acetonitrile (B52724) or methanol. The mixture is centrifuged, and the supernatant is collected.[13]

    • Dilution ("Dilute and Shoot"): For urine samples, a simple dilution with a suitable solvent is often sufficient.[13]

  • Liquid Chromatography (LC) Separation: The prepared sample is injected into an LC system. A C18 column is commonly used to separate PdG from other components in the sample matrix. A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile is employed.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where PdG molecules are ionized, typically using electrospray ionization (ESI).

    • Mass Analysis: The precursor ion corresponding to PdG is selected in the first mass analyzer (Q1).

    • Fragmentation: The selected precursor ion is fragmented in the collision cell (Q2).

    • Product Ion Detection: The resulting product ions are detected in the second mass analyzer (Q3).

    • Quantification: The abundance of specific product ions is measured to quantify the amount of PdG in the sample. An internal standard is typically used for accurate quantification.

Conclusion

This compound is an indispensable biomarker in reproductive endocrinology. Its reliable measurement in urine provides a non-invasive window into progesterone activity, enabling the confirmation of ovulation and the assessment of luteal phase adequacy. The well-established analytical methods of ELISA and LC-MS/MS provide robust platforms for its quantification in research and clinical settings. This guide has provided a comprehensive technical overview of PdG, from its biochemical origins to its practical application in scientific investigation and drug development.

References

The Definitive Guide to Pregnanediol 3-Glucuronide (PdG) in the Menstrual Cycle: A Technical Whitepaper for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol (B26743) 3-glucuronide (PdG), the principal urinary metabolite of progesterone (B1679170), has emerged as a critical biomarker for non-invasive monitoring of the menstrual cycle. Its quantification in urine provides a reliable and accurate reflection of progesterone production, offering invaluable insights into ovulation and luteal phase function. This technical guide provides a comprehensive overview of the role of PdG in the menstrual cycle, detailing its biochemical origins, physiological significance, and clinical utility. We present a synthesis of quantitative data on urinary PdG levels, detailed experimental protocols for its measurement, and visual representations of the associated metabolic and signaling pathways to support advanced research and clinical applications.

Introduction: The Significance of Pregnanediol 3-Glucuronide

Progesterone is a steroid hormone indispensable for the regulation of the menstrual cycle and the establishment and maintenance of pregnancy.[1] Direct measurement of serum progesterone, however, is subject to pulsatility, which can complicate accurate assessment of ovarian function. This compound (PdG), a water-soluble conjugate of the progesterone metabolite pregnanediol, is excreted in the urine and provides a time-averaged representation of progesterone levels.[2] This makes urinary PdG an excellent, non-invasive biomarker for confirming ovulation and assessing the adequacy of the luteal phase.[3][4] The monitoring of urinary PdG is increasingly utilized in fertility awareness-based methods, clinical research, and the development of novel contraceptive and pro-fertility therapeutics.[5]

Biochemical Pathway: From Progesterone to Urinary PdG

The metabolic cascade from progesterone to its excretable form, PdG, primarily occurs in the liver. This biotransformation involves a series of enzymatic reactions that render the lipophilic progesterone molecule water-soluble for renal clearance.

Progesterone is first reduced to pregnanediol. This process is catalyzed by two key enzymes, 5α-reductase and 5β-reductase, leading to the formation of α-pregnanediol and β-pregnanediol, respectively.[1] Subsequently, these pregnanediol isomers undergo glucuronidation, a phase II metabolic reaction, where a glucuronic acid moiety is attached to the pregnanediol molecule.[1] This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The resulting pregnanediol-3-glucuronide (B129214) is then readily excreted in the urine.[1] The predominant isomer found in urine is 5β-pregnane-3α,20α-diol 3α-glucuronide.[6]

Progesterone_Metabolism Progesterone Metabolism to this compound (PdG) Progesterone Progesterone Dihydroprogesterone_5a 5α-Dihydroprogesterone Progesterone->Dihydroprogesterone_5a 5α-reductase Dihydroprogesterone_5b 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone_5b 5β-reductase Allopregnanolone Allopregnanolone Dihydroprogesterone_5a->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone Dihydroprogesterone_5b->Pregnanolone 3α-HSD a_Pregnanediol α-Pregnanediol Allopregnanolone->a_Pregnanediol 20α-HSD b_Pregnanediol β-Pregnanediol Pregnanolone->b_Pregnanediol 20α-HSD PdG This compound (PdG) a_Pregnanediol->PdG UDP-glucuronosyltransferase (UGT) b_Pregnanediol->PdG UDP-glucuronosyltransferase (UGT) Urine Urine Excretion PdG->Urine

Figure 1: Progesterone Metabolism Pathway

Quantitative Levels of Urinary PdG Throughout the Menstrual Cycle

The concentration of PdG in urine exhibits a characteristic pattern throughout the menstrual cycle, reflecting the dynamic changes in progesterone secretion from the corpus luteum. The following tables summarize the quantitative data for urinary PdG levels across the different phases of the menstrual cycle.

Table 1: Urinary PdG Thresholds for Ovulation Confirmation and Luteal Phase Assessment

ParameterThresholdSignificanceReference(s)
Ovulation Confirmation > 5 µg/mL for 3 consecutive days100% specificity for confirming ovulation after an LH surge or disappearance of fertile cervical mucus.[3][7]
End of Fertile Window 7 µmol/24 hIndicates the closure of the fertile window.[8]
Biochemical Proof of Ovulation 9 µmol/24 hProvides biochemical evidence that ovulation has occurred.[8]
Sufficient Luteal Function 13.5 µmol/24 hSuggests adequate luteal phase function to support a potential pregnancy.[1][8]

Table 2: Representative Urinary PdG Levels by Menstrual Cycle Phase

Menstrual Cycle PhasePdG ConcentrationNotesReference(s)
Follicular Phase Stable and lowReflects minimal progesterone production prior to ovulation.[9]
Luteal Phase Striking rise, peaking ~5 days post-ovulationIndicates a functional corpus luteum secreting progesterone.[9]
Luteal Phase (Age 20-29) 23280 ± 1874 ng/mL (uncorrected)[10]
Luteal Phase (Age 40-49) 15530 ± 1874 ng/mL (uncorrected)[10]
Luteal PdG (Creatinine Corrected) 3994-10860 ng/mg Creatinine[1]

Experimental Protocols for PdG Measurement

The accurate quantification of urinary PdG is paramount for its clinical and research applications. The two most common analytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying PdG in urine. The following protocol is a generalized representation of a competitive ELISA for PdG.

Principle: In a competitive ELISA, unlabeled PdG in the sample competes with a fixed amount of enzyme-labeled PdG (e.g., horseradish peroxidase conjugate) for binding to a limited number of anti-PdG antibody sites. The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of unlabeled PdG in the sample.

Generalized ELISA Protocol:

  • Coating: A microtiter plate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).[11]

  • Sample and Reagent Addition:

    • Add standards or diluted urine samples to the wells of the microtiter plate.[11]

    • Add the PdG-peroxidase conjugate to each well.[12]

    • Add the polyclonal rabbit anti-PdG antibody to each well to initiate the competitive binding reaction.[12]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with shaking to allow for the competitive binding to reach equilibrium.[11]

  • Washing: Wash the plate to remove any unbound reagents.[12]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The substrate will react with the bound peroxidase conjugate to produce a colored product.[11]

  • Reaction Termination: Stop the reaction by adding a stop solution.[12]

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[12]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow Generalized ELISA Workflow for PdG Measurement cluster_plate Microtiter Plate cluster_analysis Data Analysis A1 Plate Coating (Goat anti-Rabbit IgG) A2 Add Sample/Standard, PdG-HRP Conjugate, & Rabbit anti-PdG Ab A1->A2 A3 Incubation (Competitive Binding) A2->A3 A4 Washing A3->A4 A5 Substrate Addition (TMB) A4->A5 A6 Stop Reaction A5->A6 B1 Read Absorbance (450 nm) A6->B1 B2 Generate Standard Curve B1->B2 B3 Calculate Sample Concentration B2->B3

Figure 2: ELISA Workflow for PdG
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and sensitivity for the quantification of PdG compared to immunoassays.[13] This method is particularly valuable for research applications requiring precise measurements and for the validation of immunoassays.

Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Urine samples are typically diluted and injected into the LC system, where PdG is separated from other urinary components. The eluent is then introduced into the mass spectrometer, where PdG is ionized, fragmented, and detected based on its specific mass-to-charge ratio.

"Dilute and Shoot" UHPLC-MS/MS Protocol:

  • Sample Preparation:

    • Urine samples are diluted with a suitable solvent (e.g., methanol).[14] This "dilute and shoot" approach minimizes sample preparation time.[15]

  • Chromatographic Separation:

    • Inject the diluted sample into an ultra-high-performance liquid chromatography (UHPLC) system.

    • Separate PdG from other urinary metabolites using a suitable analytical column (e.g., a C18 column).

    • Employ a gradient elution program with a mobile phase consisting of, for example, water and methanol (B129727) with additives like formic acid to ensure efficient separation.[13]

  • Mass Spectrometric Detection:

    • Introduce the column eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Monitor specific precursor-to-product ion transitions for PdG and an internal standard.

  • Data Analysis:

    • Quantify the concentration of PdG in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PdG.

Logical Framework for Ovulation Confirmation

The measurement of urinary PdG is often used in conjunction with other biomarkers, such as luteinizing hormone (LH), to accurately pinpoint the fertile window and confirm ovulation. The LH surge triggers ovulation, and the subsequent rise in progesterone, and therefore urinary PdG, confirms that ovulation has occurred.

Ovulation_Confirmation_Logic Logical Flow for Ovulation Confirmation LH_Surge LH Surge Detected Ovulation_Triggered Ovulation Triggered (approx. 24-36h post-surge) LH_Surge->Ovulation_Triggered Corpus_Luteum Corpus Luteum Formation Ovulation_Triggered->Corpus_Luteum Progesterone_Rise Serum Progesterone Rises Corpus_Luteum->Progesterone_Rise PdG_Rise Urinary PdG Rises Progesterone_Rise->PdG_Rise PdG_Threshold PdG > 5 µg/mL for 3 consecutive days PdG_Rise->PdG_Threshold Ovulation_Confirmed Ovulation Confirmed PdG_Threshold->Ovulation_Confirmed Yes No_Confirmation Ovulation Not Confirmed PdG_Threshold->No_Confirmation No Luteal_Phase Luteal Phase Begins Ovulation_Confirmed->Luteal_Phase

Figure 3: Ovulation Confirmation Logic

Conclusion

This compound is a robust and reliable biomarker for the non-invasive assessment of ovulation and luteal phase function. The quantitative measurement of urinary PdG, through either ELISA or LC-MS/MS, provides valuable data for researchers, clinicians, and drug development professionals. Understanding the nuances of PdG physiology, its quantitative thresholds, and the methodologies for its measurement is essential for advancing our knowledge of female reproductive health and for the development of innovative diagnostic and therapeutic strategies. This guide provides a foundational resource to support these endeavors.

References

A Technical Guide to Pregnanediol 3-Glucuronide (PdG): Progesterone's Primary Urinary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG), a key steroid metabolite, is the principal urinary excretory product of progesterone (B1679170).[1][2] Its quantification in urine provides a non-invasive and reliable method for assessing progesterone production and metabolism.[3] This is of paramount importance in reproductive medicine, endocrinology, and drug development, where monitoring ovarian function, confirming ovulation, and assessing luteal phase health are critical.[4][5] Unlike serum progesterone, which is subject to significant pulsatile fluctuations, urinary PdG offers a time-averaged reflection of progesterone levels, mitigating the risk of misinterpretation from a single blood draw.[3][6] This guide provides a comprehensive overview of PdG, including its biochemical synthesis, physiological relevance, and detailed methodologies for its quantification.

Biochemical Pathway of Pregnanediol 3-Glucuronide

Progesterone is primarily metabolized in the liver, with a smaller fraction processed in other tissues. The metabolic cascade leading to PdG involves a multi-step enzymatic process.

The primary pathway involves the reduction of progesterone to pregnanediol, which exists in two main isomeric forms, α-pregnanediol and β-pregnanediol. This conversion is catalyzed by the enzymes 5α-reductase and 5β-reductase.[3] Subsequently, these pregnanediol isomers undergo glucuronidation, a phase II metabolic reaction, where a glucuronic acid molecule is attached. This process, occurring in the liver and mediated by UDP-glucuronosyltransferase, renders the metabolite water-soluble, facilitating its excretion in the urine.[7][8] The most abundant and clinically relevant isomer is the 5β-pregnane-3α,20α-diol glucuronide, commonly referred to as this compound (PdG).[3]

Progesterone_Metabolism Progesterone Progesterone Pregnanediol Pregnanediol (α and β isomers) Progesterone->Pregnanediol 5α/5β-reductase (Liver) PdG This compound (PdG) Pregnanediol->PdG UDP-glucuronosyltransferase (Liver) Urine_Excretion Urinary Excretion PdG->Urine_Excretion Excretion

Figure 1: Metabolic pathway of progesterone to PdG.

Physiological Significance and Clinical Applications

The measurement of urinary PdG is a cornerstone of fertility monitoring and reproductive health assessment. Its levels correlate well with serum progesterone concentrations and provide a reliable indication of ovulation and luteal phase function.[9]

  • Confirmation of Ovulation: A sustained rise in urinary PdG levels for at least three consecutive days is a highly specific indicator that ovulation has occurred.[7][10] A common threshold used to confirm ovulation is 5 µg/mL.[6][10]

  • Assessment of Luteal Phase: Adequate progesterone production during the luteal phase is essential for the successful implantation of an embryo and the maintenance of early pregnancy.[7] Monitoring PdG levels can help identify luteal phase defects.[7]

  • Pregnancy Monitoring: Progesterone is crucial for maintaining a healthy pregnancy, and its production increases significantly after conception.[7] Consequently, PdG levels also rise steadily throughout gestation, making it a useful biomarker for monitoring early pregnancy.[7]

  • Fertility Awareness-Based Methods (FABMs): Urinary PdG testing, often in conjunction with luteinizing hormone (LH) and estrone-3-glucuronide (E1G) measurements, enhances the accuracy of identifying the fertile window and the post-ovulatory infertile phase.[10][11]

Quantitative Data on Urinary PdG Levels

The concentration of PdG in urine varies significantly throughout the menstrual cycle and during pregnancy. The following tables summarize typical values and thresholds reported in the literature.

Menstrual Cycle Phase Typical Urinary PdG Concentration Reference
Follicular PhaseLow/Baseline[12]
Luteal Phase5-20 µg/mL[13]
Luteal PdG (normalized)3994-10860 ng/mg Creatinine[7]
Clinical Threshold/Event Urinary PdG Level Significance Reference
Ovulation Confirmation> 5 µg/mL for 3 consecutive daysHigh sensitivity and 100% specificity for ovulation[7][10]
End of Fertile Window7 µmol/24 hIndicates the closing of the fertile window[7]
Biochemical Proof of Ovulation9 µmol/24 hConfirms ovulation has occurred[7]
Sufficient Luteal Function13.5 µmol/24 hSuggests adequate luteal function to support pregnancy[7]
Early Pregnancy (post-luteal phase)> 10 µg/mLSustained elevated levels are indicative of early pregnancy[13]
Early Pregnancy (by 6 weeks)15-40 µg/mL or higherReflects increasing progesterone production[13]
Assay Performance Metrics (ELISA) Value Reference
Assay Range0.391 - 50 ng/mL[14][15]
Analytical Sensitivity0.18 ng/mL[15]
Intra-assay CV4.1%[15]
Inter-assay CV6.4%[15]
Assay Performance Metrics (LC-MS/MS) Value Reference
Linear Range0.38 - 100 ng/mL[16]
Limit of Quantification (LOQ)0.01 µg/mL[17]
Relative Standard Deviation (RSD)< 10.6%[16]
Accuracy90.6% - 110.4%[16]

Experimental Protocols for PdG Quantification

The two primary methods for the quantitative analysis of urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA is the format typically employed for PdG quantification.

Principle: In a competitive ELISA for PdG, a known amount of enzyme-labeled PdG (conjugate) competes with the PdG in the sample for a limited number of binding sites on a specific anti-PdG antibody. The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of PdG in the sample. The signal generated by the enzyme's reaction with a substrate is then measured to determine the sample's PdG concentration.[4][14]

Detailed Protocol (based on commercially available kits): [4][14][15][18]

  • Reagent Preparation:

    • Allow all kit components to reach room temperature before use.

    • Prepare 1X Wash Buffer by diluting the provided concentrate (e.g., 20X) with deionized or distilled water.

    • Prepare 1X Assay Buffer by diluting the provided concentrate (e.g., 5X) with deionized or distilled water.

    • Prepare PdG standards by performing serial dilutions of the stock standard in 1X Assay Buffer to create a standard curve (e.g., ranging from 0 to 50 ng/mL).

  • Sample Preparation:

    • Urine samples can typically be used directly after appropriate dilution with 1X Assay Buffer.

    • For serum or plasma, an extraction step is usually required.

  • Assay Procedure:

    • Add 50 µL of standards or diluted samples to the appropriate wells of the microtiter plate, which is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

    • Add 25 µL of PdG-peroxidase conjugate to each well.

    • Add 25 µL of rabbit anti-PdG antibody to each well (except for non-specific binding wells).

    • Cover the plate and incubate for a specified time (e.g., 2 hours) at room temperature, preferably with shaking.

    • Wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB (Tetramethylbenzidine) substrate to each well and incubate for a short period (e.g., 30 minutes) at room temperature in the dark.

    • Add 50 µL of Stop Solution (e.g., 1 M HCl) to each well to terminate the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Prepare Buffers and Standards Add_Reagents Add Standards/Samples, Conjugate, and Antibody to Plate Reagent_Prep->Add_Reagents Sample_Prep Dilute Urine Samples Sample_Prep->Add_Reagents Incubate Incubate (e.g., 2 hours) Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Incubate_Substrate Incubate (e.g., 30 mins) Add_Substrate->Incubate_Substrate Stop_Reaction Add Stop Solution Incubate_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Calculate Calculate Concentrations (using Standard Curve) Read_Plate->Calculate

Figure 2: General workflow for a competitive ELISA for PdG.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is considered a gold-standard method for steroid hormone analysis.

Principle: Urine samples are first subjected to a simple dilution. The diluted sample is then injected into an LC system, where PdG is separated from other urinary components. The eluent from the LC column is introduced into a mass spectrometer, where PdG is ionized, fragmented, and detected based on its specific mass-to-charge ratio, allowing for highly accurate quantification.[17]

Detailed Protocol (based on "dilute and shoot" methodology): [17][19]

  • Reagent and Standard Preparation:

    • Prepare a stock solution of PdG standard in a suitable solvent (e.g., methanol).

    • Prepare working solutions for the calibration curve by serial dilution of the stock solution.

    • Prepare an internal standard (IS) solution (e.g., deuterated PdG) at a fixed concentration.

    • The mobile phase for the LC system typically consists of two solvents, such as water with a small amount of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) with formic acid (Solvent B).

  • Sample Preparation:

    • Centrifuge the urine samples to pellet any precipitates.

    • Dilute a small volume of the urine supernatant with the internal standard solution in a solvent mixture (e.g., methanol/water).

    • Vortex the mixture and centrifuge again.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the prepared sample into the LC system.

      • Use a suitable analytical column (e.g., a C18 column) to separate PdG from other analytes.

      • Employ a gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase to elute the analytes.

    • Mass Spectrometry:

      • Use an electrospray ionization (ESI) source, typically in negative ion mode, to ionize the eluting compounds.

      • Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode.

      • Monitor specific precursor-to-product ion transitions for both PdG and the internal standard to ensure specificity and accurate quantification.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions of PdG and the internal standard.

    • Calculate the ratio of the PdG peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolation from the calibration curve.

LCMS_Workflow cluster_prep Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data Data Processing Sample_Dilution Dilute Urine Sample with Internal Standard Centrifuge Vortex and Centrifuge Sample_Dilution->Centrifuge LC_Separation LC Separation (e.g., C18 column) Centrifuge->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Figure 3: Workflow for a "dilute and shoot" LC-MS/MS method for PdG.

Conclusion

This compound is an indispensable biomarker in the field of reproductive endocrinology and related areas of drug development. Its non-invasive measurement in urine provides a robust and reliable assessment of progesterone activity. The choice between ELISA and LC-MS/MS for quantification will depend on the specific requirements of the research or clinical application, with ELISA offering a high-throughput and cost-effective solution, while LC-MS/MS provides superior specificity and sensitivity. The methodologies and data presented in this guide offer a solid foundation for the integration of PdG analysis into research and development workflows.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Pregnanediol (B26743) 3-Glucuronide Analysis

This guide provides a comprehensive overview of the discovery, history, and analytical evolution of pregnanediol 3-glucuronide (PdG), the primary urinary metabolite of progesterone (B1679170). From its initial isolation to the development of modern high-throughput analytical techniques, the measurement of PdG has been fundamental to understanding reproductive endocrinology.

The Era of Discovery (1920s-1930s)

The story of this compound begins with the foundational work on steroid hormones in the early 20th century.

Initial Isolation and Characterization of Pregnanediol

In 1929, Guy Frederic Marrian, working in London, successfully isolated a crystalline substance from the urine of pregnant women that possessed two hydroxyl groups.[1][2] While he had isolated the compound, its precise chemical structure remained to be fully elucidated.[1] Almost concurrently, Adolf Butenandt in Göttingen, Germany, not only isolated the same diol but also clarified its steroid structure and coined the name "pregnandiol," derived from its association with pregnancy.[1][3]

Identification of the Glucuronide Conjugate

The next critical breakthrough came in 1936 from the laboratory of Eleanor Venning and J.S.L. Browne at McGill University.[4] They demonstrated that pregnanediol was not excreted in its free form but rather as a water-soluble conjugate: pregnanediol glucuronide.[1][5] Their work established that measuring the concentration of this glucuronide in urine provided a reliable, non-invasive method to indirectly quantify progesterone excretion.[1][6] This pivotal discovery linked a urinary metabolite to the function of the corpus luteum and opened the door to the clinical assessment of ovarian activity.[1][7]

The Metabolic Pathway: From Progesterone to Urinary PdG

Progesterone is primarily metabolized in the liver through a multi-step enzymatic process to increase its water solubility for excretion.[8][9]

The pathway to its main urinary metabolite, PdG, involves several key steps:

  • Reduction: Progesterone is first acted upon by reductases. The major pathway involves the enzyme 5β-reductase, which converts progesterone to 5β-dihydroprogesterone.[9][10]

  • Hydroxylation: Subsequently, a hydroxyl group is added, converting the intermediate into 5β-pregnane-3α,20α-diol, the compound commonly known as pregnanediol.[1][7]

  • Conjugation (Glucuronidation): In the final step, the enzyme UDP-glucuronosyltransferase attaches a glucuronic acid molecule to the 3α-hydroxyl group of pregnanediol.[9][11] This creates the highly water-soluble conjugate, this compound (PdG), which is then readily excreted by the kidneys into the urine.[12] Approximately 15-30% of a progesterone dose is metabolized into this form.[11][12]

Progesterone Metabolism Progesterone Progesterone DHP 5β-Dihydroprogesterone Progesterone->DHP 5β-Reductase (Liver) PD Pregnanediol (5β-pregnane-3α,20α-diol) DHP->PD 3α-Hydroxysteroid Dehydrogenase PDG This compound (PdG) PD->PDG UDP-Glucuronosyltransferase (Glucuronidation) Urine Excretion in Urine PDG->Urine

Caption: Metabolic conversion of Progesterone to urinary PdG.

Evolution of Analytical Methodologies

The methods for quantifying PdG have evolved dramatically, moving from cumbersome chemical procedures to highly specific and automated techniques.

Early Gravimetric and Colorimetric Methods (1930s - 1950s)

The first clinically useful assay was Venning's 1937 gravimetric method, which involved the precipitation and weighing of sodium pregnanediol glucuronide.[13][14] Subsequent methods relied on harsh acid hydrolysis to cleave the glucuronide, followed by solvent extraction and purification of the free pregnanediol. Quantification was performed either gravimetrically or colorimetrically, often by adding concentrated sulfuric acid to produce a measurable color.[13] These methods were laborious, time-consuming, and lacked the sensitivity needed to measure low levels of the metabolite.[13]

Classical Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Acid Hydrolysis Urine->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Chromatography & Oxidation Extraction->Purification Colorimetry Color Development (e.g., H₂SO₄) Purification->Colorimetry Result Spectrophotometric Reading Colorimetry->Result ELISA Workflow cluster_reaction Competitive Binding cluster_detection Detection Plate Antibody-Coated Plate Well Sample Add Sample (PdG) & Enzyme-Conjugate Plate->Sample Incubate Incubate & Compete Sample->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Substrate Add Substrate & Develop Color Wash->Substrate Read Read Absorbance (Inverse Signal) Substrate->Read LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Urine Sample Dilute Dilute with Internal Standard Sample->Dilute Inject Inject into UHPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spec Detection (MS/MS) Separate->Detect Result Quantification Detect->Result

References

An In-depth Technical Guide to Pregnanediol 3-glucuronide: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG), a major urinary metabolite of progesterone (B1679170), serves as a critical biomarker in reproductive endocrinology and drug development.[1][2] Its concentration in urine directly correlates with serum progesterone levels, offering a non-invasive method to monitor ovarian function, confirm ovulation, and assess luteal phase health.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and analytical methodologies for pregnanediol 3-glucuronide.

Chemical Structure and Identification

This compound is a steroid conjugate formed in the liver through the glucuronidation of pregnanediol.[4] This process increases the water solubility of the steroid, facilitating its excretion in urine.

IUPAC Name: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid[5]

Synonyms: 5β-Pregnane-3α,20α-diol 3α-glucuronide, PdG[6]

Chemical structure of this compound

Physicochemical and Biological Properties

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₇H₄₄O₈[5]
Molecular Weight 496.63 g/mol [7]
CAS Number 1852-49-9[8]
Melting Point >94°C (decomposes)
Boiling Point 666.4°C at 760 mmHg
Solubility Soluble in ethanol
Appearance Solid
Biological Half-life Not well-defined; reflects progesterone production
Primary Route of Elimination Renal excretion in urine

Biosynthesis and Metabolism

This compound is the end product of progesterone metabolism, primarily occurring in the liver. The metabolic pathway involves a series of enzymatic reactions that reduce the progesterone molecule and then conjugate it with glucuronic acid.

The key enzymatic steps are:

  • Reduction of Progesterone: Progesterone is first reduced to dihydroprogesterone by either 5α-reductase or 5β-reductase.

  • Further Reduction: Dihydroprogesterone is then converted to pregnanolone (B1679072) by 3α-hydroxysteroid dehydrogenase (3α-HSD).

  • Formation of Pregnanediol: Pregnanolone is subsequently reduced to pregnanediol by 20α-hydroxysteroid dehydrogenase (20α-HSD).

  • Glucuronidation: Finally, pregnanediol is conjugated with glucuronic acid at the 3-hydroxyl position by UDP-glucuronosyltransferase (UGT) to form the water-soluble this compound, which is then excreted in the urine.[4]

Progesterone Metabolism to this compound Progesterone Progesterone Dihydroprogesterone 5α/5β-Dihydroprogesterone Progesterone->Dihydroprogesterone 5α/5β-reductase Pregnanolone Pregnanolone Dihydroprogesterone->Pregnanolone 3α-HSD Pregnanediol Pregnanediol Pregnanolone->Pregnanediol 20α-HSD PdG This compound Pregnanediol->PdG UDP-glucuronosyltransferase (UGT)

Metabolic pathway of progesterone to this compound.

Experimental Protocols

The quantification of this compound is most commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA). The following is a detailed, generalized protocol for a competitive ELISA.

Principle of the Assay: This is a competitive immunoassay where this compound in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • This compound standard

  • This compound-enzyme (e.g., HRP) conjugate

  • Primary antibody to this compound (e.g., rabbit anti-PdG)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Assay Buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the specific kit manual. This typically involves diluting concentrated buffers and preparing a standard curve by serial dilution of the stock standard.

  • Sample Addition: Add a specific volume (e.g., 50 µL) of standards, controls, and samples to the appropriate wells of the microtiter plate.

  • Conjugate and Antibody Addition: Add the enzyme-conjugated this compound (e.g., 25 µL) and the primary antibody (e.g., 25 µL) to each well (except for blank wells).

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at a specific temperature (e.g., room temperature), often with shaking.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution (e.g., 100 µL) to each well and incubate for a specified time (e.g., 30 minutes) in the dark to allow for color development.

  • Stopping the Reaction: Add the stop solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.

  • Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

ELISA Workflow for this compound cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis ReagentPrep Prepare Reagents (Standards, Buffers) AddSamples Add Standards/Samples to Plate ReagentPrep->AddSamples SamplePrep Prepare Samples SamplePrep->AddSamples AddReagents Add Conjugate and Primary Antibody AddSamples->AddReagents Incubate1 Incubate AddReagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop ReadPlate Read Absorbance AddStop->ReadPlate Calculate Calculate Concentrations ReadPlate->Calculate

A generalized workflow for a competitive ELISA of this compound.

Biological Significance and Applications

The primary biological role of this compound is as an excretory metabolite of progesterone. Its measurement in urine is a valuable tool in several areas:

  • Reproductive Health Monitoring: Tracking urinary PdG levels across the menstrual cycle can confirm ovulation and assess the function of the corpus luteum.[3][4]

  • Fertility and Family Planning: Daily monitoring of PdG can help identify the fertile window and is used in natural family planning methods.

  • Pregnancy Monitoring: Adequate progesterone levels are crucial for maintaining a healthy pregnancy, and urinary PdG can be used as a non-invasive indicator of progesterone production during gestation.[9]

  • Drug Development: In the development of progestogenic drugs, monitoring PdG levels can provide insights into the metabolism and pharmacodynamics of the administered compound.

Conclusion

This compound is a key biomarker in reproductive science and clinical applications. Its chemical structure, characterized by a steroid nucleus conjugated to glucuronic acid, facilitates its excretion and allows for non-invasive monitoring of progesterone levels. The well-established analytical methods, particularly ELISA, provide reliable and sensitive quantification. This in-depth guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this important steroid metabolite.

References

A Technical Guide to the Biosynthesis and Metabolism of Pregnanediol 3-Glucuronide (PdG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and quantification of pregnanediol (B26743) 3-glucuronide (PdG), the principal urinary metabolite of progesterone (B1679170). This document details the enzymatic pathways, presents quantitative data on its physiological concentrations, outlines detailed experimental protocols for its measurement, and includes diagrams to illustrate key processes.

Introduction to Pregnanediol 3-Glucuronide (PdG)

This compound (PdG) is a steroid metabolite that is formed in the liver from progesterone. As the major urinary metabolite of progesterone, PdG serves as a crucial non-invasive biomarker for tracking ovulation and monitoring progesterone levels throughout the menstrual cycle and early pregnancy. Accurate measurement of PdG is vital in reproductive endocrinology research, fertility monitoring, and the development of related diagnostics and therapeutics.

Biosynthesis of this compound

The biosynthesis of PdG from progesterone is a multi-step enzymatic process that primarily occurs in the liver. Progesterone, produced mainly by the corpus luteum in the ovary following ovulation, is released into the bloodstream and transported to the liver for metabolism.

The pathway can be summarized as follows:

  • Reduction of Progesterone: Progesterone is first reduced to 5β-pregnanedione by the enzyme 5β-reductase (AKR1D1). This is the rate-limiting step in the pathway.

  • Further Reduction: 5β-pregnanedione is then converted to pregnanolone (B1679072), which exists in two isomers.

  • Conversion to Pregnanediol: Pregnanolone is subsequently converted to 5β-pregnanediol. This step is catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).

  • Glucuronidation: The final step is the conjugation of a glucuronic acid molecule to the 3-hydroxyl group of 5β-pregnanediol. This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT) enzyme, resulting in the formation of this compound. This conjugation step significantly increases the water solubility of the steroid, facilitating its excretion in the urine.

The conversion of progesterone into its main urinary metabolite, this compound (PdG), is a multi-step process that primarily takes place in the liver. This metabolic pathway involves a series of enzymatic reactions.

The initial and rate-limiting step is the reduction of progesterone to 5β-pregnanedione, a reaction catalyzed by the enzyme 5β-reductase (also known as AKR1D1). Subsequently, 5β-pregnanedione undergoes further reduction to form pregnanolone. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) then converts pregnanolone into 5β-pregnanediol.

The final step in the biosynthesis of PdG is glucuronidation. In this reaction, a molecule of glucuronic acid is attached to the 5β-pregnanediol molecule. This conjugation is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which significantly increases the water solubility of the steroid, preparing it for excretion in the urine.

Pregnanediol_3_Glucuronide_Biosynthesis This compound Biosynthesis Pathway cluster_liver Hepatic Metabolism Progesterone Progesterone Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione Pregnanolone Pregnanolone Pregnanedione->Pregnanolone Pregnanediol 5β-Pregnanediol Pregnanolone->Pregnanediol PdG This compound (PdG) Pregnanediol->PdG Enz1 5β-reductase (AKR1D1) Enz1->Progesterone Enz2 3α-hydroxysteroid dehydrogenase (3α-HSD) Enz2->Pregnanolone Enz3 UDP-glucuronosyltransferase (UGT) Enz3->Pregnanediol

Caption: Biosynthesis pathway of this compound.

Metabolism and Excretion of PdG

Once synthesized in the liver, the highly water-soluble nature of PdG allows it to be efficiently transported in the bloodstream to the kidneys. The kidneys filter PdG from the blood, and it is subsequently excreted in the urine. This efficient clearance from the body is what makes urinary PdG an excellent and timely indicator of systemic progesterone production.

Quantitative Data for PdG Levels

Urinary PdG levels fluctuate predictably throughout the menstrual cycle, reflecting the underlying changes in progesterone production by the corpus luteum. The following tables summarize typical PdG concentrations in urine during different phases of the menstrual cycle and in early pregnancy. These values are often measured in first morning urine samples to ensure consistency.

Table 1: Typical Urinary PdG Concentrations During the Menstrual Cycle

Menstrual PhaseTypical PdG Concentration (µg/mL)Notes
Follicular Phase 0 - 3Low levels of progesterone result in low PdG.
Periovulatory Variable, begins to risePdG starts to increase following the LH surge and ovulation.
Mid-Luteal Phase 6 - 40Peak progesterone production from the corpus luteum.
Late Luteal Phase Declines to baselineProgesterone and PdG levels drop if pregnancy does not occur.

Table 2: Urinary PdG Concentrations in Early Pregnancy

Time PointTypical PdG Concentration (µg/mL)Notes
Implantation Window (approx. 7-10 DPO) > 5, often sustainedSustained elevated levels are crucial for a receptive uterine lining.
Early Pregnancy (up to 6 weeks) > 10, progressively risingLevels can reach 15-40 µg/mL or higher.

Note: Concentrations can vary significantly between individuals and cycles. The values presented are general ranges. DPO = Days Past Ovulation.

A sustained urinary PdG level of over 5 µg/mL for at least three consecutive days is a strong indicator that ovulation has occurred.

Experimental Protocols for PdG Measurement

The quantification of PdG in urine is most commonly performed using Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol outlines the general steps for a competitive ELISA, a common format for quantifying small molecules like PdG.

Materials:

  • Microtiter plate pre-coated with anti-PdG antibodies

  • Urine samples (first morning void recommended)

  • PdG standards of known concentrations

  • PdG-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Sample and Standard Preparation:

    • Thaw frozen urine samples and standards and bring to room temperature.

    • Centrifuge urine samples to pellet any sediment.

    • Prepare a standard curve by performing serial dilutions of the PdG stock standard.

  • Assay Procedure:

    • Add a specific volume of standards, controls, and urine samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add the PdG-HRP conjugate to each well. During incubation, the free PdG in the sample/standard will compete with the PdG-HRP conjugate for binding to the antibodies on the plate.

    • Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

    • Incubate in the dark for a specified time (e.g., 15-30 minutes). The intensity of the color is inversely proportional to the amount of PdG in the sample.

    • Add the stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the urine samples by interpolating their absorbance values from the standard curve.

    • Concentrations are often normalized to creatinine (B1669602) levels to account for variations in urine dilution.

LC-MS/MS provides high specificity and sensitivity for the quantification of PdG.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • C18 analytical column

  • Urine samples

  • PdG analytical standard

  • Isotopically labeled internal standard (e.g., PdG-d5)

  • Methanol (B129727), acetonitrile (B52724), formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Methodology:

  • Sample Preparation:

    • Thaw urine samples and standards.

    • Spike a known amount of the internal standard into each sample, standard, and quality control.

    • (Optional) Perform a solid-phase extraction to remove interfering substances from the urine matrix.

    • Dilute the samples with an appropriate solvent (e.g., methanol/water mixture).

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile or methanol with formic acid (B) to separate PdG from other urinary components.

  • MS/MS Detection:

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored for both PdG and the internal standard. This provides high selectivity.

    • The instrument is tuned for optimal sensitivity for these transitions.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (PdG) and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of PdG in the samples from the calibration curve.

Experimental_Workflow_PdG_Measurement Experimental Workflow for PdG Measurement cluster_sample Sample Collection & Preparation cluster_elisa ELISA Protocol cluster_lcms LC-MS/MS Protocol cluster_data Data Analysis Urine First Morning Urine Collection Prepare Sample Preparation (Centrifugation/Dilution) Urine->Prepare ELISA_Plate Add Sample, Standard, & Conjugate to Coated Plate Prepare->ELISA_Plate LCMS_Spike Spike with Internal Standard Prepare->LCMS_Spike ELISA_Incubate Incubate & Wash ELISA_Plate->ELISA_Incubate ELISA_Substrate Add Substrate & Stop Solution ELISA_Incubate->ELISA_Substrate ELISA_Read Read Absorbance ELISA_Substrate->ELISA_Read StandardCurve Generate Standard Curve ELISA_Read->StandardCurve LCMS_Inject Inject into LC System LCMS_Spike->LCMS_Inject LCMS_Separate Chromatographic Separation LCMS_Inject->LCMS_Separate LCMS_Detect MS/MS Detection (MRM) LCMS_Separate->LCMS_Detect LCMS_Detect->StandardCurve Quantify Quantify PdG Concentration StandardCurve->Quantify

Caption: General workflow for PdG measurement.

Conclusion

This compound is an indispensable biomarker in reproductive science. A thorough understanding of its biosynthesis from progesterone and its metabolic clearance is fundamental for researchers and clinicians. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the accurate measurement and interpretation of PdG levels in various research and clinical settings, from fertility monitoring to the development of novel diagnostic and therapeutic agents. The continued refinement of analytical methods will further enhance the utility of PdG as a key indicator of reproductive health.

The Physiological Significance of Urinary Pregnanediol-3-Glucuronide (PdG) Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol-3-glucuronide (B129214) (PdG), the primary urinary metabolite of progesterone (B1679170), serves as a crucial non-invasive biomarker for tracking progesterone fluctuations and confirming ovulation. Its measurement in urine provides a reliable assessment of luteal phase function, which is paramount for successful implantation and the maintenance of early pregnancy. This technical guide delves into the core physiological significance of urinary PdG levels, presenting quantitative data, detailed experimental protocols for its measurement, and visual representations of the associated biological pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in reproductive health and drug development.

Introduction

Progesterone, a steroid hormone, plays a pivotal role in the female menstrual cycle and the establishment and maintenance of pregnancy.[1][2] Direct measurement of serum progesterone, however, can be invasive and may not accurately reflect the overall progesterone activity due to its pulsatile secretion. Urinary monitoring of its major metabolite, pregnanediol-3-glucuronide (PdG), offers a non-invasive and integrated assessment of progesterone levels over a period of time.[3][4] After progesterone is metabolized in the liver to pregnanediol, it is conjugated with glucuronic acid to form the water-soluble PdG, which is then excreted in the urine.[5] Consequently, urinary PdG levels correlate with serum progesterone concentrations, providing a valuable tool for fertility monitoring, assessment of luteal phase defects, and early pregnancy confirmation.[6][7]

Physiological Significance of Urinary PdG Levels

The concentration of PdG in urine fluctuates predictably throughout the menstrual cycle, mirroring the cyclical production of progesterone. These fluctuations are of profound physiological importance, particularly in the context of reproductive function.

Menstrual Cycle and Ovulation Confirmation

During the follicular phase of the menstrual cycle, progesterone levels are low, resulting in minimal urinary PdG excretion.[8][9] Following the luteinizing hormone (LH) surge and subsequent ovulation, the corpus luteum begins to produce progesterone, leading to a significant rise in urinary PdG levels.[10][11] This post-ovulatory increase in PdG is a reliable indicator that ovulation has occurred.[12][13] A sustained elevation of urinary PdG for several consecutive days during the luteal phase confirms a functional corpus luteum and a healthy luteal phase, which is essential for preparing the endometrium for implantation.[14][15]

Implantation and Early Pregnancy

In the event of successful fertilization and implantation, the corpus luteum continues to produce progesterone, and consequently, urinary PdG levels remain elevated.[10] This sustained high level of PdG is critical for maintaining the uterine lining and supporting the developing embryo in early pregnancy. If implantation does not occur, the corpus luteum degenerates, leading to a decline in progesterone and a subsequent drop in urinary PdG levels, which triggers menstruation.[16] Therefore, persistently high urinary PdG levels beyond the expected luteal phase can be an early indicator of pregnancy.

Quantitative Data on Urinary PdG Levels

The following tables summarize the typical ranges of urinary PdG levels observed during different physiological states. These values are compiled from various studies and are presented for comparative analysis. It is important to note that absolute values can vary between individuals and with different assay methods.

Physiological State Typical Urinary PdG Levels (µg/mL) References
Follicular Phase1-5[8]
Luteal Phase5-25[8]
Ovulation Confirmation Threshold>5 (for three consecutive days)[13][14]
Early Pregnancy>10 and progressively rising

Table 1: Typical Urinary PdG Levels in Different Physiological States.

| Menstrual Cycle Phase | Urinary PdG Range (µg/mL) | Corresponding Serum Progesterone (ng/mL) | References | | :--- | :--- | :--- | | Follicular Phase | 0-3 | 0.1 - 0.7 |[9] | | Luteal Phase | 6-40 | 2 - 25 |[9][13] | | Mid-Luteal Peak (for optimal fertility) | >5 | >10 |[17] |

Table 2: Comparative Urinary PdG and Serum Progesterone Levels.

Experimental Protocols for Urinary PdG Measurement

The most common method for quantifying urinary PdG is the enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for a competitive ELISA, which is a widely used format for this purpose.

Principle of Competitive ELISA for Urinary PdG

This assay is based on the principle of competitive binding. Unlabeled PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG (e.g., horseradish peroxidase-conjugated PdG) for a limited number of binding sites on a specific anti-PdG antibody coated on a microplate. The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of unlabeled PdG in the sample. The bound enzyme activity is then measured by the addition of a substrate that produces a colored product. The intensity of the color is read using a microplate reader, and the concentration of PdG in the sample is determined by comparing the result to a standard curve.[1][18][19]

Materials and Reagents
  • Microtiter plate pre-coated with anti-PdG antibody

  • Urinary PdG standards of known concentrations

  • PdG-Horseradish Peroxidase (HRP) conjugate

  • Wash buffer (e.g., phosphate-buffered saline with Tween-20)

  • Assay buffer

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1M sulfuric acid or hydrochloric acid)

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure
  • Sample Collection and Preparation: Collect first-morning urine samples for the most consistent results.[20] Centrifuge the urine samples to remove any particulate matter. Samples can be stored at -20°C for long-term storage. Prior to the assay, allow all samples and reagents to reach room temperature.[21]

  • Standard Curve Preparation: Prepare a series of dilutions of the urinary PdG standard in assay buffer to generate a standard curve. A typical range for the standard curve is 0.391 to 50 ng/mL.[1]

  • Assay Incubation:

    • Add a specific volume of standards and urine samples to the appropriate wells of the antibody-coated microplate.

    • Add the PdG-HRP conjugate to each well.

    • Add the anti-PdG antibody to each well (except for non-specific binding wells).

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.[21]

  • Washing: After incubation, wash the plate several times with wash buffer to remove any unbound reagents.[21]

  • Substrate Reaction: Add the TMB substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature in the dark. A blue color will develop.[21]

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[21]

  • Data Acquisition and Analysis: Read the absorbance of each well at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of PdG in the urine samples by interpolating their absorbance values on the standard curve.

Visualizations

Progesterone Signaling and Metabolism

The following diagram illustrates the metabolic pathway from cholesterol to progesterone and its subsequent conversion to the urinary metabolite, pregnanediol-3-glucuronide (PdG).

Progesterone_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Pregnanedione Pregnanedione Progesterone->Pregnanedione 5α/5β-reductase Pregnanolone Pregnanolone Pregnanedione->Pregnanolone 3α/3β-HSD Pregnanediol Pregnanediol Pregnanolone->Pregnanediol 20α-HSD PdG Pregnanediol-3-glucuronide (Urinary Excretion) Pregnanediol->PdG Glucuronidation (Liver)

Caption: Progesterone metabolic pathway to urinary PdG.

Experimental Workflow for Urinary PdG Measurement

This diagram outlines the key steps involved in the laboratory analysis of urinary PdG levels using a competitive ELISA.

ELISA_Workflow cluster_pre_assay Pre-Assay cluster_assay Assay Procedure cluster_post_assay Data Analysis Sample_Collection Urine Sample Collection (First Morning Void) Sample_Processing Sample Centrifugation and Storage (-20°C) Sample_Collection->Sample_Processing Reagent_Prep Reagent & Standard Preparation Sample_Processing->Reagent_Prep Plate_Loading Load Standards & Samples into Coated Plate Reagent_Prep->Plate_Loading Reagent_Addition Add PdG-HRP Conjugate & Anti-PdG Antibody Plate_Loading->Reagent_Addition Incubation Incubate at Room Temp (e.g., 2 hours with shaking) Reagent_Addition->Incubation Washing Wash Plate to Remove Unbound Reagents Incubation->Washing Substrate_Addition Add TMB Substrate & Incubate Washing->Substrate_Addition Stop_Reaction Add Stop Solution Substrate_Addition->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate PdG Concentration in Samples Standard_Curve->Calculate_Concentration

Caption: Experimental workflow for urinary PdG ELISA.

Logical Framework for Fertility Monitoring using Urinary PdG

This diagram illustrates the decision-making process based on urinary PdG levels for confirming ovulation and assessing luteal phase health.

Fertility_Monitoring_Logic Start Monitor for LH Surge LH_Surge LH Surge Detected? Start->LH_Surge Test_PdG Test Urinary PdG (e.g., 7-10 days post-LH surge) LH_Surge->Test_PdG Yes Continue_Monitoring Continue Monitoring LH LH_Surge->Continue_Monitoring No PdG_Rise Sustained PdG Rise (>5 µg/mL for 3+ days)? Test_PdG->PdG_Rise Ovulation_Confirmed Ovulation Confirmed Luteal Phase Appears Adequate PdG_Rise->Ovulation_Confirmed Yes Possible_Anovulation Possible Anovulation or Luteal Phase Defect PdG_Rise->Possible_Anovulation No Continue_Monitoring->LH_Surge

Caption: Logical workflow for urinary PdG in fertility monitoring.

Conclusion

The measurement of urinary pregnanediol-3-glucuronide provides a non-invasive, reliable, and integrated assessment of progesterone production. Its application is fundamental in reproductive endocrinology for the confirmation of ovulation, evaluation of luteal phase adequacy, and early detection of pregnancy. The quantitative data and standardized experimental protocols presented in this guide offer a valuable resource for researchers and clinicians. The continued development of accessible and accurate urinary PdG assays will further enhance their utility in both clinical practice and drug development, ultimately contributing to a better understanding and management of female reproductive health.

References

Pregnanediol-3-Glucuronide (PdG): A Comprehensive Technical Guide to its Utility as a Biomarker for Luteal Phase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The luteal phase is a critical period in the menstrual cycle, governed by the secretion of progesterone (B1679170) from the corpus luteum. Adequate progesterone production is essential for endometrial receptivity, implantation, and the maintenance of early pregnancy. Consequently, the accurate assessment of luteal phase function is paramount in reproductive health research and the development of fertility-related pharmaceuticals. While serum progesterone has been the traditional standard for this assessment, its pulsatile secretion necessitates frequent blood draws, posing logistical challenges. Pregnanediol-3-Glucuronide (PdG), the primary urinary metabolite of progesterone, offers a non-invasive alternative that reflects an integrated progesterone level over time. This technical guide provides an in-depth overview of PdG as a biomarker, covering its biochemical pathway, quantification methodologies, and applications in research and drug development.

Biochemical Background: Progesterone Metabolism to PdG

Progesterone is primarily synthesized in the corpus luteum following ovulation. It is then metabolized in the liver through a series of enzymatic reactions. The initial steps involve the reduction of progesterone by 5α-reductase and 5β-reductase to form α-pregnanediol and β-pregnanediol, respectively.[1][2] Subsequently, these pregnanediol (B26743) isomers undergo glucuronidation, a Phase II metabolism reaction catalyzed by UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid molecule to make them water-soluble for renal excretion.[1][3] The most abundant of these conjugated metabolites is 5β-pregnane-3α,20α-diol glucuronide, commonly known as Pregnanediol-3-Glucuronide (PdG).[3] This metabolic pathway ensures that urinary PdG levels directly correlate with systemic progesterone production.[4][5]

Progesterone_Metabolism Progesterone Progesterone Pregnanediol Pregnanediol (α and β isomers) Progesterone->Pregnanediol  Liver (5α/5β-reductase) PdG PdG (Pregnanediol-3-Glucuronide) Pregnanediol->PdG  Liver (Glucuronidation via UGT) Urine Excretion in Urine PdG->Urine  Kidney

Figure 1: Progesterone Metabolism to Urinary PdG.

Methodologies for PdG Quantification

The quantification of urinary PdG is primarily achieved through two analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for its high throughput and cost-effectiveness. The competitive ELISA format is most common for PdG quantification.

3.1.1 Detailed Experimental Protocol for Competitive ELISA

  • Plate Coating: A 96-well microtiter plate is coated with anti-rabbit IgG serum and incubated overnight at 4°C.[6]

  • Blocking: The plate is washed, and a blocking buffer (e.g., 0.5% BSA in PBS) is added to prevent non-specific binding.[6]

  • Sample and Standard Preparation: Urine samples are diluted. A standard curve is prepared using known concentrations of PdG.

  • Competitive Reaction: An aliquot of the diluted urine sample or standard is added to the wells, followed by a fixed amount of PdG conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and a specific rabbit anti-PdG antibody.[6][7] The plate is then incubated to allow competition between the sample/standard PdG and the enzyme-conjugated PdG for the limited antibody binding sites.

  • Washing: The plate is washed multiple times to remove unbound reagents.[6]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The HRP enzyme bound to the plate catalyzes a color change.[6]

  • Reaction Termination: The reaction is stopped by adding an acid solution (e.g., H₂SO₄).[6]

  • Data Acquisition: The optical density (absorbance) of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).[6] The concentration of PdG in the samples is inversely proportional to the color intensity and is calculated by interpolating from the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis Plate_Coating Coat Plate (Anti-IgG) Blocking Block Plate (e.g., BSA) Plate_Coating->Blocking Sample_Prep Prepare Samples & Standards Blocking->Sample_Prep Add_Reagents Add Sample/Standard, PdG-HRP, & Anti-PdG Ab Sample_Prep->Add_Reagents Incubate1 Incubate (Competitive Binding) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate (TMB) Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Plate Read Absorbance (450 nm) Stop_Reaction->Read_Plate Calculate Calculate Concentration (vs. Standard Curve) Read_Plate->Calculate LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon LC_Inject LC Injection & Separation Evap_Recon->LC_Inject MS_Ionize MS Ionization (e.g., ESI) LC_Inject->MS_Ionize MSMS_Detect MS/MS Detection (MRM Mode) MS_Ionize->MSMS_Detect Data_Analysis Data Processing & Quantification MSMS_Detect->Data_Analysis

References

The Nexus of Endogenous Steroid Hormone Metabolism and Pregnanediol-3-Glucuronide (PdG): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of endogenous steroid hormone metabolism with a specific focus on Pregnanediol-3-glucuronide (B129214) (PdG), the primary urinary metabolite of progesterone (B1679170). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development. This document details the metabolic pathways, presents quantitative data on physiological levels, and offers meticulous experimental protocols for the quantification of PdG. Furthermore, it includes visual representations of key pathways and workflows to facilitate a deeper understanding of the underlying biological and analytical processes.

Introduction to Endogenous Steroid Hormone Metabolism

Endogenous steroid hormones are a class of lipids derived from cholesterol that are synthesized primarily in the adrenal glands and gonads. These hormones are critical signaling molecules that regulate a vast array of physiological processes, including metabolism, inflammation, immune response, and sexual development. The metabolism of these hormones is a complex cascade of enzymatic reactions that not only produce the active hormones but also deactivate them and prepare them for excretion. Understanding these metabolic pathways is fundamental for endocrinology research and the development of therapeutic agents that target hormonal regulation.

Progesterone, a key steroid hormone, plays a pivotal role in the female menstrual cycle and the maintenance of pregnancy. Its metabolic clearance is crucial for the cyclical nature of the reproductive system. The primary route of progesterone metabolism occurs in the liver, where it is converted into various metabolites. Among these, pregnanediol (B26743) and its conjugated form, pregnanediol-3-glucuronide (PdG), are the most significant. Due to its water solubility, PdG is readily excreted in the urine, making it an excellent non-invasive biomarker for assessing progesterone production and confirming ovulation.[1][2]

The Progesterone to PdG Metabolic Pathway

The conversion of progesterone to its excretable metabolite, PdG, involves a series of enzymatic reactions primarily in the liver. This pathway ensures the deactivation of progesterone and its efficient removal from the body.

The key enzymatic steps are:

  • Reduction of Progesterone: Progesterone is first reduced to 5β-pregnanedione by the enzyme 5β-reductase .

  • Further Reduction: 5β-pregnanedione is then converted to pregnanolone (B1679072) by 3α-hydroxysteroid dehydrogenase (3α-HSD) .

  • Formation of Pregnanediol: Pregnanolone is subsequently reduced to 5β-pregnanediol by 20α-hydroxysteroid dehydrogenase (20α-HSD) .

  • Glucuronidation: Finally, 5β-pregnanediol is conjugated with glucuronic acid at the 3α position by UDP-glucuronosyltransferase (UGT) to form the water-soluble metabolite, pregnanediol-3-glucuronide (PdG), which is then excreted in the urine.[3]

Progesterone_Metabolism Progesterone Progesterone Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione 5β-reductase Pregnanolone Pregnanolone Pregnanedione->Pregnanolone 3α-HSD Pregnanediol 5β-Pregnanediol Pregnanolone->Pregnanediol 20α-HSD PdG Pregnanediol-3-glucuronide (PdG) Pregnanediol->PdG UGT

Progesterone to PdG Metabolic Pathway

Quantitative Data on Urinary PdG Levels

Urinary PdG levels fluctuate predictably throughout the menstrual cycle, reflecting the underlying changes in progesterone production by the corpus luteum. These quantitative variations are critical for clinical assessment and fertility monitoring.

Menstrual Cycle PhaseTypical Urinary PdG Levels (µg/mL)Typical Urinary PdG Levels (ng/mg creatinine)Notes
Follicular Phase ~5346 - 1719Low levels of progesterone are produced during this phase.[1][2]
Periovulatory Phase Gradual increaseGradual increaseProgesterone production begins to rise around ovulation.
Luteal Phase 5 - 253994 - 10860A sustained rise in PdG confirms ovulation and the formation of a functional corpus luteum.[1][2]
Ovulation Confirmation > 5 for ≥ 3 consecutive days> 5 µg/mL equivalentA threshold of >5 µg/mL is widely used to confirm ovulation.[3]

Experimental Protocols

Accurate quantification of urinary PdG is essential for research and clinical applications. The two most common methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Competitive ELISA Protocol for Urinary PdG

This protocol outlines a typical competitive ELISA for the quantification of PdG in urine samples.

Materials:

  • 96-well microtiter plate coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • PdG standard

  • Urine samples

  • PdG-peroxidase (HRP) conjugate

  • Polyclonal rabbit anti-PdG antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Thaw all reagents and samples to room temperature.

    • Prepare a serial dilution of the PdG standard in assay buffer to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).

    • Dilute urine samples as required with assay buffer.

  • Assay Procedure:

    • Add 50 µL of standards and diluted urine samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add 25 µL of PdG-HRP conjugate to each well.

    • Add 25 µL of rabbit anti-PdG antibody to each well.

    • Incubate the plate for 2 hours at room temperature on a shaker.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding PdG concentrations of the standards.

    • Determine the concentration of PdG in the urine samples by interpolating their absorbance values from the standard curve.

LC-MS/MS Protocol for Urinary PdG

LC-MS/MS offers high specificity and sensitivity for the quantification of steroid hormones and their metabolites.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column

  • PdG standard

  • Internal standard (e.g., deuterated PdG)

  • Urine samples

  • β-glucuronidase enzyme

  • Solid-phase extraction (SPE) cartridges

  • Methanol (B129727), acetonitrile (B52724), formic acid (LC-MS grade)

Procedure:

  • Sample Preparation (Deconjugation and Extraction):

    • To 1 mL of urine, add an internal standard.

    • Add β-glucuronidase in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) and incubate at 37-55°C for 2-4 hours to deconjugate PdG.

    • Perform solid-phase extraction (SPE) to clean up the sample. Condition the SPE cartridge with methanol and water. Load the sample, wash with a low percentage of organic solvent, and elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Create a gradient elution program to separate PdG from other urinary components.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for PdG and its internal standard.

  • Data Analysis:

    • Quantify PdG concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the PdG standard.

Visualized Workflows and Relationships

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Sample Collection Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine_Collection->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Concentration Determination MS_Detection->Data_Analysis Quantification

LC-MS/MS Experimental Workflow for Urinary PdG

Conclusion

The measurement of urinary Pregnanediol-3-glucuronide serves as a robust and non-invasive tool for monitoring progesterone metabolism and ovarian function. This technical guide provides a foundational understanding of the metabolic pathways involved, reference data for physiological concentrations, and detailed protocols for accurate quantification using both ELISA and LC-MS/MS. The provided diagrams offer a clear visual representation of these complex processes. This comprehensive resource is intended to support researchers and drug development professionals in their endeavors to further elucidate the role of steroid hormones in health and disease and to develop novel diagnostic and therapeutic strategies.

References

Understanding the clinical utility of urinary PdG measurements

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Clinical Utility of Urinary Pregnanediol-3-Glucuronide (PdG) Measurements

Introduction

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone (B1679170), a critical steroid hormone for the regulation of the menstrual cycle and the maintenance of a healthy pregnancy.[1] The measurement of urinary PdG offers a non-invasive and reliable method to retrospectively assess progesterone production, providing invaluable insights into ovulatory function and luteal phase health.[2][3] Unlike serum progesterone measurements, which require venipuncture and can be subject to significant pulsatile fluctuations, urinary PdG levels reflect an average of progesterone activity over a period of time, offering a more integrated and patient-friendly assessment.[4][5]

This guide provides a comprehensive technical overview of the biochemical basis, analytical methodologies, and clinical applications of urinary PdG measurements. It is intended for researchers, scientists, and drug development professionals engaged in reproductive health, endocrinology, and fertility research.

Biochemical Foundation: The Progesterone Metabolism Pathway

Progesterone is primarily metabolized in the liver into various compounds, with the most abundant urinary metabolite being Pregnanediol-3-glucuronide (PdG).[4] This metabolic process involves multiple enzymatic steps. The pathway begins with the reduction of progesterone by the enzyme 5β-reductase to form 5β-Dihydroprogesterone.[6] Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts this intermediate to pregnanolone, which is then converted to 5β-pregnanediol by 20α-hydroxysteroid dehydrogenase (20α-HSD).[6] Finally, to increase its water solubility for renal excretion, 5β-pregnanediol undergoes glucuronidation, a Phase II metabolism reaction catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid molecule to form the final excretory product, PdG.[7]

The direct correlation between serum progesterone and urinary PdG levels allows for the non-invasive monitoring of progesterone production, which is essential for confirming ovulation and assessing the functional capacity of the corpus luteum.[8][9]

Progesterone_Metabolism Progesterone Progesterone Dihydroprogesterone 5β-Dihydroprogesterone Progesterone->Dihydroprogesterone 5β-reductase Pregnanolone Pregnanolone Dihydroprogesterone->Pregnanolone 3α-HSD Pregnanediol (B26743) 5β-Pregnanediol Pregnanolone->Pregnanediol 20α-HSD PdG Pregnanediol-3-glucuronide (PdG) (Excreted in Urine) Pregnanediol->PdG UDP-glucuronosyltransferase (Glucuronidation)

Caption: Metabolic pathway of progesterone to its urinary metabolite, PdG.

Analytical Methodologies for Urinary PdG Measurement

The quantification of PdG in urine is predominantly achieved through two analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for its high throughput and cost-effectiveness. The competitive ELISA format is commonly employed for PdG measurement.

This protocol is a generalized representation based on principles described in the literature.[10][11]

  • Plate Coating: A 96-well microtiter plate is coated with anti-rabbit IgG antibodies and incubated overnight at 4°C. The plate is then washed to remove any unbound antibodies.[11]

  • Blocking: Non-specific binding sites in the wells are blocked using a solution containing bovine serum albumin (BSA). The plate is washed again.[11]

  • Competitive Reaction:

    • Urine samples (or standards) are added to the wells.

    • A known amount of PdG conjugated to an enzyme, such as horseradish peroxidase (PdG-HRP), is added.[11]

    • A limited amount of rabbit anti-PdG primary antibody is added.[11]

    • The plate is incubated (e.g., 2 hours at 30°C) to allow the urinary PdG and the PdG-HRP to compete for binding to the primary antibody.[11]

  • Washing: The plate is washed thoroughly to remove all unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine, TMB) is added to each well. The HRP enzyme on the bound PdG-HRP conjugate catalyzes a color change.[11]

  • Stopping Reaction: The enzymatic reaction is stopped by adding an acid solution (e.g., H₂SO₄).[11]

  • Data Acquisition: The absorbance (optical density) of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of PdG in the urine sample.

  • Data Analysis: A standard curve is generated using known concentrations of PdG, and the concentrations in the unknown samples are interpolated from this curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Collection Urine Sample Collection (First Morning Void) Reaction Competitive Reaction: Sample + PdG-HRP + Anti-PdG Antibody Sample_Collection->Reaction Plate_Coating Plate Coating (Anti-Rabbit IgG) Blocking Blocking (BSA) Plate_Coating->Blocking Blocking->Reaction Incubation Incubation Reaction->Incubation Washing Washing Incubation->Washing Substrate Substrate Addition (TMB) Washing->Substrate Stopping Stop Reaction Substrate->Stopping Read_Plate Read Absorbance (450 nm) Stopping->Read_Plate Calculate Calculate PdG Concentration Read_Plate->Calculate

Caption: Generalized experimental workflow for a urinary PdG competitive ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and sensitivity compared to immunoassays, making it a gold-standard reference method. Recent advancements have led to "dilute and shoot" methods that require minimal sample preparation.[12][13]

This protocol is based on modern, rapid LC-MS/MS methodologies.[12][13][14]

  • Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is diluted with a solvent (e.g., methanol (B129727) or a specific mobile phase) containing an internal standard. This "dilute and shoot" approach avoids timely extraction or derivatization steps.[12]

  • Chromatographic Separation: The diluted sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 column or similar is used to separate PdG from other urinary metabolites based on its physicochemical properties. A gradient elution with solvents like water and acetonitrile (B52724) (often with additives like formic acid) is typically employed.

  • Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source, usually an electrospray ionization (ESI) source, which ionizes the PdG molecules.

  • Mass Analysis: The ionized molecules are guided into the tandem mass spectrometer.

    • MS1 (Quadrupole 1): Selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of PdG.

    • Collision Cell (Quadrupole 2): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • MS2 (Quadrupole 3): Selects specific, characteristic fragment ions (product ions) of PdG.

  • Detection: The detector counts the product ions. The technique of monitoring specific precursor-to-product ion transitions is known as Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise.

  • Data Analysis: The concentration of PdG is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve constructed from standards of known concentrations.

Sample Collection and Normalization

To ensure accurate and consistent results, first-morning urine samples are recommended as they are more concentrated.[15] However, urine concentration can vary significantly with hydration status. To normalize for this variability, PdG concentrations are often corrected for creatinine (B1669602), a waste product excreted at a relatively constant rate.[16][17] The final result is typically expressed as µg of PdG per mg of creatinine (µg/mg Cr). While widely accepted, some studies suggest that creatinine adjustment may introduce errors in older individuals and that PdG adjustment itself could be a valid alternative for retrospective studies.[16][18]

Clinical Applications of Urinary PdG Measurements

Urinary PdG testing is a powerful tool in both clinical and research settings for assessing female reproductive function.

Clinical_Logic LH_Surge LH Surge Ovulation Ovulation (Egg Release) LH_Surge->Ovulation ~24-36h Progesterone_Rise Serum Progesterone Rises Ovulation->Progesterone_Rise ~24h PdG_Rise Urinary PdG Rises (>5 µg/mL) Progesterone_Rise->PdG_Rise Metabolism & Excretion Confirmation Ovulation Confirmed & Luteal Phase Adequacy Assessed PdG_Rise->Confirmation Sustained Elevation

Caption: Logical relationship of hormonal events confirming ovulation.
Ovulation Confirmation

The primary clinical utility of PdG testing is the confirmation of ovulation.[15] While luteinizing hormone (LH) tests predict impending ovulation, they do not confirm that it has actually occurred.[19] A sustained rise in urinary PdG levels, typically beginning 24-36 hours after ovulation, provides robust evidence that an egg was released and the corpus luteum is producing progesterone.[8] A common threshold used in commercial tests and clinical studies to confirm ovulation is a urinary PdG level of ≥5 µg/mL.[9][20] Research has shown that three consecutive days of positive PdG tests (≥5 µg/mL) following a positive LH test or the disappearance of fertile-type cervical mucus has a specificity of 100% for confirming ovulation.[21][22]

Luteal Phase Assessment

Beyond simple confirmation, daily PdG measurements allow for a detailed assessment of the luteal phase. The luteal phase must be of sufficient length (typically 10-16 days) and have adequate progesterone production to prepare the uterine lining for embryo implantation.[3] Consistently low PdG levels or a premature drop may indicate a luteal phase defect, which can be a factor in infertility and early pregnancy loss.[23] Studies have demonstrated that higher PdG levels during the implantation window (approximately 6-10 days post-ovulation) are associated with a significantly increased chance of successful pregnancy.[19][24]

Fertility Awareness-Based Methods (FABMs)

In the context of FABMs, PdG testing is instrumental in accurately identifying the post-ovulatory infertile period.[21] By confirming that ovulation has passed and the luteal phase has begun, couples can confidently identify the end of the fertile window. This application enhances the efficacy of methods used for both achieving and avoiding pregnancy.[21]

Predicting Pregnancy Outcomes

Elevated and sustained PdG levels are associated with higher pregnancy rates and lower rates of first-trimester miscarriage.[25] One study found that cycles with positive PdG results had a miscarriage rate of 14.3%, compared to 89.5% in PdG-negative cycles.[25] This suggests that urinary PdG can serve as a prognostic marker for luteal phase health and the likelihood of a successful pregnancy outcome.

Assisted Reproductive Technology (ART)

The role of urinary PdG in ART is an emerging area of research. In frozen embryo transfer (FET) cycles, where luteal phase support is administered, monitoring PdG could offer a non-invasive way to assess the adequacy of progesterone supplementation.[26][27] However, pilot studies have yet to show a significant association between spot urinary PdG levels on the day of transfer and pregnancy outcomes, indicating that further research with standardized collection protocols is required.[26][27]

Quantitative Data and Clinical Interpretation

The interpretation of urinary PdG levels depends on the phase of the menstrual cycle and the specific clinical question. The following tables summarize key quantitative data from the literature.

Table 1: Typical Urinary PdG Levels Across the Menstrual Cycle

Menstrual Phase Typical PdG Range (µg/mL) Description
Follicular Phase 0 - 3 Low baseline levels before ovulation.[24]
Periovulatory Variable PdG begins to rise approximately 24-36 hours after ovulation.[8]
Luteal Phase 6 - 40 Levels rise, peaking around 6-8 days after ovulation, and remain elevated.[24]

| Late Luteal Phase | < 5 | Levels decline if pregnancy does not occur, leading to menstruation.[23] |

Table 2: Clinical Thresholds and Interpretations for Urinary PdG

Clinical Question PdG Threshold / Pattern Interpretation
Ovulation Confirmation ≥ 5 µg/mL A single positive result suggests recent ovulation.[2]
Robust Ovulation ≥ 5 µg/mL for 3 consecutive days Confirms ovulation with 100% specificity when timed after an LH surge or mucus peak.[21][22]
Sufficient Luteal Function 13.5 µmol/24h Considered sufficient to support a potential pregnancy.[7]
Luteal Phase Defect Consistently low levels (<5 µg/mL) post-ovulation or premature decline May indicate inadequate progesterone production, potentially hindering implantation.[23]

| Successful Pregnancy | Sustained elevated levels during the implantation window | Associated with a 92% chance of successful pregnancy in one study.[24] |

Table 3: Comparison of Urinary PdG vs. Serum Progesterone Testing

Feature Urinary PdG Test Serum Progesterone Test
Sample Type Urine Blood
Invasiveness Non-invasive Invasive (venipuncture)
Methodology At-home test strips or lab-based ELISA/LC-MS/MS Lab-based immunoassay or LC-MS/MS
Convenience High; can be performed at home.[15] Low; requires a clinical visit.[24]
Data Reflection Time-averaged progesterone from the previous ~24 hours.[5] A "snapshot" of progesterone levels at a single point in time.[4]
Accuracy High for confirming ovulation; quantitative lab methods are highly accurate.[20][24] Highly accurate but subject to pulsatile secretion, which can lead to misinterpretation from a single draw.

| Typical Luteal Value | > 5 µg/mL | > 3-5 ng/mL (suggests ovulation) |

Limitations and Considerations

While urinary PdG measurement is a valuable tool, it is essential to be aware of its limitations:

  • Urine Dilution: As mentioned, hydration status can significantly impact results. Testing first-morning urine and/or using creatinine correction is crucial for accurate quantitative assessment.[15]

  • Progesterone Supplementation: Exogenous progesterone supplements can artificially elevate urinary PdG levels, potentially leading to false-positive results indicating ovulation when it has not occurred.[15]

  • Luteinized Unruptured Follicle Syndrome (LUFS): In this condition, the follicle undergoes luteinization and produces progesterone without releasing an egg. This can lead to elevated PdG levels and a false confirmation of ovulation.[15]

  • Threshold-Based Test Limitations: Simple threshold-based tests (positive/negative) may not be accurate for all individuals, as baseline PdG levels can vary. Quantitative tests that track the rise from baseline provide a more personalized and accurate picture.[24]

Conclusion

The measurement of urinary Pregnanediol-3-glucuronide has established itself as a clinically useful, non-invasive biomarker for the assessment of reproductive function. Its primary utility lies in the robust confirmation of ovulation and the detailed evaluation of luteal phase adequacy, providing critical information for fertility management, the application of FABMs, and the prediction of pregnancy outcomes. While laboratory-based LC-MS/MS remains the gold standard for precision, the accessibility of at-home ELISA-based test strips has empowered both researchers and individuals to gather longitudinal hormonal data with unprecedented ease. For drug development professionals, urinary PdG offers a practical endpoint for assessing the ovulatory effects of novel compounds. As analytical technologies continue to advance, the role of urinary PdG in personalized reproductive medicine and large-scale epidemiological research is poised to expand further.

References

A Technical Guide to the Measurement of Progesterone Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for measuring progesterone (B1679170) metabolites in urine. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who require accurate and reliable assessment of progesterone levels for a variety of applications, including reproductive health monitoring, endocrinology research, and clinical trials.

Introduction: The Significance of Urinary Progesterone Metabolites

Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Direct measurement of progesterone in blood can be challenging due to its pulsatile secretion.[2] Consequently, the analysis of its urinary metabolites provides a non-invasive and time-averaged reflection of progesterone production and metabolism.[2] The primary and most widely measured urinary metabolite of progesterone is pregnanediol-3-glucuronide (B129214) (PdG).[3][4][5] Measuring urinary PdG levels offers a reliable indication of progesterone activity and is a key biomarker for confirming ovulation and assessing luteal phase function.[4][5][6]

Progesterone Metabolism: From Hormone to Urinary Metabolite

Progesterone undergoes extensive metabolism, primarily in the liver, before being excreted in the urine.[1][7] The major metabolic pathway involves the reduction of progesterone by enzymes such as 5α-reductase and 5β-reductase, followed by conjugation with glucuronic acid to increase its water solubility for renal clearance.[1][2][7]

The metabolic conversion of progesterone to its primary urinary metabolite, pregnanediol (B26743) glucuronide (PdG), is a multi-step process. Progesterone is first converted to pregnanediol, which is then conjugated with glucuronic acid in the liver to form the water-soluble PdG that is excreted in the urine.[2]

Progesterone_Metabolism Progesterone Progesterone Pregnanediol Pregnanediol Progesterone->Pregnanediol Reduction (e.g., 5α/5β-reductase) PdG Pregnanediol Glucuronide (PdG) (excreted in urine) Pregnanediol->PdG Conjugation (Glucuronidation in liver)

Figure 1: Simplified metabolic pathway of progesterone to its primary urinary metabolite, PdG.

Analytical Methodologies for Urinary Progesterone Metabolite Measurement

Several analytical techniques are employed for the quantification of progesterone metabolites in urine, each with its own advantages and limitations. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for the detection and quantification of urinary PdG.[8] It is a relatively simple, cost-effective, and high-throughput method.[9] Competitive ELISA is the common format for PdG measurement.[2][10] In this setup, free PdG in the urine sample competes with a known amount of enzyme-labeled PdG for binding to a limited number of specific antibodies.[2] The amount of bound enzyme is inversely proportional to the concentration of PdG in the sample.[2]

Table 1: Performance Characteristics of a Representative Urinary PdG ELISA Kit

ParameterValueReference
Assay Range 0.391 - 50 ng/mL[11]
Sensitivity 0.18 ng/mL[11]
Hands-on Time ~1 hour 20 minutes[11]
Total Assay Time ~2.5 hours[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered a gold standard for urinary steroid profiling due to its high resolution and specificity.[12] This technique allows for the simultaneous measurement of multiple steroid metabolites.[13][14] However, GC-MS analysis of urinary steroids requires several sample preparation steps, including enzymatic hydrolysis of conjugates, extraction, and chemical derivatization to increase the volatility of the analytes.[14] These steps can be time-consuming and may not be suitable for high-throughput analysis.[12]

Table 2: Performance Characteristics of a Validated GC-MS Method for Urinary Steroid Metabolites

ParameterValueReference
Precision (CV%) < 15%[13]
Accuracy (Bias) within ±15%[13]
Limits of Quantification (LOQ) Suitable for physiological and pathological concentrations[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful and increasingly popular technique for the analysis of urinary progesterone metabolites.[15][16] It offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous quantification of multiple analytes in a single run with minimal sample preparation and no need for derivatization.[15][16] This makes LC-MS/MS well-suited for high-throughput clinical and research applications.[12][14]

Table 3: Performance Characteristics of a Validated UPLC-MS/MS Method for Urinary Steroids

ParameterValueReference
Number of Analytes 29 urinary steroids[12]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[12]
Imprecision (% Variance) < 15%[12]
Accuracy (% Bias) < ±15%[12]
Mean Recovery 89%[12]
Total Run Time 22 minutes[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the measurement of urinary progesterone metabolites.

Urine Sample Collection and Preparation

Proper sample collection and preparation are critical for obtaining accurate and reliable results.

  • Sample Collection : For most applications, a first-morning urine sample is recommended as it is more concentrated.[6] A 24-hour urine collection can provide a more comprehensive assessment of daily steroid excretion.[17][18]

  • Storage : Urine samples can be stored at 4°C for short periods or frozen at -20°C for longer-term storage.[17][18]

  • Sample Preparation for Immunoassays (ELISA) : Urine samples are typically diluted with an assay buffer before analysis.[8]

  • Sample Preparation for Mass Spectrometry (GC-MS and LC-MS/MS) : This is a more involved process:

    • Enzymatic Hydrolysis : To measure total (conjugated and unconjugated) steroid metabolites, an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the glucuronide moiety.[12][13][14]

    • Extraction : Solid-phase extraction (SPE) is commonly used to extract and concentrate the steroids from the urine matrix.[12][13][19] C18 cartridges are frequently employed for this purpose.[12]

    • Derivatization (for GC-MS only) : The extracted steroids are chemically derivatized to increase their volatility and improve their chromatographic properties for GC analysis.[13][14]

    • Reconstitution : After extraction (and derivatization for GC-MS), the sample is reconstituted in a suitable solvent for injection into the chromatography system.[12][19]

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis SampleCollection Urine Sample Collection (First Morning or 24-hour) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) SampleCollection->Hydrolysis ELISA ELISA SampleCollection->ELISA Direct Dilution Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS Path GCMS GC-MS Derivatization->GCMS LCMSMS LC-MS/MS Reconstitution->LCMSMS DataAnalysis Data Analysis and Quantification ELISA->DataAnalysis GCMS->DataAnalysis LCMSMS->DataAnalysis

Figure 2: General experimental workflow for the measurement of urinary progesterone metabolites.
Protocol for Competitive ELISA for Urinary PdG

The following is a generalized protocol for a competitive ELISA for urinary PdG, based on commercially available kits.[2][10][11]

  • Plate Preparation : A microtiter plate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).[10]

  • Standard and Sample Addition : Add standards of known PdG concentrations and diluted urine samples to the wells of the microtiter plate.[10]

  • Addition of Conjugate and Antibody : Add a PdG-peroxidase conjugate and a specific polyclonal or monoclonal antibody against PdG to each well.[10][11]

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for the competitive binding reaction to occur.[10]

  • Washing : Wash the plate to remove any unbound reagents.[11]

  • Substrate Addition : Add a chromogenic substrate that will react with the peroxidase enzyme on the bound conjugate.[11]

  • Incubation and Reaction Stoppage : Incubate for a short period to allow for color development, then stop the reaction with a stop solution.[11]

  • Detection : Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[11]

  • Quantification : The concentration of PdG in the samples is determined by comparing their absorbance to the standard curve generated from the known standards.[10]

Conclusion

The measurement of urinary progesterone metabolites, particularly PdG, is a robust and non-invasive method for assessing progesterone activity. The choice of analytical technique—ELISA, GC-MS, or LC-MS/MS—depends on the specific requirements of the research or clinical application, including the need for high throughput, sensitivity, specificity, and the number of analytes to be measured. This guide provides the fundamental principles and detailed methodologies to aid researchers and drug development professionals in the accurate and reliable quantification of urinary progesterone metabolites.

References

The Definitive Guide to Pregnanediol 3-Glucuronide (PdG) in Early Pregnancy Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of pregnanediol (B26743) 3-glucuronide (PdG), the primary urinary metabolite of progesterone (B1679170). It details its biochemical synthesis, its pivotal role in the confirmation of ovulation and the establishment of early pregnancy, and the methodologies for its quantification. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in reproductive endocrinology and fertility monitoring.

Introduction: The Significance of Progesterone and its Metabolite, PdG

Progesterone is a critical steroid hormone essential for the regulation of the menstrual cycle and the successful maintenance of pregnancy. Monitoring progesterone levels is therefore fundamental in assessing reproductive health. Direct measurement of serum progesterone, however, can be misleading due to its pulsatile secretion. Urinary metabolite monitoring offers a non-invasive and integrated assessment of progesterone production over time. The principal urinary metabolite of progesterone is pregnanediol 3-glucuronide (PdG).[1] The quantification of urinary PdG provides a reliable, time-averaged reflection of progesterone activity, establishing it as a key biomarker in fertility and early pregnancy assessment.[1]

Biochemical Pathway of this compound

The metabolic conversion of progesterone to PdG is a multi-step enzymatic process that primarily occurs in the liver. This pathway involves reduction and subsequent conjugation to enhance water solubility for renal excretion.

The initial steps are catalyzed by 5α-reductase and 5β-reductase, leading to the formation of α-pregnanediol and β-pregnanediol isomers, respectively.[1] The β-pathway is the major route for PdG formation. Subsequently, hydroxysteroid dehydrogenases further reduce the intermediates. The final and rate-limiting step is the glucuronidation of pregnanediol, a phase II detoxification reaction catalyzed by UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the pregnanediol molecule, forming the water-soluble and excretable this compound.[1]

Progesterone to PdG Pathway cluster_liver Hepatic Metabolism Progesterone Progesterone 5b-Dihydroprogesterone 5b-Dihydroprogesterone Progesterone->5b-Dihydroprogesterone 5b-reductase Pregnanolone Pregnanolone 5b-Dihydroprogesterone->Pregnanolone 3a-HSD b-Pregnanediol b-Pregnanediol Pregnanolone->b-Pregnanediol 20a-HSD PdG This compound (PdG) b-Pregnanediol->PdG UDP-glucuronosyltransferase (UGT) Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis Prepare Standards Prepare Standards Add Standards/Samples Add Standards/Samples Prepare Standards->Add Standards/Samples Prepare Samples Prepare Samples Prepare Samples->Add Standards/Samples Prepare Reagents Prepare Reagents Add Conjugate & Antibody Add Conjugate & Antibody Prepare Reagents->Add Conjugate & Antibody Add Standards/Samples->Add Conjugate & Antibody Incubate Incubate Add Conjugate & Antibody->Incubate Wash Wash Incubate->Wash Add Substrate Add Substrate Wash->Add Substrate Incubate (Color Development) Incubate (Color Development) Add Substrate->Incubate (Color Development) Add Stop Solution Add Stop Solution Incubate (Color Development)->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis

References

Methodological & Application

Application Notes and Protocols for the Measurement of Pregnanediol 3-glucuronide (PdG) in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG) is the primary urinary metabolite of progesterone (B1679170), a critical hormone in the female reproductive cycle.[1][2] Monitoring urinary PdG levels provides a non-invasive method to track progesterone fluctuations, which is invaluable for confirming ovulation and assessing luteal phase function.[3][4] After progesterone is metabolized in the liver, it is excreted in the urine as PdG.[5] Consequently, a rise in urinary PdG levels is observed following ovulation, typically peaking 7 to 10 days into the luteal phase.[1][2] This makes the quantification of urinary PdG a key tool for researchers, scientists, and drug development professionals in reproductive medicine, endocrinology, and related fields.[6]

The two primary methodologies for the quantitative analysis of PdG in urine are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7]

Progesterone Metabolic Pathway

Progesterone is metabolized in the liver to pregnanediol, which is then conjugated with glucuronic acid to form the water-soluble compound Pregnanediol 3-glucuronide (PdG) for excretion in the urine.

G Progesterone Progesterone Pregnanediol Pregnanediol Progesterone->Pregnanediol Metabolism in Liver PdG This compound (PdG) (in urine) Pregnanediol->PdG Conjugation with glucuronic acid

Figure 1: Progesterone to PdG Metabolic Pathway.

Data Presentation: Quantitative Method Comparison

The selection of an appropriate assay for PdG measurement depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The following tables summarize the key quantitative parameters of the most common methods.

Table 1: Comparison of Urinary PdG Measurement Methods

ParameterCompetitive ELISAUHPLC-MS/MS ("Dilute and Shoot")
Principle Antigen-antibody reactionMass-to-charge ratio separation
Sensitivity ~0.18 ng/mL[5][8]As low as 0.01 µg/mL (10 ng/mL)[9][10]
Assay Range ~0.39 - 50 ng/mL[5]Wide linear range (e.g., 0.38 to 100 ng/mL for serum)[11]
Sample Preparation Dilution of urine sample[8]"Dilute and shoot" - minimal preparation[9][10]
Analysis Time 2.5 - 3 hours[6]~6 minutes per sample[9]
Throughput High (96-well plate format)High, suitable for large cohorts[9]
Specificity High, but potential for cross-reactivityVery high, separates structurally similar metabolites[9][10]

Table 2: Typical Performance Characteristics of a Commercial PdG ELISA Kit [5]

ParameterValue
Analytical Sensitivity 0.18 ng/mL
Assay Range 0.391 - 50 ng/mL
Intra-assay CV 4.1%
Inter-assay CV 6.4%
Sample Volume 50 µL
Time-to-Result ~2.5 hours

Table 3: Performance Characteristics of a "Dilute and Shoot" UHPLC-MS/MS Method [9][10]

ParameterValue
Sensitivity (LOD) 0.01 µg/mL
Analysis Time 6 minutes
Key Advantage Efficient separation from other steroid metabolites

Table 4: Representative Urinary PdG Concentrations in Different Physiological States [7]

Physiological StateMean Urinary PdG (µg/g creatinine)
Follicular Phase (Premenopausal) 152
Luteal Phase (Premenopausal) 1324
Postmenopausal 81

Experimental Protocols

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.[5][6][12]

Principle

This is a competitive immunoassay.[7] PdG present in the urine sample competes with a fixed amount of enzyme-labeled PdG (e.g., PdG-peroxidase conjugate) for a limited number of binding sites on a specific anti-PdG antibody.[6][7] The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of PdG in the sample.[7] After a washing step to remove unbound components, a substrate is added, which reacts with the enzyme to produce a colored product.[6] The intensity of the color is measured spectrophotometrically, and the concentration of PdG is determined by comparing the optical density of the samples to a standard curve.[13]

Materials

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)[6]

  • Pregnanediol-3-Glucuronide (PDG) Standard[12]

  • Assay Buffer[12]

  • Anti-PdG Antibody[12]

  • PdG-Peroxidase Conjugate[12]

  • Wash Buffer Concentrate[12]

  • TMB Substrate[12]

  • Stop Solution (e.g., 1 M HCl)[12]

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microtiter plate reader capable of measuring absorbance at 450 nm[6]

  • Plate shaker (optional, but recommended)[12]

Sample Preparation

  • Collect urine samples. First-morning urine is often recommended for consistency.[14]

  • Samples with visible particulate matter should be centrifuged prior to use.[8]

  • Urine samples should be diluted with the provided Assay Buffer. A minimum dilution of 1:5 is often recommended, but the optimal dilution factor should be determined by the investigator for each application.[8][12]

  • Use all diluted samples within 2 hours of preparation or store them at –20°C or lower.[12]

Assay Procedure

  • Reagent Preparation : Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.[8] Prepare the 1X Wash Buffer by diluting the concentrate with deionized water.[12]

  • Standard Curve Preparation : Prepare a serial dilution of the PdG standard to generate a standard curve.[15]

  • Binding :

    • Add 50 µL of standards or diluted samples to the appropriate wells of the microtiter plate.[12]

    • Add 25 µL of the PdG-Peroxidase Conjugate to each well.[12]

    • Add 25 µL of the PdG Antibody to each well (except for non-specific binding wells).[12]

  • Incubation : Cover the plate and incubate for 2 hours at room temperature, preferably with shaking.[6][12]

  • Washing : Aspirate the contents of the wells and wash the plate 4 times with 300 µL of 1X Wash Buffer per well.[12]

  • Substrate Reaction :

    • Add 100 µL of TMB Substrate to each well.[12]

    • Incubate for 30 minutes at room temperature in the dark. The solution will turn blue.[12]

  • Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[12]

  • Reading : Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.[12]

  • Calculation : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PdG in the samples by interpolating from the standard curve.[8]

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis P1 Prepare Reagents & Standards A1 Add Standards/Samples, Conjugate, and Antibody to Plate Wells P1->A1 P2 Dilute Urine Sample P2->A1 A2 Incubate 2 hours at Room Temperature A1->A2 A3 Wash Plate 4 times A2->A3 A4 Add TMB Substrate A3->A4 A5 Incubate 30 mins in Dark A4->A5 A6 Add Stop Solution A5->A6 D1 Read Absorbance at 450 nm A6->D1 D2 Calculate Results from Standard Curve D1->D2 G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Collect Urine Sample S2 Centrifuge to Remove Particulates S1->S2 S3 Dilute Supernatant S2->S3 A1 Inject Sample into UHPLC System S3->A1 A2 Chromatographic Separation A1->A2 A3 Ionization and Detection by Tandem MS A2->A3 D1 Quantify using Calibration Curve A3->D1

References

Application Notes and Protocols for Pregnanediol 3-glucuronide (PdG) ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the quantification of Pregnanediol 3-glucuronide (PdG) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Application Notes

Introduction to this compound (PdG)

This compound (PdG) is the main urinary metabolite of progesterone (B1679170), a critical steroid hormone involved in the female menstrual cycle, embryogenesis, and gestation.[1] Progesterone levels rise after ovulation and are essential for preparing the uterus for implantation and supporting early pregnancy. In the liver, progesterone is metabolized to pregnanediol, which is then conjugated with glucuronic acid to form the water-soluble compound PdG, facilitating its excretion in urine.[2] Consequently, urinary PdG levels correlate with serum progesterone levels, making it a valuable non-invasive biomarker for assessing progesterone production.[3]

Principle of the Competitive ELISA

The this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of PdG in various biological samples.[1][2] The principle of the assay is based on the competition between PdG in the sample and a fixed amount of enzyme-labeled PdG (e.g., PdG-peroxidase conjugate) for a limited number of binding sites on a specific anti-PdG antibody.[4]

The microplate wells are typically pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).[1] During the assay, the sample, PdG-enzyme conjugate, and the primary anti-PdG antibody are added to the wells. The PdG from the sample and the PdG-enzyme conjugate compete to bind to the primary antibody. This antibody then binds to the secondary antibody coated on the plate. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme on the bound PdG conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of PdG in the sample; a higher concentration of PdG in the sample results in less binding of the enzyme conjugate and a weaker color signal.[5] The absorbance is read using a microplate reader, and the PdG concentration is determined by comparing the sample's absorbance to a standard curve.

Applications in Research and Drug Development

The quantification of urinary PdG is a valuable tool in reproductive health research, endocrinology, and drug development.[6] Key applications include:

  • Confirmation of Ovulation: A sustained rise in urinary PdG levels for at least three consecutive days following a luteinizing hormone (LH) surge is a reliable indicator of ovulation.[7][8] This is crucial for fertility monitoring and in clinical trials for drugs affecting the menstrual cycle.

  • Assessment of Luteal Phase Function: The luteal phase is the latter part of the menstrual cycle, and adequate progesterone production during this phase is essential for a successful pregnancy. Low PdG levels may indicate a luteal phase defect.[3]

  • Monitoring Fertility: Tracking PdG levels, often in conjunction with estrone-3-glucuronide (E1G), can help define the fertile window and assess overall ovarian activity.[3][9]

  • Non-invasive Hormone Monitoring: The ease of collecting urine samples makes PdG a preferred biomarker for longitudinal studies that require frequent sampling to monitor hormonal fluctuations over time.

  • Drug Efficacy and Safety Studies: In the development of hormonal contraceptives or fertility treatments, monitoring PdG levels can help assess the drug's effect on ovulation and luteal function.

Quantitative Data Summary

The following tables summarize typical specifications and performance characteristics of commercially available this compound ELISA kits. Note that these values are examples, and researchers should always refer to the specific kit manual for accurate information.

Table 1: Typical ELISA Kit Specifications

ParameterTypical Value
Assay TypeCompetitive ELISA
Sample TypesUrine, Fecal Extracts, Extracted Serum, Extracted Plasma, Tissue Culture Media[1][2][6]
Assay Range0.391 - 50 ng/mL[2]
SensitivityApproximately 0.18 ng/mL[2]
Intra-assay CV< 5%[2]
Inter-assay CV< 7%[2]
Incubation Time2 - 2.5 hours[2][6]
Wavelength for Detection450 nm[2][6]

Table 2: Example Standard Curve Data

PdG Concentration (ng/mL)Average Absorbance (OD)
500.250
250.450
12.50.750
6.251.100
3.1251.500
1.5631.850
0.7812.100
0 (Blank)2.400

Experimental Protocols

This section provides a detailed, generalized protocol for a this compound competitive ELISA. It is essential to consult and adhere to the specific protocol provided with the purchased ELISA kit, as reagents and procedures may vary.

Materials Required but Not Supplied

  • Distilled or deionized water

  • Microtiter plate reader capable of measuring absorbance at 450 nm[1]

  • Automated or manual plate washer[1]

  • Plate shaker[1]

  • Calibrated adjustable precision pipettes and tips

  • Tubes for sample and standard dilutions[1]

  • Vortex mixer

Reagent Preparation

  • Wash Buffer: Dilute the concentrated Wash Buffer (typically 20X or 25X) with deionized water to prepare the 1X working solution.[1][10]

  • Assay Buffer: If provided as a concentrate (e.g., 5X), dilute it with deionized water to obtain the 1X working solution.[1]

  • Standard Curve Preparation: Prepare a serial dilution of the PdG standard as per the kit instructions. A common starting concentration is 50 ng/mL, which is then serially diluted to create a standard curve.[1] Use the 1X Assay Buffer as the diluent.

Sample Preparation

  • Urine: Samples should be centrifuged to remove particulate matter. Dilute urine samples with 1X Assay Buffer to ensure the concentration falls within the assay's standard curve range. A starting dilution of 1:5 is often recommended.[1] For normalization, creatinine (B1669602) levels can be measured.[1]

  • Serum and Plasma: These samples typically require an extraction step, for example, using diethyl ether, as direct measurement is not recommended with most kits.[1][2]

  • Fecal Extracts and Tissue Culture Media: Follow the specific protocols provided by the kit manufacturer for these sample types.[1][6]

Assay Procedure

  • Bring all reagents and samples to room temperature before use.

  • Add Standards and Samples: Pipette 50 µL of each standard, sample, and blank (1X Assay Buffer) into the appropriate wells of the microtiter plate.[10] It is recommended to run all standards and samples in duplicate.

  • Add PdG-Enzyme Conjugate: Add 25 µL of the PdG-enzyme (e.g., HRP) conjugate to each well.[1]

  • Add Anti-PdG Antibody: Add 25 µL of the anti-PdG antibody to each well (except for non-specific binding wells, if applicable).[1]

  • Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably on a plate shaker.[1][6]

  • Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of 1X Wash Buffer.[1][10] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Add Substrate: Add 100 µL of the TMB substrate solution to each well.[1]

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.[1]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[1]

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the average blank absorbance from the average absorbance of all other wells.

  • Generate a standard curve by plotting the average absorbance for each standard on the y-axis against the corresponding PdG concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[9]

  • Determine the concentration of PdG in the samples by interpolating their average absorbance values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final PdG concentration in the original sample.

Visualizations

Pregnanediol_3_Glucuronide_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis ReagentPrep Reagent Preparation AddReagents Add Standards/Samples, PdG-HRP & Antibody SamplePrep Sample Preparation StandardPrep Standard Preparation Incubate1 Incubate (2 hours) AddReagents->Incubate1 Competition for antibody binding Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add TMB Substrate Wash1->AddSubstrate Incubate2 Incubate (30 mins) AddSubstrate->Incubate2 Color development AddStop Add Stop Solution Incubate2->AddStop ReadPlate Read Absorbance at 450nm AddStop->ReadPlate Calc Calculate Concentration ReadPlate->Calc Standard curve

Caption: Workflow for the this compound competitive ELISA.

Caption: Principle of the competitive ELISA for PdG detection.

References

Application Note: Quantitative Analysis of Urinary Pregnanediol-3-Glucuronide (PdG) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnanediol-3-Glucuronide (B129214) (PdG) is the principal urinary metabolite of progesterone (B1679170), a critical hormone in the female menstrual cycle and pregnancy.[1][2] The quantification of urinary PdG serves as a non-invasive and reliable method to confirm ovulation and assess luteal phase function.[2][3] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior sensitivity, specificity, and throughput compared to traditional immunoassays.[4][5][6] This application note details a robust LC-MS/MS method for the quantitative analysis of PdG in human urine, suitable for clinical research and diagnostic applications.

Metabolic Pathway of Progesterone to Urinary PdG

Progesterone is metabolized in the liver to pregnanediol (B26743), which is then conjugated with glucuronic acid to form the water-soluble compound Pregnanediol-3-Glucuronide (PdG) for excretion via the kidneys.[3] Monitoring urinary PdG provides a direct reflection of progesterone production.[3]

Metabolic Pathway Progesterone Progesterone Pregnanediol Pregnanediol Progesterone->Pregnanediol Liver Metabolism PdG Pregnanediol-3-Glucuronide (PdG) Pregnanediol->PdG Glucuronidation Excretion Urinary Excretion PdG->Excretion

Figure 1. Metabolic conversion of progesterone to urinary PdG.

Experimental Protocol

The overall workflow consists of urine sample preparation using solid-phase extraction (SPE), followed by instrumental analysis using LC-MS/MS, and subsequent data processing.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Aliquot 200 µL Urine B 2. Add Internal Standard (e.g., ¹³C₅-PdG) A->B C 3. Perform Solid-Phase Extraction (SPE) B->C D 4. Evaporate & Reconstitute C->D E 5. Inject into LC-MS/MS System D->E F 6. Acquire Data (MRM Mode) E->F G 7. Integrate Peaks & Calculate Ratios F->G H 8. Quantify using Calibration Curve G->H

Figure 2. High-level experimental workflow for urinary PdG analysis.

1. Materials and Reagents

  • PdG certified reference standard

  • Isotopically labeled internal standard (IS), e.g., Pregnanediol-¹³C₅ (PDG ¹³C₅)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium (B1175870) formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[4][7]

  • Human urine samples (stored at -80°C)

2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is employed to remove interfering matrix components from urine and concentrate the analyte of interest.[8][9]

  • Thaw & Centrifuge: Thaw urine samples at room temperature and centrifuge at 4,000 x g for 10 minutes to remove particulates.

  • Aliquot & Spike: Transfer 200 µL of the urine supernatant to a clean tube. Add the internal standard to all samples, calibrators, and quality controls (QCs).[4]

  • Condition SPE Cartridge: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the urine sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Elute: Elute PdG from the cartridge using 1 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

3. LC-MS/MS Instrumental Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition
System UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)[7][10]
Column Reversed-Phase C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water (or 1 mM Ammonium Formate)[9][11]
Mobile Phase B 0.1% Formic Acid in Methanol[9]
Flow Rate 0.4 mL/min[9]
Injection Volume 10 - 20 µL[10]
Column Temperature 40 °C
Gradient Start at 40% B, ramp to 95% B over 4 min, hold for 1 min, return to 40% B and re-equilibrate.

| Total Run Time | ~6 minutes[10][12] |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Condition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions PdG: 493.3 > 317.2 (Quantifier), 493.3 > 113.1 (Qualifier) ¹³C₅-PdG (IS): 498.3 > 322.2
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

| Collision Energy | Optimized for each transition (typically 15-30 eV) |

Note: MRM transitions correspond to [M-H]⁻ precursor ions and characteristic product ions. These values should be optimized for the specific instrument used.

Method Validation and Performance

The method was validated according to international guidelines to ensure reliability and robustness.[12][13] Key performance characteristics are summarized below.

Table 3: Summary of Method Validation Parameters

Parameter Typical Performance Metric
Linearity (R²) > 0.99[8]
Calibration Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL[11]
Limit of Quantification (LOQ) 0.5 ng/mL (or 0.01 µg/mL)[11][12]
Accuracy / Recovery 85 - 115%[7][8]
Precision (Intra- & Inter-day %CV) < 15%[4][7]
Matrix Effects Within acceptable range (<20%)[7][8]

| Sample Stability | Stable for at least 6 months at -80°C and through freeze-thaw cycles[8] |

Data Analysis and Quantification

Quantification is achieved by calculating the peak area ratio of the PdG quantifier transition to the internal standard. A calibration curve is constructed by plotting the peak area ratios of prepared standards against their known concentrations. The concentration of PdG in unknown samples is then determined by interpolating their peak area ratios from this curve.

Conclusion

This application note presents a sensitive, specific, and robust LC-MS/MS method for the quantitative determination of Pregnanediol-3-Glucuronide in human urine. The protocol, utilizing solid-phase extraction for sample cleanup and a rapid chromatographic run, is well-suited for high-throughput analysis in both clinical research and diagnostic settings. The validated performance demonstrates its reliability for accurately monitoring ovulation and assessing progesterone metabolism.

References

Application Notes and Protocols: Enzyme Immunoassay for Urinary Pregnanediol-3-Glucuronide in Population Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical steroid hormone for the regulation of the menstrual cycle and the maintenance of pregnancy.[1] The quantification of urinary PdG through a non-invasive enzyme immunoassay (EIA) offers a reliable method for monitoring ovarian function, confirming ovulation, and assessing luteal phase adequacy in large-scale population studies.[1][2][3][4] This method is particularly advantageous for field research and cross-cultural studies due to the stability of PdG in urine under various collection and storage conditions.[2][3] These application notes provide a comprehensive overview, including detailed protocols and performance data, for the use of a competitive EIA for urinary PdG.

Principle of the Assay

The enzyme immunoassay for urinary PdG is a competitive binding assay. In this method, PdG present in a urine sample competes with a fixed amount of enzyme-labeled PdG (tracer) for a limited number of binding sites on a specific anti-PdG antibody. The antibody is typically immobilized on a solid phase, such as a microtiter plate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of PdG in the sample. The concentration of PdG in the unknown samples is determined by comparing the optical density of the samples to a standard curve generated from known concentrations of PdG.

Data Presentation

Table 1: Performance Characteristics of a Urinary PdG Enzyme Immunoassay
ParameterValueReference
Detection Limit 21 nmol/L[2][3]
Recovery 108%[2][3][5]
Intra-assay CV <11%[2][3]
Inter-assay CV <11%[2][3]
Correlation with Serum Progesterone r = 0.98[1][2][3]
Table 2: Performance of a Commercial Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit
ParameterValueReference
Analytical Sensitivity 0.18 ng/mL[6]
Assay Range 0.391 - 50 ng/mL[6]
Intra-assay CV 4.1%[6]
Inter-assay CV 6.4%[6]
Sample Type Urine, Extracted Serum, Plasma, Fecal Extracts, Cell Culture Medium[6][7]
Time to Result 2.5 hours[6]

Experimental Protocols

Sample Collection and Storage
  • Collection: First morning urine (FMU) samples are recommended as they are more concentrated and provide a more consistent measure of hormone levels.

  • Volume: A minimum of 10 mL of urine should be collected in a clean, sterile container.

  • Storage: Upon collection, samples should be frozen as soon as possible. For long-term storage, samples should be kept at -20°C or lower.[8] Urinary PdG has been shown to be stable through multiple freeze-thaw cycles and for up to 8 days at room temperature with minimal degradation, making it suitable for field collection.[2][3]

Reagent Preparation
  • Wash Buffer: Prepare a 1X Wash Buffer by diluting a 20X concentrate with deionized or distilled water.[8]

  • Assay Buffer: Prepare a 1X Assay Buffer by diluting a 5X concentrate with deionized or distilled water.[8]

  • PdG Standard: Reconstitute the lyophilized PdG standard with the provided diluent to create a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve. The concentrations should span the expected range of the samples.

  • PdG-Enzyme Conjugate (Tracer): Reconstitute the lyophilized conjugate with the appropriate buffer as per the kit instructions.

  • Anti-PdG Antibody: Reconstitute the lyophilized antibody with the appropriate buffer as per the kit instructions.

Assay Procedure (Based on a typical competitive ELISA kit)
  • Plate Preparation: Allow the antibody-coated microtiter plate and all reagents to reach room temperature before use.

  • Standard and Sample Addition: Pipette 50 µL of each standard, control, and diluted urine sample into the appropriate wells of the microtiter plate.

  • Tracer Addition: Add 25 µL of the PdG-enzyme conjugate to each well.

  • Antibody Addition: Add 25 µL of the anti-PdG antibody to each well (except for non-specific binding wells).

  • Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably with shaking.[8]

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.[8]

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[8]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.[8]

  • Read Absorbance: Read the optical density of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[8]

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the average absorbance for each standard concentration on the Y-axis against the corresponding concentration on the X-axis. A four-parameter logistic curve fit is often recommended.[8]

  • Sample Concentration: Determine the concentration of PdG in each sample by interpolating its absorbance value from the standard curve.

  • Correction for Urine Concentration: To account for variations in urine dilution, it is recommended to correct the PdG concentration for creatinine (B1669602) concentration. The results can be expressed as PdG (ng/mL) per creatinine (mg/mL).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Urine Sample Collection & Storage Add_Sample Add Standards & Samples to Plate Sample->Add_Sample Reagent Reagent Preparation Reagent->Add_Sample Add_Tracer Add PdG-Enzyme Conjugate Reagent->Add_Tracer Add_Ab Add Anti-PdG Antibody Reagent->Add_Ab Add_Sample->Add_Tracer Add_Tracer->Add_Ab Incubate1 Incubate (2 hours) Add_Ab->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate (30 mins) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (450 nm) Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate PdG Concentration Curve->Calculate

Caption: Experimental workflow for the enzyme immunoassay of urinary PdG.

logical_relationship Progesterone Progesterone (from Corpus Luteum) Liver Metabolism in Liver Progesterone->Liver Circulation PdG Pregnanediol-3-glucuronide (PdG) Liver->PdG Conjugation Urine Excretion in Urine PdG->Urine Clearance EIA Enzyme Immunoassay (EIA) Urine->EIA Measurement Ovulation Assessment of Ovulation & Luteal Function EIA->Ovulation Provides Data For

Caption: Biological pathway and measurement of urinary PdG.

References

Application Notes and Protocols for Urinary Steroid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of steroid hormones in urine is crucial for a wide range of applications, from clinical diagnostics and endocrinology research to sports doping control and pharmaceutical drug development. Urinary steroid analysis provides a non-invasive window into the body's endocrine function. However, the complexity of the urine matrix and the presence of conjugated steroid metabolites necessitate robust and efficient sample preparation techniques. This document provides detailed application notes and protocols for the most common sample preparation methods for urinary steroid analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" approach. The selection of a particular method depends on the specific analytical requirements, such as the target analytes, required sensitivity, sample throughput, and available instrumentation.

Enzymatic Hydrolysis of Steroid Conjugates

In urine, steroids are often present as water-soluble glucuronide and sulfate (B86663) conjugates, a form that facilitates their excretion. For the analysis of total steroid concentrations, a hydrolysis step is required to cleave these conjugates and liberate the free steroid. Enzymatic hydrolysis using β-glucuronidase is a widely used and gentle method that preserves the integrity of the steroid molecule.[1][2]

Protocol: Enzymatic Hydrolysis with β-Glucuronidase

  • Sample Preparation : To 1 mL of urine, add an internal standard solution.

  • Buffering : Add 1 mL of 0.15M sodium acetate (B1210297) buffer (pH 5.0).

  • Enzyme Addition : Add 50 µL of β-glucuronidase from Helix pomatia (Type HP-2).[1]

  • Incubation : Incubate the mixture at 55°C for 3 hours.[1] A longer incubation of up to 20 hours at 42°C may be optimal for some applications.[3]

  • Centrifugation : After incubation, centrifuge the sample at 2,000 rpm for 10 minutes at 5°C to pellet any precipitate.[1]

  • Proceed to Extraction : The supernatant is now ready for extraction using SPE or LLE.

Sample Preparation Techniques

The choice of sample preparation technique is a critical step that significantly impacts the accuracy, sensitivity, and reproducibility of urinary steroid analysis. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analytes of interest, and present the sample in a solvent compatible with the analytical instrument, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and efficient technique for the purification and concentration of analytes from complex matrices like urine. It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analytes of interest while allowing interfering substances to pass through.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Urine Sample (Post-Hydrolysis) conditioning 1. SPE Cartridge Conditioning (e.g., Methanol, Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (e.g., 10% Methanol) loading->washing elution 4. Elution (e.g., Methanol) washing->elution evaporation 5. Evaporation to Dryness elution->evaporation reconstitution 6. Reconstitution (e.g., Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis LLE_Workflow start Start: Urine Sample (Post-Hydrolysis) extraction 1. Add Immiscible Organic Solvent (e.g., Diethyl Ether) start->extraction mixing 2. Vortex/Mix extraction->mixing separation 3. Phase Separation (Centrifugation) mixing->separation collection 4. Collect Organic Layer separation->collection evaporation 5. Evaporation to Dryness collection->evaporation reconstitution 6. Reconstitution (e.g., Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Dilute_and_Shoot_Workflow start Start: Urine Sample dilution 1. Dilute with Solvent (e.g., 1:1 with mobile phase) start->dilution mixing 2. Vortex/Mix dilution->mixing centrifugation 3. Centrifuge (Optional) mixing->centrifugation injection 4. Direct Injection centrifugation->injection analysis LC-MS/MS Analysis injection->analysis

References

Application Notes and Protocols for Non-invasive Reproductive Hormone Monitoring Using Urinary Pregnanediol-3-Glucuronide (PdG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-invasive monitoring of reproductive hormones is a critical tool in reproductive health research, clinical diagnostics, and the development of fertility-related pharmaceuticals. Pregnanediol-3-glucuronide (PdG), the primary urinary metabolite of progesterone (B1679170), serves as a reliable surrogate marker for systemic progesterone levels.[1][2] The quantification of urinary PdG offers a non-invasive, patient-friendly method to confirm ovulation and assess the function of the corpus luteum during the luteal phase of the menstrual cycle.[1] This is particularly valuable as single-point serum progesterone measurements can be misleading due to the pulsatile nature of its secretion.[3] Urinary PdG levels, in contrast, provide an integrated measure of progesterone production over time.[3]

These application notes provide a comprehensive overview of the principles and methodologies for the quantitative assessment of urinary PdG. Detailed protocols for sample collection and analysis using a competitive enzyme-linked immunosorbent assay (ELISA) are provided, along with expected quantitative data for different physiological states.

Physiological Significance

Progesterone is essential for preparing the endometrium for implantation of a fertilized egg and for maintaining a pregnancy. Following ovulation, the corpus luteum produces progesterone, which is then metabolized in the liver to various compounds, with pregnanediol (B26743) being a major product. This is subsequently conjugated with glucuronic acid to form the water-soluble PdG, which is excreted in the urine.[2] Therefore, a sustained rise in urinary PdG levels in the mid-luteal phase is a strong indicator that ovulation has occurred.[1] Monitoring these levels can help identify ovulatory cycles, anovulatory cycles, and potential luteal phase deficiencies.[4][5]

Progesterone Metabolism to Pregnanediol-3-Glucuronide (PdG)

The metabolic pathway from progesterone to its primary urinary metabolite, PdG, primarily occurs in the liver and involves two main enzymatic steps. Initially, progesterone is reduced to pregnanediol by the actions of 5α-reductase and 5β-reductase. Subsequently, pregnanediol is made water-soluble for urinary excretion through conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase, resulting in the formation of Pregnanediol-3-Glucuronide (PdG).[2][3]

Progesterone_Metabolism cluster_urine Urine Excretion Progesterone Progesterone Pregnanediol Pregnanediol Progesterone->Pregnanediol 5α/5β-reductase (Liver) PdG Pregnanediol-3-Glucuronide (PdG) Pregnanediol->PdG UDP-glucuronosyltransferase (Liver) PdG_urine Urinary PdG PdG->PdG_urine Excreted

Progesterone to PdG Metabolic Pathway

Quantitative Data Summary

The following tables summarize typical urinary PdG concentrations across the menstrual cycle. It is important to note that absolute values can vary between individuals, and therefore, tracking the pattern of PdG levels is often more informative than relying on a single measurement.

Table 1: Urinary PdG Levels in Different Phases of the Menstrual Cycle

Menstrual Cycle PhaseTypical Urinary PdG Levels (µg/mL)
Follicular Phase0 - 5[6][7]
Luteal Phase5 - 25[7]
Post-Ovulation (for confirmation)> 5 for three consecutive days[2][6]

Table 2: Comparison of Urinary PdG Levels in Ovulatory vs. Anovulatory Cycles

Cycle TypeFollicular Phase PdG (µg/mL)Luteal Phase PdG (µg/mL)
OvulatoryLow (baseline)Significant and sustained rise
AnovulatoryRemains at baseline levelsNo significant rise

Note: A common threshold for confirming ovulation is a urinary PdG level exceeding 5 µg/mL.[4][5][6] Some studies have explored different thresholds, such as 7 µg/mL, with varying confirmation rates.[5]

Experimental Protocols

Urine Sample Collection and Storage
  • Sample Type: First-morning urine is recommended as it is the most concentrated and will provide the most accurate results.[6]

  • Collection: Collect mid-stream urine in a clean, sterile container.

  • Storage: Samples should be assayed immediately. If immediate analysis is not possible, samples can be stored at -20°C for long-term storage.[8] Avoid multiple freeze-thaw cycles.[8]

Urinary PdG Quantification via Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[8][9][10][11][12] Always refer to the specific manufacturer's instructions for the kit being used.

Principle of the Assay: A competitive ELISA for PdG typically involves a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG). A known amount of PdG conjugated to an enzyme (like horseradish peroxidase, HRP) and the urinary sample (containing an unknown amount of PdG) are added to the wells. A specific primary antibody against PdG is also added. The urinary PdG and the enzyme-conjugated PdG compete for binding to the primary antibody. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugated PdG to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of PdG in the sample.

ELISA_Workflow start Start add_reagents Add Standards, Samples, PdG Conjugate, and PdG Antibody to Coated Plate start->add_reagents incubate1 Incubate at Room Temperature (e.g., 2 hours with shaking) add_reagents->incubate1 wash1 Wash Plate (e.g., 4 times) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate at Room Temperature (e.g., 30 minutes) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate PdG Concentration read_plate->analyze

Competitive ELISA Workflow for Urinary PdG

Materials Required (Typical):

  • PdG ELISA Kit (containing microplate, standards, conjugate, antibody, wash buffer, substrate, and stop solution)

  • Distilled or deionized water

  • Adjustable micropipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker (optional, but recommended for some kits)[8]

  • Tubes for sample and standard dilutions

Reagent Preparation:

  • Bring all reagents to room temperature before use.

  • Prepare wash buffer and assay buffer by diluting the provided concentrates with distilled or deionized water as per the kit instructions.[8][10]

  • Prepare a standard curve by serially diluting the PdG standard in assay buffer to generate a series of known concentrations.[9][10]

Assay Procedure:

  • Determine the number of wells required for standards, samples, and controls (e.g., non-specific binding and maximum binding wells).[8]

  • Add a specified volume (e.g., 50 µL) of standards and urine samples (diluted as necessary with assay buffer) to the appropriate wells.[8][10]

  • Add the PdG-enzyme conjugate to each well.[8][10]

  • Add the PdG-specific antibody to each well (except for the non-specific binding wells).[8][10]

  • Mix gently and incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.[8][12]

  • After incubation, wash the plate multiple times (e.g., 4 times) with the prepared wash buffer to remove unbound reagents.[8]

  • Add the TMB substrate to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light. A blue color will develop.[8]

  • Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.[8]

  • Read the absorbance of each well at 450 nm using a microplate reader within a specified time (e.g., 10 minutes) after adding the stop solution.[8]

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.[8]

  • Determine the concentration of PdG in the urine samples by interpolating their absorbance values from the standard curve.

  • To account for variations in urine concentration, it is recommended to normalize the PdG concentration to the creatinine (B1669602) concentration of the urine sample. Creatinine can be measured using a separate assay.

Conclusion

The non-invasive monitoring of urinary PdG is a powerful and convenient method for researchers, scientists, and drug development professionals to assess ovulatory function and luteal phase health. The use of quantitative assays such as ELISA provides objective data that can be crucial for understanding reproductive endocrinology, diagnosing fertility issues, and evaluating the efficacy of therapeutic interventions. Adherence to standardized protocols for sample collection and analysis is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Longitudinal Tracking of Menstrual Cycles with Daily Pregnanediol-3-Glucuronide (PdG) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The longitudinal tracking of menstrual cycle hormones is a cornerstone of reproductive health research and is increasingly vital in drug development for indications affected by hormonal fluctuations. Progesterone (B1679170), a key steroid hormone, plays a critical role in ovulation and the preparation of the endometrium for implantation. Due to its pulsatile release into the bloodstream, single time-point serum measurements of progesterone can be misleading. A more reliable and non-invasive method for assessing progesterone activity is the daily measurement of its primary urinary metabolite, Pregnanediol-3-glucuronide (PdG).[1][2]

Urinary PdG levels correlate well with serum progesterone and provide a time-averaged reflection of progesterone production, making it an excellent biomarker for confirming ovulation and monitoring luteal phase function.[2][3] Daily tracking of PdG allows for a detailed characterization of the menstrual cycle, identifying ovulatory versus anovulatory cycles, and assessing the adequacy of the luteal phase.[4][5] These application notes provide detailed protocols for the quantitative measurement of urinary PdG and guidance on data interpretation for researchers and professionals in drug development.

Principle of the Method

Following ovulation, the corpus luteum forms and begins to produce progesterone.[2][6][7][8] Progesterone is metabolized in the liver to various metabolites, with the most abundant being pregnanediol (B26743). This is then conjugated with glucuronic acid to form the water-soluble compound, Pregnanediol-3-glucuronide (PdG), which is excreted in the urine.[1]

Daily measurement of urinary PdG allows for the tracking of progesterone production throughout the menstrual cycle. A significant and sustained rise in PdG levels following the luteinizing hormone (LH) surge is a reliable indicator of ovulation and a functional corpus luteum.[9][10] Quantitative analysis of daily PdG concentrations enables the detailed characterization of the luteal phase, which is critical for successful implantation and early pregnancy.[11]

Progesterone Metabolism and Signaling

Progesterone is synthesized from cholesterol, primarily in the corpus luteum of the ovaries after ovulation.[7][12][13] It exerts its biological effects by binding to intracellular progesterone receptors (PR-A and PR-B), which act as transcription factors to regulate the expression of target genes.[14][15] Progesterone can also signal through membrane-bound receptors, initiating rapid, non-genomic effects.[4][9][16] The metabolism of progesterone to PdG is a critical step for its elimination from the body.[17]

Progesterone_Metabolism_and_Signaling cluster_synthesis Progesterone Biosynthesis cluster_metabolism Progesterone Metabolism cluster_signaling Progesterone Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Progesterone_met Progesterone Progesterone_sig Progesterone Pregnanediol Pregnanediol PdG Pregnanediol-3-glucuronide (PdG) Pregnanediol->PdG Glucuronidation Progesterone_met->Pregnanediol 5β-reductase, 3α-HSD PR Progesterone Receptor (PR-A/PR-B) Gene_Expression Target Gene Expression PR->Gene_Expression Transcription Regulation Progesterone_sig->PR

Progesterone biosynthesis, metabolism, and signaling pathway.

Experimental Protocols

Participant Instructions and Sample Collection
  • Participants should be instructed to collect a first-morning urine sample each day, beginning on the first day of their menstrual cycle (day 1).[3]

  • A mid-stream urine sample should be collected in a clean, provided container.

  • Immediately after collection, the urine sample should be aliquoted into appropriately labeled cryovials.

  • Samples should be stored at -20°C or lower until analysis. For long-term storage, -80°C is recommended.

Quantitative Analysis of Urinary PdG

Two common methods for the quantitative analysis of urinary PdG are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A competitive ELISA is a common method for quantifying urinary PdG. Commercial kits are available and their specific instructions should be followed. A general protocol is outlined below.[18][19]

  • Reagent Preparation: Prepare all reagents, standards, and controls as described in the kit manual.

  • Sample Dilution: Dilute urine samples with the provided assay buffer. A starting dilution of 1:5 is recommended, but may need to be optimized based on expected concentrations.[19]

  • Assay Procedure:

    • Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the PdG-enzyme conjugate to each well.

    • Incubate the plate, typically for 2 hours at room temperature.[19]

    • Wash the plate multiple times to remove unbound reagents.

    • Add the substrate solution and incubate for a short period to allow for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[19]

  • Data Analysis: Calculate the PdG concentration in each sample by interpolating from the standard curve. Adjust for the sample dilution factor.

LC-MS/MS offers high specificity and sensitivity for the quantification of PdG.[3][11][20]

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • A "dilute and shoot" method can be employed where the urine is simply diluted with the initial mobile phase.[20]

    • Alternatively, for dried urine spots, a simple methanol (B129727) extraction can be used.[3][21]

  • Chromatographic Separation:

    • Use a suitable C18 column for reverse-phase chromatography.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for PdG and an internal standard.

  • Data Analysis: Quantify PdG concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation Start Start of Menstrual Cycle (Day 1) Collect Daily First-Morning Urine Collection Start->Collect Aliquot Aliquot Urine Samples Collect->Aliquot Store Store at -20°C or below Aliquot->Store Thaw Thaw Urine Samples Store->Thaw ELISA ELISA Analysis Thaw->ELISA LCMS LC-MS/MS Analysis Thaw->LCMS Quantify Quantify PdG Concentration ELISA->Quantify LCMS->Quantify Normalize Normalize to Creatinine (Optional) Quantify->Normalize Plot Plot Daily PdG Levels Normalize->Plot Interpret Interpret Menstrual Cycle Characteristics Plot->Interpret

References

Application Notes and Protocols: Use of Pregnanediol-3-glucuronide (PdG) in Fertility Awareness-Based Methods (FABMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertility Awareness-Based Methods (FABMs) are practices that involve monitoring and interpreting a woman's biological signs of fertility to determine the fertile and infertile phases of her menstrual cycle. The accurate identification of ovulation is a cornerstone of these methods. While traditional markers like cervical mucus changes and basal body temperature provide valuable information, they can be subjective and influenced by external factors. The measurement of urinary Pregnanediol-3-glucuronide (PdG), the primary metabolite of progesterone (B1679170), offers a quantitative and objective biochemical marker for confirming ovulation. Progesterone levels rise significantly after ovulation, and this is reflected in the concentration of PdG in the urine, making it a reliable indicator that ovulation has occurred.[1][2][3]

These application notes provide detailed protocols for the quantitative analysis of urinary PdG using common laboratory techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Additionally, it outlines the key metabolic pathway of progesterone to PdG and presents a logical workflow for incorporating PdG testing into FABM research and clinical validation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the use of urinary PdG for ovulation confirmation in FABMs.

Table 1: Urinary PdG Thresholds for Ovulation Confirmation

PdG Threshold (µg/mL)Method of ConfirmationSpecificitySensitivityCitation(s)
≥5Ultrasound100%Not specified[2][3][4]
≥5In conjunction with LH surge100%Not specified[2][3][4]

Table 2: Performance of Different PdG Testing Protocols

Testing ProtocolPdG Threshold (µg/mL)SpecificitySensitivityCitation(s)
Three consecutive days of positive PdG tests after a positive LH test≥5100%Not specified[2][3][4]
Three consecutive days of positive PdG tests after peak cervical mucus≥5100%Not specified[2][3][4]

Signaling Pathways and Workflows

Progesterone Metabolism to PdG

The metabolic conversion of progesterone to its urinary metabolite, Pregnanediol-3-glucuronide (PdG), is a multi-step enzymatic process primarily occurring in the liver. This pathway is crucial for the non-invasive monitoring of progesterone levels.

Progesterone_Metabolism Progesterone Progesterone Pregnanediol (B26743) Pregnanediol Progesterone->Pregnanediol 5α-Reductase or 5β-Reductase followed by 3α-Hydroxysteroid Dehydrogenase PdG PdG Pregnanediol->PdG UDP-Glucuronosyltransferase (UGT) 5α-Reductase 5α-Reductase 5β-Reductase 5β-Reductase 3α-Hydroxysteroid\nDehydrogenase 3α-Hydroxysteroid Dehydrogenase UDP-Glucuronosyltransferase\n(UGT) UDP-Glucuronosyltransferase (UGT)

Progesterone to PdG Metabolic Pathway.
Experimental Workflow for PdG Analysis in FABM Studies

This workflow outlines the key steps in a typical research study investigating the utility of PdG testing in FABMs.

PdG_Workflow cluster_collection Sample Collection cluster_analysis Hormonal Analysis cluster_interpretation Data Interpretation Sample Collection Daily First Morning Urine Collection LH Testing Luteinizing Hormone (LH) Test Sample Collection->LH Testing PdG Measurement PdG Measurement (ELISA, LFIA, or LC-MS/MS) Sample Collection->PdG Measurement Ovulation Confirmation Confirmation of Ovulation (PdG ≥ 5 µg/mL for 3 consecutive days) LH Testing->Ovulation Confirmation PdG Measurement->Ovulation Confirmation

Workflow for PdG analysis in FABM research.

Experimental Protocols

Urinary PdG Measurement by Competitive ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay for the quantification of PdG in urine samples.

Materials:

  • 96-well microtiter plates coated with goat anti-rabbit IgG

  • PdG standard

  • PdG-peroxidase (HRP) conjugate

  • Rabbit anti-PdG polyclonal antibody

  • Assay buffer

  • Wash buffer

  • TMB substrate solution

  • Stop solution (e.g., 1 M HCl)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Urine samples

Procedure:

  • Sample Preparation: Centrifuge urine samples to pellet any sediment. Dilute the supernatant with Assay Buffer. The optimal dilution factor should be determined empirically but a 1:10 to 1:100 dilution is a common starting point.

  • Standard Curve Preparation: Prepare a serial dilution of the PdG standard in Assay Buffer to create a standard curve. A typical range is 0.1 to 50 ng/mL.

  • Assay: a. Add 50 µL of diluted standards and urine samples to the appropriate wells of the goat anti-rabbit IgG coated microtiter plate. b. Add 25 µL of PdG-HRP conjugate to each well. c. Add 25 µL of rabbit anti-PdG antibody to each well. d. Incubate the plate for 2 hours at room temperature on a shaker.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of Wash Buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding PdG concentrations. Determine the concentration of PdG in the urine samples by interpolating their absorbance values from the standard curve.[5][6][7]

Urinary PdG Detection by Lateral Flow Immunoassay (LFIA)

This protocol outlines the general procedure for a competitive lateral flow immunoassay for the qualitative or semi-quantitative detection of PdG in urine.

Materials:

  • LFIA test strips or cassettes for PdG

  • Urine collection cups

  • Timer

Principle of the Assay: The LFIA for PdG typically operates on a competitive binding principle. The test strip contains a conjugate pad with labeled anti-PdG antibodies (e.g., conjugated to gold nanoparticles) and a test line with immobilized PdG-protein conjugate. When a urine sample is applied, it mobilizes the labeled antibodies. If PdG is present in the urine, it will bind to the labeled antibodies, preventing them from binding to the immobilized PdG on the test line. Therefore, a visible test line indicates a low level of PdG (negative result), while the absence or a faint test line indicates a high level of PdG (positive result). A control line is also included to ensure the test has run correctly.[8][9][10][11]

Procedure:

  • Sample Collection: Collect a first-morning urine sample in a clean, dry container.

  • Test Application: a. For dipstick formats, immerse the absorbent tip of the test strip into the urine sample for the time specified by the manufacturer (typically 5-10 seconds). Do not immerse past the maximum line. b. For cassette formats, use a dropper to apply a specified number of drops of urine into the sample well.

  • Incubation: Place the test strip or cassette on a flat, dry surface and start a timer.

  • Result Interpretation: Read the results at the time specified by the manufacturer (usually within 5-10 minutes).

    • Positive Result (Ovulation Confirmed): One line appears in the control region (C). No line or a very faint line appears in the test region (T). This indicates that the PdG level is at or above the test's threshold (e.g., 5 µg/mL).

    • Negative Result (Ovulation Not Confirmed): Two lines appear. One in the control region (C) and another in the test region (T). The intensity of the test line may be equal to or darker than the control line. This indicates that the PdG level is below the test's threshold.

    • Invalid Result: No line appears in the control region (C). The test is invalid and should be repeated with a new test strip.

Quantitative Analysis of Urinary PdG by LC-MS/MS

This protocol describes a "dilute-and-shoot" method for the rapid and quantitative analysis of PdG in urine using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[1][12]

Materials and Equipment:

  • UHPLC system coupled to a tandem mass spectrometer

  • C18 analytical column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • PdG analytical standard

  • Internal standard (e.g., deuterated PdG)

  • Urine samples

  • Autosampler vials

Procedure:

  • Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Vortex the samples to ensure homogeneity. c. Dilute the urine samples 1:100 with the internal standard solution in mobile phase A. d. Vortex the diluted samples. e. Transfer the diluted samples to autosampler vials for analysis.

  • UHPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-4 min: 10-90% B

      • 4-4.5 min: 90% B

      • 4.5-5 min: 90-10% B

      • 5-6 min: 10% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • PdG: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized)

    • Optimize other MS parameters such as collision energy, declustering potential, and ion source temperature.

  • Data Analysis: a. Generate a calibration curve using the PdG analytical standard. b. Quantify the concentration of PdG in the urine samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Conclusion

The measurement of urinary PdG is a valuable tool for researchers, scientists, and drug development professionals working in the field of fertility and reproductive health. The protocols provided in these application notes offer robust and reliable methods for the quantification of PdG, which can be instrumental in the validation and development of FABMs and other fertility monitoring technologies. The choice of analytical method will depend on the specific requirements of the study, with LFIA offering a rapid and user-friendly option for qualitative screening, ELISA providing a quantitative and high-throughput laboratory-based method, and LC-MS/MS offering the highest specificity and accuracy for quantitative analysis.

References

Application Notes and Protocols for Pregnanediol 3-Glucuronide (PdG) Measurement in Assisted Reproductive Technology (ART)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progesterone (B1679170) is an essential steroid hormone for the establishment and maintenance of pregnancy. In assisted reproductive technology (ART), particularly in cycles involving in vitro fertilization (IVF) and frozen embryo transfer (FET), adequate luteal phase support with progesterone is critical for successful embryo implantation and ongoing pregnancy.[1][2] Monitoring progesterone levels during the luteal phase is crucial to ensure optimal endometrial receptivity.

Pregnanediol 3-glucuronide (PdG) is the primary urinary metabolite of progesterone.[3][4] Its measurement in urine offers a non-invasive method to assess progesterone exposure over a period of time, reflecting the systemic bioavailability of both endogenous and exogenous progesterone.[5][6] Unlike single-point serum progesterone measurements, which can be influenced by pulsatile secretion, urinary PdG levels provide a more integrated assessment of progesterone activity.[7]

These application notes provide detailed protocols for the quantitative measurement of urinary PdG and summarize the current understanding of its clinical utility in ART, offering a valuable tool for researchers and clinicians seeking to optimize ART outcomes.

Clinical Significance of PdG in ART

The measurement of urinary PdG in ART cycles serves several key purposes:

  • Confirmation of Ovulation: In natural or modified natural FET cycles, confirming ovulation is essential for timing the embryo transfer. A sustained rise in urinary PdG (typically above 5 µg/mL) for several days post-LH surge confirms successful ovulation.[8][9]

  • Monitoring Luteal Phase Support: In programmed FET cycles and fresh IVF cycles, luteal phase support with exogenous progesterone is standard practice.[10][11] Urinary PdG measurement can help assess the adequacy of this support, identifying patients who may require adjustments to their progesterone dosage or administration route.

  • Predicting Pregnancy Outcomes: Emerging evidence suggests a correlation between urinary PdG levels during the luteal phase and pregnancy outcomes in ART.[7][12] While large-scale studies are still needed, initial data indicates that sustained elevated PdG levels are associated with higher pregnancy rates and lower miscarriage rates.[7]

Data Presentation

The following tables summarize quantitative data on the association between urinary PdG levels and pregnancy outcomes.

Table 1: Pregnancy Outcomes Based on Mid-Luteal Phase Urinary PdG Status

PdG Cycle StatusNumber of PregnanciesMiscarriage Rate
Positive (>5 µg/mL sustained)3514.3%
Negative (<5 µg/mL)1989.5%

Data adapted from a study on pregnancy outcomes in women trying to conceive, highlighting the importance of sustained progesterone activity.[7]

Table 2: Urinary PdG Levels in Frozen Embryo Transfer (FET) Cycles

Pregnancy OutcomeMedian Urinary PdG Level (pg/mL) on Day of Embryo Transfer (IQR)
Ongoing Pregnancy (n=11)3.5 (2.0-5.0)
No Ongoing Pregnancy (n=8)3.0 (1.5-6.5)
Pregnancy Test Outcomes
Positive hCG (n=12)3.5 (2.0-5.0)
Negative hCG (n=7)3.0 (1.0-8.0)

Data from a pilot study. The authors noted no statistically significant association between urinary PdG levels on the day of embryo transfer and pregnancy outcomes in this small cohort, indicating the need for larger studies.[13][14]

Experimental Protocols

Urinary PdG Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a competitive immunoassay principle.

a. Materials:

  • Commercially available Pregnanediol-3-Glucuronide (PDG) ELISA Kit (e.g., from Arbor Assays, Cayman Chemical, or Invitrogen)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Vortex mixer

  • Plate shaker

b. Sample Collection and Preparation:

  • Collect first-morning urine samples, as PdG is most concentrated at this time.

  • For longitudinal monitoring, collect samples daily starting from the day of ovulation trigger or the initiation of progesterone support.

  • Centrifuge urine samples at 1,500 x g for 10 minutes to remove sediment.

  • Store the supernatant at -20°C until analysis.

  • Prior to the assay, thaw urine samples at room temperature and vortex thoroughly.

  • Dilute urine samples with the provided assay buffer. The required dilution factor will vary depending on the expected PdG concentration and the assay range. A starting dilution of 1:5 is often recommended.

c. Assay Procedure (Example):

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 50 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.

  • Add 25 µL of the PdG-peroxidase conjugate to each well.

  • Add 25 µL of the anti-PdG antibody to each well (except for the non-specific binding wells).

  • Incubate the plate on a plate shaker for 2 hours at room temperature.

  • Wash the plate 4-5 times with the provided wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

d. Data Analysis:

  • Calculate the average absorbance for each set of standards and samples.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final urinary PdG concentration.

Urinary PdG Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high specificity and sensitivity for the quantification of PdG.

a. Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Pregnanediol-3-glucuronide analytical standard

  • Stable isotope-labeled internal standard (e.g., PdG-d4)

  • Methanol (B129727), acetonitrile (B52724), and formic acid (LC-MS grade)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)

b. Sample Preparation:

  • Collect and store urine samples as described for the ELISA protocol.

  • Thaw samples and vortex.

  • To 100 µL of urine, add the internal standard.

  • For a "dilute and shoot" method, dilute the sample with a suitable solvent (e.g., methanol/water) and inject directly into the LC-MS/MS system.

  • For a more complex matrix, perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

c. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • The specific gradient program will need to be optimized for the column and instrument used.

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for both PdG and the internal standard (Multiple Reaction Monitoring - MRM).

d. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of PdG in the samples from the calibration curve.

Visualizations

Progesterone_Signaling_Pathway cluster_epithelium Epithelial Cell cluster_stroma Stromal Cell Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR binds Nucleus Nucleus PR->Nucleus translocates to IHH Indian Hedgehog (IHH) Nucleus->IHH activates transcription of Endometrial_Stroma Endometrial Stroma IHH->Endometrial_Stroma signals to HAND2 HAND2 Endometrial_Epithelium Endometrial Epithelium HAND2->Endometrial_Epithelium regulates BMP2 BMP2 WNT4 WNT4 BMP2->WNT4 induces Decidualization Decidualization WNT4->Decidualization promotes Receptivity Endometrial Receptivity (Implantation Window) Endometrial_Epithelium->Receptivity leads to Endometrial_Stroma->HAND2 induces Endometrial_Stroma->BMP2 induces

Caption: Progesterone signaling pathway in endometrial receptivity.

ART_PdG_Workflow Start Start of ART Cycle (e.g., FET cycle) Progesterone_Admin Initiation of Progesterone Support Start->Progesterone_Admin Urine_Collection Daily First-Morning Urine Collection Progesterone_Admin->Urine_Collection PdG_Measurement Urinary PdG Measurement (ELISA/LC-MS/MS) Urine_Collection->PdG_Measurement Decision PdG Level Assessment PdG_Measurement->Decision Adequate Adequate PdG Level (e.g., >5 µg/mL sustained) Decision->Adequate Yes Inadequate Inadequate PdG Level Decision->Inadequate No Embryo_Transfer Embryo Transfer Adequate->Embryo_Transfer Adjust_Progesterone Adjust Progesterone Dosage/Route Inadequate->Adjust_Progesterone Adjust_Progesterone->Urine_Collection Continue_Monitoring Continue Monitoring Post-Transfer Embryo_Transfer->Continue_Monitoring Pregnancy_Test Pregnancy Test Continue_Monitoring->Pregnancy_Test

References

Application Note: Fecal Pregnanediol 3-glucuronide (PdG) Extraction for Non-Invasive Reproductive Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pregnanediol 3-glucuronide (PdG) is a primary metabolite of progesterone (B1679170), a critical hormone in the female reproductive cycle. The measurement of PdG in fecal samples offers a powerful and non-invasive tool for monitoring reproductive status, particularly for tracking ovarian cycles and detecting pregnancy in a wide range of animal species.[1][2][3] This application note provides a detailed protocol for the extraction of PdG from fecal samples, intended for use by researchers, scientists, and drug development professionals. Fecal hormone analysis is advantageous as it is a non-invasive sampling method that reduces the stress on the animal, which can be a confounding factor in hormonal studies.[2][4][5]

Principle

Steroid hormones are metabolized in the liver and excreted in feces as a collection of metabolites.[6] The protocol described here facilitates the efficient extraction of these metabolites, including PdG, from the complex fecal matrix. The general principle involves the homogenization of a fecal sample in a suitable solvent, typically a high-percentage alcohol like methanol (B129727) or ethanol, to solubilize the steroid metabolites.[7] Subsequent centrifugation separates the solid fecal matter from the liquid supernatant containing the hormones. The extract can then be further purified using solid-phase extraction (SPE) cartridges and analyzed using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[1][8] It is crucial to validate the assay for each species to ensure the antibody used is sensitive to the species-specific metabolites.[6]

Experimental Protocol: Fecal PdG Extraction

This protocol outlines a general procedure for the extraction of PdG from fecal samples. Researchers should optimize specific parameters, such as solvent composition and sample-to-solvent ratio, based on the species and specific assay being used.

1. Materials and Reagents

  • Lyophilizer (optional, for dry weight analysis)

  • Vortex mixer

  • Centrifuge

  • Water bath or evaporator

  • Solid Phase Extraction (SPE) C18 cartridges (optional)

  • Methanol (80-100%)[7][9][10][11]

  • Ethanol (90-95%)[12]

  • Diethyl ether (for two-phase extraction, optional)[7]

  • Assay buffer (specific to the immunoassay kit)

  • Deionized water

  • 15 ml polypropylene (B1209903) centrifuge tubes

  • Glass test tubes

  • Pipettes and tips

2. Sample Collection and Storage

  • Collect fresh fecal samples as soon as possible after defecation to minimize bacterial degradation of hormones.[1]

  • Wear gloves to avoid contamination.[5]

  • Label sample containers with the date, time, and individual animal ID.[8]

  • If immediate extraction is not possible, freeze samples at -20°C or lower.[5][12][13] Long-term storage at -80°C is recommended.

  • Avoid repeated freeze-thaw cycles, as this can degrade hormone levels.[9][10][11]

3. Fecal Sample Processing

There are two common approaches for processing fecal samples: wet weight and dry weight. The choice depends on the research question and the need to account for variations in diet and water content.

  • Wet Weight Method:

    • Thoroughly homogenize the thawed fecal sample.

    • Weigh approximately 0.2-0.5 g of the wet fecal matter into a 15 ml centrifuge tube.[5][12][13] Record the exact weight.

  • Dry Weight (Lyophilization) Method:

    • Freeze-dry the fecal sample until a constant weight is achieved.

    • Mechanically pulverize the dried sample into a fine powder. Sifting through a mesh strainer can help to remove fibrous material.[12]

    • Weigh approximately 0.1-0.2 g of the fecal powder into a 15 ml centrifuge tube. Record the exact weight.

4. Steroid Extraction

  • Add 5 ml of 80-90% methanol to the centrifuge tube containing the fecal sample.[5][7][13] The ratio of solvent to feces may need optimization.

  • Cap the tube tightly and vortex vigorously for 20-30 minutes to ensure thorough mixing and extraction.[13]

  • Centrifuge the tubes at 2500-3000 rpm for 15-20 minutes to pellet the solid fecal material.[10][12][13]

  • Carefully decant the supernatant, which contains the extracted hormones, into a clean glass test tube.

5. Optional: Solid Phase Extraction (SPE) for Purification

For cleaner extracts and to concentrate the hormones, a solid-phase extraction step can be included.

  • Condition a C18 SPE cartridge by washing it with 1 ml of 100% methanol, followed by 1 ml of deionized water.[12]

  • Load the fecal extract supernatant onto the conditioned cartridge.

  • Wash the cartridge with 1 ml of 20% methanol to remove polar impurities.[12]

  • Elute the steroid metabolites with 2-2.5 ml of 100% methanol into a clean glass test tube.[10][12]

6. Sample Reconstitution

  • Evaporate the methanol from the extract to dryness. This can be done using a water bath at 37-40°C under a stream of air or nitrogen.[5][12]

  • Reconstitute the dried extract in a known volume of the appropriate assay buffer provided with the PdG immunoassay kit.[10] Vortex for 30 seconds to ensure the hormones are fully dissolved.[12]

  • The reconstituted sample is now ready for analysis using an ELISA or other immunoassay.

Data Presentation

Quantitative data from fecal hormone analysis should be presented clearly to allow for easy interpretation and comparison.

Table 1: Comparison of Extraction Solvents

SolventMean Hormone Recovery (%)Reference
80% MethanolReported as most effective for glucocorticoids in most mammals[7]
Various Methanol SolutionsSignificantly higher than 100% Ethanol for Glucocorticoids & Testosterone[9][10][11]
100% EthanolLower recovery compared to methanol solutions[9][10][11]

Table 2: Sample Storage and Handling Effects

ConditionEffect on Steroid LevelsReference
Storage at Ambient Temp.No significant change up to 4 weeks (species-dependent)[9][10]
Freeze/Thaw CyclesSignificant decrease after 2 cycles for Glucocorticoids[9][10][11]

Visualization of Experimental Workflow

Fecal_PdG_Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis SampleCollection 1. Fecal Sample Collection Homogenize 2. Homogenize Sample SampleCollection->Homogenize Weigh 3. Weigh Wet or Lyophilized Sample Homogenize->Weigh AddSolvent 4. Add 80-90% Methanol Weigh->AddSolvent Vortex 5. Vortex for 20-30 min AddSolvent->Vortex Centrifuge 6. Centrifuge at 2500-3000 rpm Vortex->Centrifuge CollectSupernatant 7. Collect Supernatant Centrifuge->CollectSupernatant SPE_Condition 8. Condition C18 SPE Cartridge CollectSupernatant->SPE_Condition Optional Evaporate 12. Evaporate to Dryness CollectSupernatant->Evaporate Direct SPE_Load 9. Load Supernatant SPE_Condition->SPE_Load SPE_Wash 10. Wash with 20% Methanol SPE_Load->SPE_Wash SPE_Elute 11. Elute with 100% Methanol SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute 13. Reconstitute in Assay Buffer Evaporate->Reconstitute Assay 14. Perform Immunoassay (ELISA) Reconstitute->Assay

Caption: Workflow for the extraction of this compound from fecal samples.

References

Application Notes and Protocols for Dried Urine Spot Analysis of Pregnanediol 3-glucuronide (PdG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (B26743) 3-glucuronide (PdG) is the primary urinary metabolite of progesterone (B1679170), a critical steroid hormone in the menstrual cycle and pregnancy. Monitoring PdG levels provides a non-invasive method for confirming ovulation and assessing luteal phase function. Dried urine spot (DUS) sampling has emerged as a convenient and stable method for collecting and storing urine samples, offering significant advantages over traditional liquid urine collection, particularly in remote or large-scale clinical studies.[1][2][3][4] This document provides detailed application notes and protocols for the analysis of PdG in dried urine spots using both Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Progesterone Metabolism and PdG Excretion Pathway

Progesterone is metabolized in the liver, where it is converted to pregnanediol and then conjugated with glucuronic acid to form the water-soluble compound, pregnanediol 3-glucuronide (PdG).[5] PdG is then excreted in the urine. The concentration of PdG in urine correlates with serum progesterone levels, rising significantly after ovulation.[2][6]

Pregnanediol_Pathway Progesterone Progesterone Liver Liver Metabolism Progesterone->Liver Circulation Pregnanediol Pregnanediol Liver->Pregnanediol Reduction PdG This compound (PdG) Pregnanediol->PdG Conjugation UDP_GT UDP-glucuronosyltransferase Kidney Kidney Excretion PdG->Kidney Circulation Urine Urine Kidney->Urine Filtration

Figure 1: Progesterone Metabolism to Urinary PdG.

Application Note 1: ELISA-Based Analysis of PdG from Dried Urine Spots

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantification of analytes in biological samples. Competitive ELISA kits are available for PdG and can be adapted for use with dried urine spots.[7][8][9][10]

Principle of the Method

In a competitive ELISA for PdG, a known amount of enzyme-labeled PdG (conjugate) competes with the PdG in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-labeled PdG bound to the antibody is inversely proportional to the concentration of PdG in the sample. After washing away unbound components, a substrate is added, and the resulting color development is measured. A standard curve is generated using known concentrations of PdG, from which the concentration in the samples can be determined.

Experimental Workflow: ELISA

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Protocol Collection Urine Spot Collection (Filter Paper) Drying Drying (24h at RT) Collection->Drying Punching Punching (e.g., 2 x 3.2 mm punches) Drying->Punching Elution Elution (Assay Buffer) Punching->Elution Plate_Prep Add Standards & Samples to Antibody-Coated Plate Elution->Plate_Prep Add_Conjugate Add PdG-Enzyme Conjugate Plate_Prep->Add_Conjugate Incubation1 Incubate (e.g., 2h at RT) Add_Conjugate->Incubation1 Washing1 Wash Plate Incubation1->Washing1 Add_Substrate Add Substrate Washing1->Add_Substrate Incubation2 Incubate & Develop Color Add_Substrate->Incubation2 Stop_Reaction Add Stop Solution Incubation2->Stop_Reaction Read_Plate Read Absorbance (e.g., 450 nm) Stop_Reaction->Read_Plate

Figure 2: ELISA Workflow for Dried Urine Spot PdG Analysis.

Detailed Protocol: ELISA

Materials:

  • Dried urine spot collection cards (e.g., Whatman 903)

  • Harris Uni-Core punch (e.g., 3.2 mm) or equivalent

  • Microplate shaker

  • Microplate reader capable of reading absorbance at 450 nm

  • Pregnanediol-3-Glucuronide (PDG) ELISA Kit (e.g., from Cayman Chemical, Arbor Assays, or Thermo Fisher Scientific)[7][8][9][10]

  • Deionized water

Procedure:

  • Sample Collection and Preparation:

    • Collect a urine sample and apply it to the filter paper card, ensuring the collection area is fully saturated.[3]

    • Allow the card to dry completely at room temperature for at least 24 hours.[3]

    • Once dry, store the cards in a sealed bag with a desiccant at -20°C for long-term storage.

    • For analysis, punch two 3.2 mm discs from the center of the dried urine spot into a microcentrifuge tube.

  • Elution:

    • Add 500 µL of the Assay Buffer provided in the ELISA kit to each tube containing the punches.

    • Vortex briefly and incubate on a shaker for at least 1 hour at room temperature to elute the PdG from the filter paper.

    • Centrifuge the tubes to pellet the filter paper discs. The supernatant is the sample ready for analysis.

  • ELISA Assay:

    • Prepare the standards and reagents according to the ELISA kit manufacturer's instructions.[7][8][9]

    • Pipette 50 µL of the eluted samples, standards, and controls into the appropriate wells of the antibody-coated microplate.[9]

    • Add 25 µL of the PdG-enzyme conjugate to each well.[9]

    • Add 25 µL of the PdG antibody to each well (except non-specific binding wells).[9]

    • Seal the plate and incubate for 2 hours at room temperature on a microplate shaker.[8]

    • Wash the plate according to the kit protocol (typically 4-5 washes with Wash Buffer).

    • Add 100 µL of the TMB Substrate to each well and incubate for 30 minutes at room temperature for color development.[8]

    • Add 50 µL of Stop Solution to each well.[8]

    • Read the absorbance of each well at 450 nm within 30 minutes.

  • Data Analysis:

    • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.[9]

    • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

    • Adjust the final concentration for the dilution factor used during elution.

Performance Characteristics (ELISA)
ParameterTypical ValueReference
Assay Range0.4 - 50 ng/mL[7]
Sensitivity (LOD)~0.180 - 0.94 ng/mL[7][10]
Sample Volume2 x 3.2 mm punches[4]
Incubation Time~2.5 hours[10]

Application Note 2: LC-MS/MS-Based Analysis of PdG from Dried Urine Spots

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules, including steroid metabolites.[1][2] A "dilute and shoot" approach can be adapted for DUS, providing a rapid and robust method for PdG analysis without the need for derivatization.[11]

Principle of the Method

PdG is extracted from the dried urine spot using a solvent. The extract is then injected into a liquid chromatograph, which separates PdG from other urinary components. The separated analyte then enters a tandem mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification. An internal standard is typically used to correct for matrix effects and variations in extraction efficiency and instrument response.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Collection Urine Spot Collection (Filter Paper) Drying Drying (24h at RT) Collection->Drying Punching Punching (e.g., 1 x 5 mm punch) Drying->Punching Extraction Solvent Extraction (e.g., Methanol/Water with IS) Punching->Extraction Injection Inject Extract Extraction->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: LC-MS/MS Workflow for Dried Urine Spot PdG Analysis.

Detailed Protocol: LC-MS/MS

Materials:

  • Dried urine spot collection cards

  • Harris Uni-Core punch (e.g., 5 mm) or equivalent

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • This compound certified reference material

  • This compound labeled internal standard (e.g., PDG-13C5)[11]

  • UHPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Collection and Preparation:

    • Collect and dry urine spots as described in the ELISA protocol.

    • Punch one 5 mm disc from the center of the dried urine spot into a 1.5 mL microcentrifuge tube.

  • Extraction:

    • Prepare an extraction solvent of methanol:water (70:30, v/v) containing the internal standard at a suitable concentration (e.g., 100 ng/mL).

    • Add 1 mL of the extraction solvent to each tube containing a DUS punch.[12]

    • Vortex the tubes and place them in an ultrasonic bath for 45 minutes.[12]

    • Centrifuge the tubes at 10,000 x g for 10 minutes.

    • Transfer an aliquot of the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate PdG from interferences (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example - Negative Ion Mode):

      • Ion Source: Electrospray Ionization (ESI), negative mode

      • Monitor the following MRM transitions:

        • PdG: Precursor ion [M-H]⁻ m/z 497.3 -> Product ion m/z 321.2

        • PdG-13C5 (IS): Precursor ion [M-H]⁻ m/z 502.3 -> Product ion m/z 326.2

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for PdG and the internal standard.

    • Calculate the peak area ratio (PdG/IS).

    • Prepare a calibration curve by analyzing standards of known PdG concentrations and plotting the peak area ratio against concentration.

    • Determine the concentration of PdG in the samples from the calibration curve.

Performance Characteristics (LC-MS/MS)
ParameterTypical ValueReference
Linearity (r²)> 0.99[1]
Limit of Detection0.01 µg/mL (10 ng/mL)[11]
Recovery> 81%[1]
Precision (RSD)< 8.6%[1]
Stability at RTAnalyte loss <15% after 3 months[1]

Summary and Comparison of Methods

FeatureELISALC-MS/MS
Principle Competitive immunoassayChromatographic separation and mass detection
Specificity Good, but potential for cross-reactivityVery high, based on mass-to-charge ratio
Sensitivity High (sub-ng/mL)Very high (low ng/mL)
Throughput High (96-well plate format)Moderate, dependent on run time
Cost per Sample LowerHigher
Equipment Microplate readerUHPLC and tandem mass spectrometer
Ease of Use Relatively simple, kit-basedRequires specialized expertise
Primary Application Large-scale screening, routine monitoringConfirmatory analysis, research, method development

Conclusion

The analysis of this compound from dried urine spots is a robust and convenient method for non-invasive hormonal monitoring. Both ELISA and LC-MS/MS offer reliable quantification, with the choice of method depending on the specific requirements of the study, such as throughput, specificity, and available resources. DUS sampling simplifies collection and storage, making it an excellent choice for clinical research and decentralized testing.[1][4]

References

Application Notes and Protocols for Developing a Competitive Lateral Flow Assay for Urinary Pregnanediol-3-Glucuronide (PdG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical hormone in the regulation of the menstrual cycle and the maintenance of early pregnancy. Monitoring urinary PdG levels provides a non-invasive method to confirm ovulation, with a sustained rise in PdG being a reliable indicator.[1][2] Competitive lateral flow assays (LFAs) offer a rapid, user-friendly, and cost-effective platform for the point-of-care detection of small molecules like PdG.[3]

These application notes provide a comprehensive guide to developing a competitive lateral flow assay for the detection of PdG in human urine. The principle of this assay relies on the competition between free PdG in the urine sample and a PdG-protein conjugate immobilized on the test line for binding to a limited number of anti-PdG antibody-conjugated gold nanoparticles. A darker test line indicates a lower concentration of PdG in the sample, and vice versa.

Principle of the Competitive Lateral Flow Assay for PdG

The competitive LFA for urinary PdG operates on the principle of competitive binding. The assay strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane, and an absorbent pad. The conjugate pad contains gold nanoparticles conjugated with a monoclonal anti-PdG antibody. The nitrocellulose membrane is striped with a PdG-protein conjugate at the test line (T-line) and a secondary antibody that binds the anti-PdG antibody at the control line (C-line).

When a urine sample is applied to the sample pad, it flows along the strip by capillary action. If PdG is present in the urine, it will bind to the anti-PdG antibody on the gold nanoparticles. This complex then flows past the test line. The more PdG in the sample, the fewer unbound anti-PdG antibody-gold nanoparticle conjugates are available to bind to the immobilized PdG-protein conjugate at the test line, resulting in a weaker or absent test line. The unbound conjugates continue to flow to the control line, where they are captured by the secondary antibody, forming a visible line and indicating that the test has run correctly.

Key Components and Reagents

Successful development of a PdG LFA requires careful selection and optimization of its components.

ComponentMaterial/ReagentKey ConsiderationsTypical Parameters
Antibody Monoclonal anti-PdG AntibodyHigh affinity (low Kd) for PdG, high specificity, and stability.Affinity Constant (Kd): 10⁻⁸ to 10⁻¹¹ M (Typical for small molecule immunoassays)
Conjugate Gold Nanoparticles (AuNPs)Uniform size and shape (typically 20-40 nm for competitive assays), high stability.Diameter: 40 nm; Concentration: OD 1
Test Line PdG-Bovine Serum Albumin (BSA) ConjugateOptimal molar ratio of PdG to BSA to ensure sufficient binding sites.Concentration: 0.5 - 2.0 mg/mL
Control Line Anti-mouse IgG AntibodyHigh affinity for the anti-PdG monoclonal antibody.Concentration: 1.0 - 2.0 mg/mL
Nitrocellulose Membrane Backed NitrocellulosePore size and capillary flow rate impact sensitivity and assay time. Slower flow rates can increase sensitivity.[4][5][6]Capillary Flow Rate: 120 - 180 s/4 cm
Sample Pad Glass fiber or celluloseShould ensure consistent sample absorption and flow. May require treatment to normalize urine pH and reduce matrix effects.[7][8][9]Thickness: 0.5 - 1.0 mm
Conjugate Pad Glass fiberMust allow for stable drying of the gold conjugate and efficient release upon sample application.Thickness: 0.3 - 0.6 mm
Absorbent Pad CelluloseHigh absorption capacity to ensure consistent capillary flow.Absorption Volume: > 75 µL/cm²

Experimental Protocols

Protocol 1: Preparation of PdG-BSA Conjugate for the Test Line

This protocol describes the covalent conjugation of PdG to Bovine Serum Albumin (BSA) using the carbodiimide (B86325) crosslinker chemistry (EDC/NHS).

Materials:

  • Pregnanediol-3-glucuronide (PdG)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 10 mg of PdG in 1 mL of PBS.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PdG solution.

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxyl group on PdG.

  • Dissolve 20 mg of BSA in 2 mL of PBS.

  • Add the activated PdG solution to the BSA solution and stir at room temperature for 2-4 hours.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with several buffer changes, to remove unreacted reagents.

  • Determine the protein concentration of the PdG-BSA conjugate using a BCA protein assay.

  • Store the conjugate at -20°C in aliquots.

Protocol 2: Preparation of Anti-PdG Antibody-Gold Nanoparticle Conjugate

This protocol outlines the covalent conjugation of the anti-PdG antibody to carboxylated gold nanoparticles.[10]

Materials:

  • Carboxylated Gold Nanoparticles (40 nm, OD 1)

  • Monoclonal anti-PdG Antibody (in amine-free buffer)

  • EDC and Sulfo-NHS (freshly prepared at 10 mg/mL in deionized water)

  • Reaction Buffer (e.g., 20 mM Borate buffer, pH 8.5)

  • Quenching/Blocking Buffer (e.g., 1% BSA in PBS)

  • Conjugate Diluent (e.g., 20 mM Tris, 5% sucrose, 0.1% BSA, pH 8.5)

  • Microcentrifuge

Procedure:

  • To 1 mL of carboxylated gold nanoparticles, add 8 µL of freshly prepared EDC solution.

  • Immediately add 16 µL of freshly prepared Sulfo-NHS solution and vortex briefly.

  • Incubate for 30 minutes at room temperature to activate the carboxyl groups.

  • Centrifuge at 8,000 x g for 15 minutes and discard the supernatant.

  • Resuspend the pellet in 1 mL of Reaction Buffer.

  • Add 10-20 µg of the anti-PdG antibody to the activated gold nanoparticles.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Add 100 µL of Quenching/Blocking Buffer and incubate for 30 minutes.

  • Centrifuge at 8,000 x g for 15 minutes and discard the supernatant.

  • Wash the pellet twice by resuspending in 1 mL of Conjugate Diluent and centrifuging.

  • After the final wash, resuspend the pellet in 100 µL of Conjugate Diluent.

  • Store the conjugate at 4°C until use.

Protocol 3: Assembly of the Lateral Flow Assay Strip

Materials:

  • Backing card

  • Nitrocellulose membrane

  • Sample pad

  • Conjugate pad

  • Absorbent pad

  • PdG-BSA conjugate solution (from Protocol 1)

  • Anti-mouse IgG antibody solution

  • Anti-PdG-AuNP conjugate (from Protocol 2)

  • Striping dispenser

  • Laminator

  • Cutter

Procedure:

  • Membrane Striping:

    • Dispense the PdG-BSA conjugate solution onto the nitrocellulose membrane to form the test line at a concentration of approximately 1 mg/mL.

    • Dispense the anti-mouse IgG antibody solution to form the control line at a concentration of approximately 1.5 mg/mL.

    • Dry the membrane at 37°C for 1-2 hours.

  • Conjugate Pad Preparation:

    • Apply the anti-PdG-AuNP conjugate solution evenly onto the conjugate pad.

    • Dry the conjugate pad at 37°C for 2 hours.

  • Sample Pad Treatment:

    • Immerse the sample pad in a treatment buffer (e.g., 0.1 M Borate buffer, pH 8.5, containing 1% BSA, 0.5% Tween-20).[11]

    • Dry the sample pad at 50°C for 2 hours.[12]

  • Assembly:

    • Laminate the striped nitrocellulose membrane, the treated sample pad, the prepared conjugate pad, and the absorbent pad onto the backing card, ensuring a 1-2 mm overlap between each component.

  • Cutting:

    • Cut the assembled card into individual test strips of 3-5 mm width.

  • Housing:

    • Encase the strips in plastic cassettes.

    • Package the cassettes in sealed foil pouches with a desiccant.

Assay Validation and Performance

ParameterDescriptionMethodAcceptance Criteria
Visual Cut-off The concentration of PdG at which the test line becomes visually indistinguishable from the negative control.Test with a range of PdG standards prepared in synthetic urine.Should align with the clinically relevant threshold for ovulation confirmation (e.g., ~5 µg/mL).[1][13]
Sensitivity The lowest concentration of PdG that can be reliably detected.Determined from the dose-response curve.Dependent on the assay requirements.
Specificity The ability of the assay to detect only PdG and not cross-react with other structurally similar hormones.Test with high concentrations of potentially cross-reacting compounds (e.g., progesterone, estradiol).Minimal to no cross-reactivity at physiological concentrations.
Precision The reproducibility of the assay results.Intra-assay and inter-assay variability testing using low, medium, and high PdG controls.Coefficient of Variation (CV) < 15%.
Stability The shelf-life of the assay under specified storage conditions.Accelerated and real-time stability studies.Performance should remain within specifications for the intended shelf-life.

Data Presentation

Table 1: Urinary PdG Levels During the Menstrual Cycle

Menstrual PhaseTypical PdG Concentration (µg/mL)
Follicular Phase< 5
Luteal Phase (post-ovulation)5 - 25[1]
Luteal Phase Peak10 - >20

Table 2: Performance Characteristics of a Developed Urinary PdG LFA (Example Data)

ParameterResult
Visual Cut-off5 µg/mL
Analytical Sensitivity (LOD)1 µg/mL
Specificity (Cross-reactivity)Progesterone: <0.1%, Estradiol: <0.01%
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 12%
Shelf-life (at 2-30°C)24 months

Visualizations

Competitive_LFA_Principle cluster_urine Urine Sample cluster_conjugate Conjugate Pad cluster_membrane Nitrocellulose Membrane PdG PdG Ab_AuNP Anti-PdG Ab-AuNP PdG->Ab_AuNP Binding Test_Line Test Line (PdG-BSA) Ab_AuNP->Test_Line Binding (Low PdG) Control_Line Control Line (Anti-mouse IgG) Ab_AuNP->Control_Line Binding

Principle of the competitive PdG lateral flow assay.

LFA_Workflow prep Reagent Preparation conjugation AuNP-Antibody Conjugation prep->conjugation striping Membrane Striping prep->striping assembly Strip Assembly conjugation->assembly striping->assembly testing Assay Testing assembly->testing validation Validation testing->validation

General workflow for LFA development.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Control Line - Insufficient sample volume- Improper conjugate release- Degraded conjugate or control line antibody- Ensure correct sample volume- Optimize conjugate pad treatment- Check storage conditions and reagent stability
Weak or Absent Test Line (in negative samples) - Inactive PdG-BSA conjugate- Insufficient anti-PdG-AuNP conjugate- Incorrect buffer conditions- Prepare fresh PdG-BSA conjugate- Optimize conjugate concentration- Adjust pH and ionic strength of buffers
False Negatives (Test line present in high PdG samples) - Low antibody affinity- Insufficient conjugate concentration- Too high concentration of PdG-BSA on the test line- Use a higher affinity antibody- Increase the amount of conjugate- Optimize the test line concentration
Inconsistent Results - Variability in materials (membranes, pads)- Inconsistent sample application- Environmental factors (humidity)- Qualify and use consistent lots of materials- Use a standardized sample delivery method- Control manufacturing and testing environment

References

Application Notes and Protocols for Quantitative Urinary Hormone Monitoring Systems in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

At-home quantitative urinary hormone monitoring systems are revolutionizing reproductive endocrinology research and drug development by providing a non-invasive and convenient method for longitudinal hormone tracking. These systems offer the capability to collect dense, real-world data on key fertility hormones, opening new avenues for understanding menstrual cycle dynamics, ovarian response to therapies, and the hormonal effects of new pharmaceutical agents. This document provides detailed application notes and protocols for the utilization of these systems in a research setting.

The primary hormones and their urinary metabolites measured by these systems include:

  • Luteinizing Hormone (LH): A key trigger for ovulation.

  • Estrone-3-glucuronide (E3G): A urinary metabolite of estradiol (B170435), which reflects follicular activity.

  • Pregnanediol-3-glucuronide (PdG): A urinary metabolite of progesterone (B1679170), used to confirm ovulation and assess luteal phase function.

  • Follicle-Stimulating Hormone (FSH): Involved in follicular recruitment and growth.

System Technologies and Performance

Several quantitative at-home urinary hormone monitoring systems are commercially available, each with its own specific technology and performance characteristics. The majority of these systems utilize immunochromatographic assays with fluorescence or colorimetric detection, coupled with a reader and a smartphone application for data analysis and visualization.

Quantitative Data Summary

The following tables summarize the performance characteristics of leading at-home quantitative urinary hormone monitoring systems based on available clinical data and validation studies.

Device Hormone Measured Reported Accuracy/Correlation Key Findings
Mira LH, E3G, PdG, FSHLH: >99% detection accuracy, r² > 0.9 vs. lab reader; E3G: 99.0% detection accuracy; PdG: 99.5% detection accuracy[1]. Correlation with serum E2: r = 0.761[2][3][4]. High correlation with ClearBlue Fertility Monitor (CBFM) for ovulation detection (R=0.98)[5].Demonstrates high correlation with established fertility monitors and serum hormone levels[5][6]. Effective in delineating the fertile window[7]. Outperformed another monitor in detecting hormone surges accurately in an independent study[8].
Inito LH, E3G, PdG, FSH96% as accurate as a blood test; >99% specificity for ovulation confirmation[9]. Strong correlation with ELISA for urinary hormone concentrations[10][11]. Correlation with serum hormones: E2/E3G R²=0.96, P4/PdG R²=0.95, LH R²=0.98[12].Provides quantitative values and fertility ratings (Low, High, Peak, Ovulation Confirmed)[9]. Can be used to identify novel hormone trends in natural menstrual cycles[11].
Proov PdG, LH, FSH, E1G99% accurate at detecting PdG in urine[13]. FDA-cleared test to confirm ovulation[13].Focuses on confirming "successful" ovulation by tracking PdG levels during the implantation window[13]. Elevated PdG levels during the implantation window are associated with higher pregnancy rates[13].
Oova LH, E3G, PdG95% confidence in determining a woman's cycle day based on age and hormone levels[14].Uses AI-powered analysis of quantitative hormone measurements to provide personalized insights[15]. Can identify unique fertile windows and predict ovulation[14].

Table 1: Performance Characteristics of At-Home Quantitative Urinary Hormone Monitors

Parameter Mira Inito Proov Oova
Technology Fluorescence Immunoassay[8]Smartphone-based reader, competitive and sandwich ELISA format[10]Lateral Flow Assay[16]AI-powered analysis of test strip scans[15]
Hormones LH, E3G, PdG, FSH[17]LH, E3G, PdG, FSH[9]PdG, LH, FSH, E1G[13]LH, E3G, PdG[15]
Sample Type First morning urine[1]First morning urine[9]First morning urine[13]Urine[18]
Time to Result ~10-15 minutes~10 minutes10 minutes[13]Real-time after scan
Data Output Quantitative values, graphsQuantitative values, fertility ratings[9]Qualitative and semi-quantitative results[16]Quantitative measurements, personalized insights[14]

Table 2: Technical Specifications of At-Home Quantitative Urinary Hormone Monitors

Experimental Protocols

The following protocols provide a generalized framework for the use of at-home quantitative urinary hormone monitoring systems in a research setting. It is essential to consult the manufacturer's instructions for each specific device.

Participant Onboarding and Training
  • Informed Consent: Obtain informed consent from all research participants, clearly outlining the study procedures, data collection, and privacy measures.

  • Device Provision: Provide each participant with the at-home monitoring system, including the reader, a sufficient number of test wands/strips for the study duration, and any necessary accessories.

  • Training: Conduct a thorough training session with each participant, covering:

    • Device setup and synchronization with the smartphone application.

    • Proper urine sample collection technique.

    • Step-by-step instructions for performing a test.

    • Interpretation of results within the app.

    • Troubleshooting common issues.

    • Data sharing procedures for the research study.

Sample Collection and Analysis Workflow

The following diagram illustrates the typical workflow for data collection using an at-home urinary hormone monitoring system.

G cluster_participant Participant Activities cluster_researcher Researcher Activities p1 Participant wakes up p2 Collects first morning urine sample in a sterile cup p1->p2 p3 Performs hormone test using the provided device and test strip p2->p3 p4 Device analyzes the urine sample p3->p4 p5 Results are displayed on the smartphone app p4->p5 r1 Participant data is securely transmitted to the research database p5->r1 Data Sync r2 Data is anonymized and aggregated r1->r2 r3 Quantitative hormone data is analyzed to assess study endpoints r2->r3

Caption: Experimental workflow for at-home urinary hormone data collection.

Detailed Protocol for a Single Test
  • Preparation:

    • Ensure the testing environment is clean and well-lit.

    • Have the hormone monitor, a new test wand/strip, the participant's smartphone with the companion app open, and a sterile urine collection cup ready.

  • Sample Collection:

    • Instruct the participant to collect their first-morning urine sample in the provided sterile cup. First-morning urine is recommended as it is the most concentrated and provides the most stable hormone readings.

  • Testing Procedure (Generalized):

    • Follow the in-app instructions to initiate a new test.

    • Unwrap a new test wand/strip, being careful not to touch the absorbent tip.

    • Dip the absorbent tip of the test wand/strip into the collected urine for the manufacturer-specified amount of time (typically 15-20 seconds).

    • Remove the wand/strip and place it on a clean, flat surface.

    • Insert the wand/strip into the reader device.

    • The device will then analyze the sample. This process usually takes 5-15 minutes.

  • Data Recording:

    • Once the analysis is complete, the quantitative hormone levels will be displayed on the smartphone app.

    • The app will automatically save the results and sync them to the cloud-based server.

    • Ensure that the data has been successfully synced to the research database.

Signaling Pathways

Understanding the underlying hormonal signaling pathways is crucial for interpreting the data generated by these monitoring systems. The following diagrams illustrate the key pathways involved in the regulation of the menstrual cycle.

Hypothalamic-Pituitary-Ovarian (HPO) Axis

The HPO axis is the central regulatory system of the menstrual cycle. The hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the pituitary gland to release FSH and LH. These gonadotropins, in turn, act on the ovaries to stimulate follicular growth and hormone production (estrogen and progesterone). Estrogen and progesterone then exert feedback control on the hypothalamus and pituitary.

HPO_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries FSH (+) LH (+) Ovaries->Hypothalamus Estrogen (-/+) Progesterone (-) Ovaries->Pituitary Estrogen (-/+) Progesterone (-) Uterus Uterus Ovaries->Uterus Estrogen (+) Progesterone (+)

Caption: The Hypothalamic-Pituitary-Ovarian (HPO) Axis.

Luteinizing Hormone (LH) Signaling Pathway

LH binds to its G-protein coupled receptor (LHCGR) on thecal cells in the ovary, activating the adenylyl cyclase pathway. This leads to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which in turn stimulates the synthesis of androgens, the precursors for estrogen production. The mid-cycle LH surge is the primary trigger for ovulation.

LH_Signaling LH Luteinizing Hormone (LH) LHCGR LH Receptor (LHCGR) (G-protein coupled) LH->LHCGR Binds AC Adenylyl Cyclase LHCGR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Androgen Androgen Synthesis PKA->Androgen Stimulates Ovulation Ovulation Androgen->Ovulation

Caption: Luteinizing Hormone (LH) signaling pathway in ovarian thecal cells.

Estrogen Signaling Pathway

Estradiol, the primary estrogen, diffuses across the cell membrane and binds to its nuclear receptors (ERα and ERβ). The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, regulating the transcription of target genes involved in follicular development and endometrial proliferation.

Estrogen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_out Estradiol (E2) ER Estrogen Receptor (ER) E2_out->ER Diffuses and binds E2_ER E2-ER Complex ERE Estrogen Response Element (ERE) on DNA E2_ER->ERE Translocates and binds Transcription Gene Transcription (e.g., cell proliferation) ERE->Transcription Regulates Progesterone_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4_out Progesterone (P4) PR Progesterone Receptor (PR) P4_out->PR Diffuses and binds P4_PR P4-PR Complex PRE Progesterone Response Element (PRE) on DNA P4_PR->PRE Translocates and binds Transcription Gene Transcription (e.g., endometrial receptivity) PRE->Transcription Regulates

References

Application of Pregnanediol Glucuronide (PdG) Testing in Clinical Trials for Reproductive Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol (B26743) glucuronide (PdG) is the primary urinary metabolite of progesterone (B1679170), a critical hormone for ovulation and the establishment and maintenance of pregnancy.[1] The measurement of urinary PdG offers a non-invasive method to assess progesterone levels, providing valuable insights into luteal phase function and ovulation quality.[2] In the context of clinical trials for reproductive health, PdG testing serves as a reliable biomarker for confirming ovulation, evaluating the efficacy of fertility treatments, and predicting pregnancy outcomes.[2][3] This document provides detailed application notes and protocols for the utilization of PdG testing in a clinical trial setting.

Progesterone Metabolism and Signaling Pathway

Progesterone is predominantly metabolized in the liver into various metabolites. The principal pathway involves the conversion of progesterone into pregnanediol, which is then conjugated with glucuronic acid to form the water-soluble compound, pregnanediol glucuronide (PdG), that is excreted in the urine.[1][4] This metabolic process ensures that urinary PdG levels correlate with serum progesterone concentrations, offering a reliable, non-invasive measure of progesterone production.[5]

Progesterone_Metabolism Progesterone Progesterone Pregnanediol Pregnanediol Progesterone->Pregnanediol 5α/5β-reductase 3α-hydroxysteroid dehydrogenase PdG Pregnanediol Glucuronide (PdG) (excreted in urine) Pregnanediol->PdG UDP-glucuronosyltransferase (in liver)

Figure 1: Progesterone Metabolism to PdG.

Quantitative Data from Clinical Trials

Urinary PdG testing has been employed in several clinical studies to evaluate its utility in predicting reproductive outcomes. The following tables summarize key quantitative data from these trials.

Study Parameter Finding Reference
PdG Threshold for Ovulation Confirmation A urinary PdG level of ≥5 µg/mL is indicative of ovulation.[1][6][1][6]
Optimal Testing Window 7-10 days after suspected ovulation (peak fertility).[3][3]
Pregnancy Rates Cycles with positive PdG tests were associated with a 75% increase in pregnancy rates.[7][7]
Miscarriage Rates In one study, the miscarriage rate in pregnancies from PdG positive cycles was 14.3% (5/35), compared to 89.5% (17/19) in pregnancies from PdG negative cycles.[3][3]

Experimental Protocols

The selection of a PdG testing protocol in a clinical trial depends on the study's objectives, budget, and logistical considerations. Both home-based qualitative/semi-quantitative tests and laboratory-based quantitative assays are available.

Protocol 1: Home-Based Urinary PdG Testing (e.g., Proov® PdG Test Strips)

This protocol is suitable for decentralized clinical trials or studies requiring frequent, patient-administered testing.

Objective: To confirm ovulation and assess luteal phase function.

Materials:

  • Proov® PdG test strips (or equivalent FDA-cleared home-use test).[8]

  • Urine collection cups.

  • Timer.

  • Participant diary or mobile application for recording results.[2]

Procedure:

  • Baseline Test: Participants should perform a baseline PdG test once at the beginning of the first study cycle, prior to the expected day of ovulation, to establish their negative baseline.[7][8]

  • Timing of Testing: Testing should be conducted on first-morning urine samples.[3][9]

  • Testing Window: Participants begin testing 7 days after a positive luteinizing hormone (LH) test or other signs of peak fertility and continue for 4 consecutive days (days 7, 8, 9, and 10 post-ovulation).[7][8]

  • Sample Collection: Collect a first-morning urine sample in a clean, dry collection cup.[3]

  • Test Procedure:

    • Immerse the test strip into the urine sample up to the marked line for the time specified in the manufacturer's instructions.

    • Remove the strip and lay it on a flat, non-absorbent surface.

    • Read the results at the time specified in the instructions (typically 5-10 minutes).[9]

  • Interpretation of Results:

    • Positive Result: A single line on the test strip indicates a PdG level of ≥5 µg/mL, confirming ovulation.[10]

    • Negative Result: Two lines on the test strip indicate a PdG level below the threshold.[9]

  • Data Collection: Participants record the results (positive/negative) in their diary or the designated mobile application for each testing day.[2]

Protocol 2: Laboratory-Based Urinary PdG Testing (ELISA)

This protocol is recommended for clinical trials requiring precise, quantitative measurement of PdG levels.

Objective: To quantitatively measure urinary PdG concentrations.

Materials:

  • Urine collection containers.

  • Freezer for sample storage (-20°C or -80°C).[11]

  • Commercial Pregnanediol-3-Glucuronide (PdG) ELISA Kit (e.g., from Arbor Assays, Cayman Chemical, or Thermo Fisher Scientific).[11][12][13]

  • Microplate reader.

  • Calibrated pipettes.

  • Distilled or deionized water.

Procedure:

  • Sample Collection: Participants collect first-morning urine samples on the designated days of the clinical trial protocol.

  • Sample Storage: Samples should be assayed immediately or stored frozen at -80°C.[11]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge samples to remove any particulate matter.

    • Dilute urine samples according to the ELISA kit manufacturer's instructions.

  • ELISA Procedure (General Example):

    • Prepare standards and reagents as per the kit protocol.[12][13]

    • Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.[12]

    • Add the PdG-enzyme conjugate to each well.[12]

    • Add the PdG antibody to each well (for competitive ELISA).[12]

    • Incubate the plate at room temperature for the specified time (e.g., 2 hours), often with shaking.[12]

    • Wash the plate multiple times with the provided wash buffer.[12]

    • Add the substrate solution to each well and incubate for color development.[12]

    • Stop the reaction with the stop solution.[13]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.[12]

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the PdG concentration of the unknown samples from the standard curve.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for incorporating PdG testing into a clinical trial for a novel fertility therapeutic.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Outcomes Screening Participant Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (Treatment vs. Placebo) Enrollment->Randomization Treatment Administration of Investigational Product Randomization->Treatment LH_Testing Daily LH Testing (to identify peak fertility) Treatment->LH_Testing PdG_Testing Urinary PdG Testing (Days 7-10 post-peak) LH_Testing->PdG_Testing Data_Collection Data Collection (PdG results, pregnancy tests) PdG_Testing->Data_Collection Analysis Statistical Analysis (Ovulation rates, pregnancy outcomes) Data_Collection->Analysis Results Evaluation of Efficacy & Safety Analysis->Results

Figure 2: Clinical Trial Workflow with PdG Testing.

Conclusion

Urinary PdG testing is a valuable and versatile tool in clinical trials for reproductive health. Its non-invasive nature, coupled with its strong correlation to serum progesterone, makes it an ideal biomarker for confirming ovulation and assessing luteal phase function. The choice between home-based and laboratory-based testing methods should be guided by the specific requirements of the clinical trial. The integration of PdG testing into clinical trial protocols can provide robust data to support the development of new therapeutics and interventions in reproductive medicine.

References

Troubleshooting & Optimization

Troubleshooting common issues in Pregnanediol 3-glucuronide ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our Pregnanediol 3-glucuronide (PdG) ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of our assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (PdG) ELISA kit?

A1: The Pregnanediol-3-Glucuronide (PdG) ELISA kit is a competitive immunoassay designed to quantitatively measure PdG levels in various samples such as urine, extracted serum, plasma, and fecal extracts.[1][2] In this assay, PdG present in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PdG for a limited number of binding sites on a specific anti-PdG antibody.[2] The plate is coated with a secondary antibody that captures the primary antibody. After incubation, the unbound components are washed away. A substrate solution is then added, which develops color in proportion to the amount of HRP-labeled PdG that has bound. Therefore, the intensity of the color is inversely proportional to the concentration of PdG in the sample.[1]

Q2: What types of samples are compatible with this kit?

A2: This kit is designed for the quantification of PdG in extracted serum, EDTA and heparin plasma, urine, dried fecal extracts, and tissue culture media.[2][3] It is important to note that for serum and plasma samples, an extraction step is typically required.[2][4]

Q3: How should I prepare my samples?

A3: Sample preparation depends on the sample type. For urine and tissue culture media, direct dilution with the provided assay buffer is usually sufficient.[3][4] Serum and plasma samples typically require an extraction procedure, for which detailed protocols are often available from the kit manufacturer.[3][4] Fecal samples require an extraction process as well. Always refer to the kit's specific protocol for detailed sample preparation instructions.[2][3]

Q4: What is the expected range of the standard curve?

A4: The typical range for the standard curve is between 0.391 ng/mL and 50 ng/mL.[2] It is crucial to generate a new standard curve for each assay plate.[3]

Troubleshooting Guides

Below are common issues encountered during PdG ELISA experiments, along with their potential causes and solutions.

Issue 1: Poor Standard Curve

A reliable standard curve is essential for accurate quantification. Problems can manifest as a low R-squared value (<0.99), poor discrimination between points, or a flat curve.[5]

Possible Causes and Solutions:

CauseSolution
Pipetting Errors Ensure pipettes are properly calibrated and use correct pipetting techniques. Change pipette tips for each standard, sample, and reagent.[5][6]
Improper Standard Reconstitution or Dilution Briefly centrifuge the standard vial before opening. Ensure the standard is fully dissolved and accurately diluted according to the protocol. Prepare fresh standards for each assay.[5][6]
Degraded Standard Store standards as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[6][7]
Incorrect Incubation Time or Temperature Adhere strictly to the incubation times and temperatures specified in the protocol.[8][9]
Improper Curve Fitting Use the recommended curve-fitting model, typically a four-parameter logistic (4-PL) fit.[3][10]
Issue 2: High Background Signal

High background is characterized by high optical density (OD) readings in the zero standard and non-specific binding (NSB) wells, which can mask the true signal.[11]

Possible Causes and Solutions:

CauseSolution
Insufficient Washing Ensure all wells are washed thoroughly and equally. Increase the number of washes or the soak time between washes.[5][6] Make sure the plate is completely empty of wash buffer before adding the next reagent.
Contaminated Reagents Use fresh, clean reagents and sterile pipette tips. Avoid cross-contamination between reagents.[7] The TMB substrate is particularly sensitive to contamination and light exposure.[12]
Over-incubation or High Temperature Follow the recommended incubation times and temperatures.[7]
Excessive Antibody or Conjugate Concentration Ensure the detection antibody and conjugate are diluted according to the protocol.[6]
Improper Blocking If not using a pre-coated plate, ensure the blocking step is performed correctly with an appropriate blocking buffer.[5]
Issue 3: Weak or No Signal

This issue is indicated by low OD readings across the entire plate, including the standards.

Possible Causes and Solutions:

CauseSolution
Reagent Omission or Incorrect Order Double-check that all reagents were added in the correct sequence as per the protocol.[13]
Expired or Improperly Stored Reagents Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[13]
Inhibition of HRP Enzyme Ensure that no sodium azide (B81097) is present in any of the buffers or samples, as it inhibits HRP activity.[3][12]
Insufficient Incubation Time Adhere to the specified incubation times to allow for adequate binding and color development.[14]
Incorrect Wavelength Reading Ensure the plate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB).[13]
Issue 4: High Coefficient of Variation (CV)

High CV (>15-20%) between replicate wells indicates poor precision and can compromise the reliability of your results.[15][16]

Possible Causes and Solutions:

CauseSolution
Pipetting Inconsistency Use calibrated pipettes and ensure consistent pipetting technique across all wells. Pre-wetting pipette tips can improve accuracy.[17][18]
Inadequate Mixing of Reagents Thoroughly mix all reagents before adding them to the wells.[8]
Bubbles in Wells Inspect the plate for bubbles before reading and remove any that are present.[5][15]
"Edge Effect" This can be caused by temperature variations across the plate. Ensure the plate is brought to room temperature before use and incubate it in a stable environment.[15][19] Using a plate sealer during incubations can help minimize evaporation from the outer wells.[9][16]
Incomplete Washing Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency.[5][15]

Experimental Protocols & Workflows

Typical this compound (PdG) Competitive ELISA Workflow

The following diagram outlines the key steps in a typical PdG competitive ELISA.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Samples, Buffers) add_samples Add Standards or Samples to Antibody-Coated Plate prep_reagents->add_samples add_conjugate Add PdG-HRP Conjugate add_samples->add_conjugate add_antibody Add Anti-PdG Antibody add_conjugate->add_antibody incubate1 Incubate (e.g., 2 hours at RT) add_antibody->incubate1 wash1 Wash Plate (e.g., 4 times) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (e.g., 30 mins at RT, in dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calc_results Calculate PdG Concentration (using 4-PL curve fit) read_plate->calc_results

PdG Competitive ELISA Workflow

Troubleshooting Logic for High Background Signal

This diagram illustrates a logical approach to diagnosing the cause of high background signal.

High_Background_Troubleshooting start High Background Signal Observed check_washing Review Washing Protocol start->check_washing check_reagents Inspect Reagents check_washing->check_reagents Washing OK solution_washing Increase wash steps/soak time. Ensure complete aspiration. check_washing->solution_washing Inadequate check_incubation Verify Incubation Conditions check_reagents->check_incubation Reagents OK solution_reagents Prepare fresh reagents. Protect substrate from light. check_reagents->solution_reagents Contaminated/Expired check_conjugate Check Conjugate/Antibody Dilution check_incubation->check_conjugate Conditions OK solution_incubation Adhere strictly to protocol time and temperature. check_incubation->solution_incubation Incorrect solution_conjugate Recalculate and perform correct dilutions. check_conjugate->solution_conjugate Incorrect

Troubleshooting High Background

References

Optimizing LC-MS/MS for Urinary Steroid Metabolite Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the LC-MS/MS analysis of urinary steroid metabolites.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Sample Preparation

Question: I'm seeing significant matrix effects (ion suppression or enhancement) in my results. What can I do to minimize this?

Answer: Matrix effects are a common challenge in urine analysis due to the complexity of the sample matrix.[1][2] Here are several strategies to mitigate them:

  • Effective Sample Cleanup: The first line of defense is a robust sample preparation protocol.

    • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to remove interfering compounds. Ensure proper conditioning of the cartridge, sample loading, washing to remove polar interferences, and specific elution of steroids.[3]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to purify the sample.[4]

  • Dilution: Diluting the urine sample can reduce the concentration of matrix components, but be mindful of diluting your analytes below the limit of quantification.

  • Internal Standards: Use isotopically labeled internal standards that co-elute with the analytes. These standards experience similar matrix effects, allowing for accurate normalization and quantification.[5]

  • Chromatographic Separation: Optimize your LC method to separate analytes from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[3]

Question: What is the best way to handle conjugated steroids (glucuronides and sulfates) in urine?

Answer: Most steroids in urine are present as water-soluble glucuronide or sulfate (B86663) conjugates and require a deconjugation step to be analyzed by reversed-phase LC-MS/MS.

  • Enzymatic Hydrolysis: This is the most common method. An aliquot of the urine sample is incubated with a β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia or E. coli) to cleave the conjugate moieties.[3][4][6] This incubation is typically performed at a specific pH (e.g., 5.5) and temperature (e.g., 37°C) for several hours or overnight.[7]

  • Direct Analysis (Advanced): While less common, it is possible to analyze conjugated steroids directly. However, this can be more complex due to different ionization properties and the potential for in-source fragmentation, which can interfere with accurate quantification.[8]

Liquid Chromatography (LC)

Question: My chromatographic peak shapes are poor (e.g., tailing, fronting, or splitting). What are the likely causes and solutions?

Answer: Poor peak shape can result from various factors related to the column, mobile phase, or injection.[9]

  • Column Issues:

    • Contamination: A contaminated guard column or analytical column is a frequent cause. Regularly replace your guard column and flush the analytical column according to the manufacturer's instructions.[10]

    • Degradation: Over time, the column's stationary phase can degrade. If cleaning doesn't resolve the issue, the column may need replacement.

  • Mobile Phase Mismatch:

    • Sample Solvent: Ensure your sample is reconstituted in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]

    • pH: For acidic or basic analytes, the mobile phase pH can significantly impact peak shape. Adding buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve peak symmetry.[10]

  • Injection Problems:

    • Overload: Injecting too much sample can lead to broad or fronting peaks. Try reducing the injection volume or sample concentration.

    • Precipitation: The sample may not be fully soluble in the mobile phase, causing it to precipitate on the column. Ensure compatibility between your sample solvent and mobile phase.[10]

Question: I'm observing shifts in retention times. How can I troubleshoot this?

Answer: Retention time shifts compromise analyte identification and quantification.[9]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phases daily and ensure accurate measurements. Microbial growth can also alter the composition, so use high-quality solvents and keep containers capped.[9][10]

  • LC System Leaks: Check for leaks in the pump, fittings, and connections. A pressure test can help diagnose this. A drop in system pressure is a strong indicator of a leak.[11]

  • Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations can cause retention times to drift.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.

Mass Spectrometry (MS)

Question: How do I optimize the electrospray ionization (ESI) source parameters for steroid analysis?

Answer: Optimizing ESI source parameters is crucial for achieving maximum sensitivity. Steroids are often analyzed in positive ESI mode.[12] Key parameters to tune include:

  • Spray Voltage: This voltage is applied to the ESI needle to generate a fine spray of charged droplets. Typical values range from 3 to 5 kV. Optimize this by infusing a standard and monitoring the signal intensity while adjusting the voltage.[13]

  • Gas Flow and Temperature: The nebulizer gas (typically nitrogen) helps form the spray, while the drying gas helps desolvate the droplets. Both the flow rate and temperature of these gases need to be optimized to ensure efficient ionization without causing thermal degradation of the analytes.[14]

  • Capillary/Source Temperature: This parameter influences the desolvation process. Higher temperatures can improve signal for some compounds but may degrade others.

  • Systematic Optimization: A systematic approach, such as a design of experiments (DoE), can be used to efficiently find the optimal combination of source parameters.[14]

Question: I'm experiencing low signal intensity or a high baseline. What should I check?

Answer: Low signal or high noise can originate from the sample, the LC system, or the MS.

  • Contamination: A high baseline often points to contamination. Check your mobile phases, solvents, and sample vials. Run a blank gradient to identify the source of the noise.[11]

  • MS Source Cleaning: The ion source, particularly the capillary and skimmer, can become dirty over time, leading to reduced signal. Follow the manufacturer's protocol for cleaning the source components.

  • Detector Issues: The MS detector voltage may need to be checked and adjusted, or the detector itself may be nearing the end of its lifespan.[11]

  • Mobile Phase Additives: Ensure you are using LC-MS grade solvents and additives. Non-volatile buffers (e.g., phosphates) are incompatible with MS and will cause significant signal suppression and contamination.[10]

Experimental Protocols & Data

Protocol 1: Urinary Steroid Extraction and Hydrolysis

This protocol outlines a general procedure for preparing urine samples for LC-MS/MS analysis.

  • Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at ~2000 x g for 10 minutes to pellet any particulate matter.[3]

  • Internal Standard Spiking: Add an appropriate volume of an internal standard solution (containing isotopically labeled versions of the target steroids) to a 500 µL aliquot of the urine supernatant.

  • Enzymatic Hydrolysis: Add 500 µL of 1 M ammonium acetate buffer (pH 5.5) containing β-glucuronidase/sulfatase enzyme. Gently mix and incubate the samples overnight (~15 hours) at 37°C.[7]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) and then 1 mL of water through it.[3]

    • Sample Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Elution: Elute the steroids from the cartridge using 1 mL of an organic solvent like methanol or acetonitrile (B52724) into a clean collection tube.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~50°C. Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).[5] The sample is now ready for injection.

Table 1: Example LC Gradient for Steroid Separation

This table provides a typical reversed-phase gradient for separating a panel of urinary steroids.[15][16][17]

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Methanol + 0.1% Formic Acid)
0.00.44060
2.00.44060
14.00.40100
18.00.40100
18.10.44060
22.00.44060

Note: This is an example gradient. The specific gradient profile, flow rate, and mobile phase modifiers should be optimized for the specific analytes and column used.

Table 2: Typical MS Source Parameters for Steroid Analysis (Positive ESI)

This table summarizes common starting points for optimizing ESI source parameters.[13][14]

ParameterTypical RangePurpose
Spray Voltage3.0 - 5.0 kVCreates charged droplets from the eluent.
Capillary/Source Temp.250 - 350 °CAids in solvent evaporation and ion desolvation.
Nebulizer Gas Pressure30 - 50 psiAssists in forming a fine spray.
Drying Gas Flow8 - 12 L/minEvaporates solvent from the charged droplets.
Drying Gas Temperature250 - 350 °CHeats the drying gas to facilitate desolvation.

Visualized Workflows

The following diagrams illustrate key processes in urinary steroid metabolite analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Collection Spike Spike Internal Standards Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Hydrolysis->SPE Recon Evaporation & Reconstitution SPE->Recon LC LC Separation (Reversed-Phase Gradient) Recon->LC MS MS/MS Detection (Positive ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (vs. Internal Standard) Integration->Quant Report Final Report Quant->Report

Caption: General workflow for urinary steroid metabolite analysis.

G Start High Back Pressure Observed Step1 Isolate Problem Area Start->Step1 Step2 Systematically disconnect components (Column -> Injector -> Pump) and check pressure. Step1->Step2 How? Step3 Problem is the Column or Guard Column Step2->Step3 Pressure drops after column is removed Step4 Problem is in the LC System (pre-column) Step2->Step4 Pressure remains high after column removal Action1 1. Replace Guard Column 2. Backflush Analytical Column 3. Replace Column Step3->Action1 Action2 1. Check for blocked tubing 2. Check injector rotor seal 3. Check pump filters/seals Step4->Action2

Caption: Troubleshooting logic for high LC system back pressure.

References

Technical Support Center: Urinary Pregnanediol 3-Glucuronide (PdG) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in urinary Pregnanediol 3-glucuronide (PdG) assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my urinary PdG assay results?

A1: Matrix effects refer to the interference of components in a sample, in this case urine, with the accurate measurement of the analyte of interest, this compound (PdG).[1] These effects can lead to either an underestimation (ion suppression in LC-MS/MS or signal inhibition in ELISA) or an overestimation (ion enhancement in LC-MS/MS or signal enhancement in ELISA) of the true PdG concentration.[2] In urine, a complex biological matrix, substances like urea, salts, creatinine, and other endogenous steroid metabolites can contribute to these interferences, compromising the accuracy, precision, and sensitivity of your assay.[1]

Q2: How can I determine if my urinary PdG assay is affected by matrix effects?

A2: For LC-MS/MS assays, two common methods to detect matrix effects are post-column infusion and the post-extraction spike method.[3] For ELISA assays, a spike and recovery experiment is the most common method.[4] In a spike and recovery experiment, a known amount of PdG is added ("spiked") into a urine sample and the assay is performed. If the measured concentration ("recovery") is significantly different from the expected concentration, it indicates the presence of matrix effects.[5] A recovery range of 80-120% is generally considered acceptable.[6]

Q3: What are the common strategies to minimize matrix effects in urinary PdG assays?

A3: Several strategies can be employed to mitigate matrix effects:

  • Sample Dilution: This is a simple and often effective method to reduce the concentration of interfering substances.[7] However, it's crucial to ensure that the PdG concentration remains within the assay's limit of detection after dilution.[1]

  • Solid-Phase Extraction (SPE): SPE is a highly effective sample cleanup technique that removes many interfering components from the urine matrix, providing a cleaner extract for analysis.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) (for LC-MS/MS): A SIL-IS, such as Pregnanediol-d5, is chemically almost identical to PdG and will be similarly affected by matrix components.[1] By using the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized.[1]

  • Method Optimization (for ELISA): This can involve adjusting incubation times, antibody concentrations, and buffer compositions to minimize the impact of interfering substances.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery in Spike and Recovery Experiment (ELISA) Matrix components are interfering with antibody-antigen binding.1. Increase Sample Dilution: Dilute the urine sample further (e.g., 1:10, 1:20) with the assay buffer and repeat the spike and recovery experiment.[8] 2. Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering substances before performing the ELISA. 3. Optimize Assay Protocol: Adjust incubation times or antibody concentrations as per the kit manufacturer's recommendations.[7]
Poor Reproducibility Between Replicates Inconsistent matrix effects between wells or samples.1. Ensure Thorough Mixing: Vortex samples and reagents thoroughly before pipetting. 2. Standardize Pipetting Technique: Use consistent pipetting techniques to minimize variability. 3. Implement a More Robust Sample Preparation: Utilize SPE for more consistent removal of interfering components.
High Background Signal (ELISA) Non-specific binding of assay components to the plate or cross-reactivity with other molecules in the urine.1. Optimize Washing Steps: Increase the number of wash steps or the soaking time to remove unbound reagents. 2. Use a Blocking Agent: Some assay protocols may recommend the use of a blocking agent to reduce non-specific binding.[9] 3. Check for Cross-Reactivity: Review the assay's cross-reactivity data provided by the manufacturer. If high cross-reactivity with other steroids is suspected, consider a more specific assay or a cleanup step to remove cross-reacting substances.
Ion Suppression or Enhancement (LC-MS/MS) Co-eluting matrix components are affecting the ionization of PdG.[1]1. Optimize Chromatographic Separation: Adjust the mobile phase gradient or change the analytical column to separate PdG from the interfering peaks.[1] 2. Improve Sample Cleanup: Employ a more rigorous SPE protocol to remove the interfering components. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression or enhancement.[1]

Quantitative Data on Matrix Effect Mitigation

The following table summarizes the effectiveness of different sample preparation techniques on reducing matrix effects in urinary steroid analysis, primarily based on LC-MS/MS data.

Sample Preparation Method Analyte Matrix Observed Matrix Effect Reduction Reference
Solid-Phase Extraction (SPE)11 Urinary SteroidsUrineRelative matrix effects between 96.4% and 101.6%[10]
"Dilute-and-Shoot"This compoundUrineObserved matrix effect of 100.7% (indicating no significant matrix effect after dilution)[11]

Experimental Protocols

Protocol 1: Assessing Matrix Effects using Spike and Recovery (ELISA)

This protocol is a general guideline for performing a spike and recovery experiment to evaluate matrix effects in a urinary PdG ELISA.

Materials:

  • Urine samples

  • PdG ELISA kit (including standards, assay buffer, and all necessary reagents)

  • Calibrated pipettes and tips

  • Microplate reader

Procedure:

  • Prepare Samples:

    • Thaw frozen urine samples to room temperature and centrifuge to remove any particulate matter.

    • Dilute the urine samples with the provided assay buffer as recommended by the ELISA kit protocol (e.g., 1:5).

  • Prepare Spiked and Unspiked Samples:

    • Unspiked Sample: Aliquot the diluted urine sample.

    • Spiked Sample: To another aliquot of the diluted urine sample, add a known concentration of the PdG standard. The final concentration of the spike should be in the mid-range of the standard curve.

    • Control Spike: Prepare a control by spiking the same amount of PdG standard into the assay buffer.

  • Perform ELISA:

    • Run the unspiked sample, spiked sample, and control spike in the ELISA according to the kit manufacturer's instructions.

  • Calculate Recovery:

    • Determine the concentration of PdG in all samples from the standard curve.

    • Calculate the percent recovery using the following formula:

  • Interpretation:

    • A recovery between 80% and 120% generally indicates that the matrix effect is acceptable.[6] Recoveries outside this range suggest significant matrix interference.

Protocol 2: Solid-Phase Extraction (SPE) for Urinary PdG Cleanup

This protocol provides a general guideline for SPE cleanup of urine samples prior to PdG analysis. Optimization may be required depending on the specific SPE cartridge and assay used.

Materials:

  • Urine samples

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Methanol (B129727)

  • Deionized water

  • Nitrogen evaporator

  • Assay buffer

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature and centrifuge to remove particulates.

    • For LC-MS/MS, it is common to add an internal standard and perform enzymatic hydrolysis to cleave the glucuronide moiety if measuring pregnanediol. For direct measurement of PdG, this step may be omitted.[1]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing methanol through it, followed by deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with deionized water to remove polar interferences.

    • A second wash with a low percentage of organic solvent (e.g., 40% methanol in water) can further remove less polar interferences.

  • Elution:

    • Elute the PdG from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the assay buffer for analysis.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Urine Urine Sample DilutedUrine Diluted Urine Urine->DilutedUrine Dilute with Assay Buffer Unspiked Unspiked Sample DilutedUrine->Unspiked Spiked Spiked Sample (with known PdG conc.) DilutedUrine->Spiked ELISA Perform ELISA Unspiked->ELISA Spiked->ELISA ControlSpike Control Spike (Assay Buffer + Spike) ControlSpike->ELISA Reader Measure Absorbance ELISA->Reader StdCurve Generate Standard Curve Reader->StdCurve CalcConc Calculate Concentrations StdCurve->CalcConc CalcRecovery Calculate % Recovery CalcConc->CalcRecovery Result Assess Matrix Effect (80-120% Acceptable) CalcRecovery->Result SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Processing Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Load Load Sample Centrifuge->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash1 Wash 1 (Deionized Water) Load->Wash1 Wash2 Wash 2 (e.g., 40% Methanol) Wash1->Wash2 Elute Elute PdG (e.g., Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Assay Buffer Evaporate->Reconstitute Analysis Analyze by ELISA or LC-MS/MS Reconstitute->Analysis

References

Technical Support Center: Minimizing Cross-Reactivity in Steroid Hormone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in steroid hormone immunoassays.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues of cross-reactivity encountered during steroid hormone immunoassays.

Issue 1: Higher-Than-Expected Hormone Concentrations or False-Positive Results

Possible Cause: The primary antibody in your immunoassay kit may be cross-reacting with other structurally similar endogenous or exogenous steroids in the sample. This is a common issue in competitive immunoassays where structurally related molecules compete with the target analyte for antibody binding sites.[1][2][3]

Troubleshooting Workflow:

start Start: Unexpectedly High Results check_kit Review Kit Insert for Known Cross-Reactants start->check_kit sample_history Investigate Sample History for Potential Interferences check_kit->sample_history purify_sample Implement Sample Purification (SPE or LLE) sample_history->purify_sample Interferents Suspected select_antibody Select a More Specific Antibody (Monoclonal) purify_sample->select_antibody Cross-reactivity Persists end_node End: Accurate Results Obtained purify_sample->end_node Issue Resolved confirm_method Confirm Results with a Reference Method (LC-MS/MS) select_antibody->confirm_method If High Specificity is Critical select_antibody->end_node Issue Resolved confirm_method->end_node

Troubleshooting workflow for unexpectedly high immunoassay results.

Recommended Solutions:

  • Review the Kit's Cross-Reactivity Data: Carefully examine the manufacturer's product insert for a list of compounds that are known to cross-react with the antibody and their percentage of cross-reactivity.[4]

  • Assess Sample History: Determine if the sample donor was administered any medications (e.g., synthetic glucocorticoids like prednisolone) or has a known medical condition (e.g., congenital adrenal hyperplasia) that could lead to high levels of structurally related steroids.[1][5]

  • Implement Sample Purification:

    • Solid-Phase Extraction (SPE): This technique separates the target steroid from interfering compounds based on their physical and chemical properties. It is a highly effective method for cleaning up complex sample matrices like serum and plasma.[6][7][8]

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[9][10][11]

  • Antibody Selection: Opt for an immunoassay kit that utilizes a monoclonal antibody. Monoclonal antibodies recognize a single epitope on the target steroid, which generally results in higher specificity and lower cross-reactivity compared to polyclonal antibodies.[4]

  • Confirmation with a Reference Method: For critical applications, confirm your immunoassay results using a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[1][12][13]

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause: Variability in sample preparation, matrix effects, or inconsistent assay conditions can lead to non-reproducible results. Cross-reactivity can also contribute to this issue if the levels of interfering substances vary between samples.

Troubleshooting Workflow:

start Start: Inconsistent Results check_protocol Review and Standardize Sample Handling and Assay Protocol start->check_protocol matrix_effects Evaluate for Matrix Effects (Spike and Recovery) check_protocol->matrix_effects validate_assay Perform Assay Validation (Parallelism, Accuracy, Precision) matrix_effects->validate_assay Matrix Effects Detected purify_sample Implement Sample Purification to Minimize Matrix Variability validate_assay->purify_sample Validation Fails end_node End: Reproducible Results validate_assay->end_node Validation Passes purify_sample->end_node

Troubleshooting workflow for inconsistent immunoassay results.

Recommended Solutions:

  • Standardize Protocols: Ensure that all sample collection, storage, and experimental procedures are performed consistently across all samples and experiments.

  • Evaluate Matrix Effects: Perform spike and recovery experiments to determine if components in your sample matrix are interfering with the assay. This involves adding a known amount of the target steroid to your sample and measuring the recovery.

  • Assay Validation: Conduct a thorough validation of your immunoassay to assess its performance in your specific sample type. This should include tests for parallelism, accuracy, and precision.[14]

  • Sample Purification: Utilize SPE or LLE to remove interfering matrix components and reduce variability between samples.[6][7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of steroid hormone immunoassays?

A1: Cross-reactivity refers to the ability of antibodies in an immunoassay to bind to molecules that are structurally similar to the target steroid hormone.[1][2][3] This can lead to inaccurate, often overestimated, measurements of the target hormone concentration. The degree of cross-reactivity is dependent on the specificity of the antibody and the concentration of the interfering substance.[15]

Q2: Which compounds are common cross-reactants for cortisol and testosterone (B1683101) immunoassays?

A2:

  • For Cortisol Immunoassays: Common cross-reactants include endogenous steroids like 11-deoxycortisol, 21-deoxycortisol, and cortisone, as well as synthetic glucocorticoids such as prednisolone, 6-methylprednisolone, and dexamethasone.[1][4][16]

  • For Testosterone Immunoassays: Cross-reactivity is often observed with other androgens and their metabolites, as well as synthetic anabolic steroids. Examples include methyltestosterone (B1676486) and norethindrone.[1][15]

Q3: How can I determine the potential for cross-reactivity with a specific compound in my assay?

A3:

  • Consult the Manufacturer's Data Sheet: The product insert for your immunoassay kit should provide a table of cross-reactivity data for a panel of related steroids.[4]

  • Perform a Cross-Reactivity Test: If the compound of interest is not listed, you can perform your own cross-reactivity experiment. This involves preparing a series of dilutions of the potential cross-reactant and running them in the immunoassay to determine the concentration that gives a 50% displacement of the labeled antigen.

Q4: What is the difference between a monoclonal and a polyclonal antibody, and which is better for minimizing cross-reactivity?

A4:

  • Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs recognize a single, specific epitope on the antigen. This high specificity generally leads to lower cross-reactivity.[4][17][18][19]

  • Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies produced by different B-cell clones, pAbs can recognize multiple epitopes on the same antigen. While this can increase the signal, it also increases the likelihood of cross-reactivity.[17][20][21]

For assays where high specificity is critical to minimize cross-reactivity, a monoclonal antibody is the preferred choice.[4][17]

Q5: When should I consider using a more advanced method like LC-MS/MS?

A5: You should consider using LC-MS/MS when:

  • Your research requires the highest level of specificity and accuracy for steroid hormone quantification.[1][12][13]

  • You are measuring very low concentrations of steroids, such as testosterone in women and children or estradiol (B170435) in men and postmenopausal women.[13]

  • You need to confirm unexpected or critical results obtained from an immunoassay.

  • Your samples are known to contain high levels of potentially cross-reacting substances.

Quantitative Data Summary

Table 1: Cross-Reactivity of Common Steroids in a Representative Cortisol Immunoassay
Cross-Reactant% Cross-Reactivity
Prednisolone125%
11-Deoxycortisol78%
Corticosterone28%
Cortisone15%
Progesterone<1%
Testosterone<0.1%

Data compiled from publicly available immunoassay kit inserts and scientific literature. Actual values may vary depending on the specific antibody and assay manufacturer.

Table 2: Cross-Reactivity of Common Steroids in a Representative Testosterone Immunoassay
Cross-Reactant% Cross-Reactivity
Dihydrotestosterone (DHT)100%
Androstenedione10%
Dehydroepiandrosterone (DHEA)1%
Progesterone<1%
Cortisol<0.1%
Estradiol<0.1%

Data compiled from publicly available immunoassay kit inserts and scientific literature. Actual values may vary depending on the specific antibody and assay manufacturer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Steroid Hormones from Serum

Objective: To remove interfering substances from serum samples prior to immunoassay.

Materials:

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., ethyl acetate (B1210297) or methanol)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Condition the SPE Cartridge:

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the Sample:

    • Load 0.5 mL of serum sample onto the conditioned cartridge.

    • Apply a gentle vacuum to slowly pass the sample through the sorbent.

  • Wash the Cartridge:

    • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elute the Steroids:

    • Elute the steroid hormones with 2 mL of the elution solvent into a clean collection tube.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.

Protocol 2: Liquid-Liquid Extraction (LLE) of Steroid Hormones from Plasma

Objective: To separate steroid hormones from plasma proteins and other interfering substances.

Materials:

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Glass test tubes

  • Centrifuge

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Preparation:

    • Pipette 0.5 mL of plasma into a glass test tube.

  • Extraction:

    • Add 2.5 mL of organic solvent to the test tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean test tube, avoiding the proteinaceous interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.

Protocol 3: Assessment of Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of a specific compound in a competitive immunoassay.

Procedure:

  • Prepare a Standard Curve: Prepare a serial dilution of the target steroid hormone to generate a standard curve according to the immunoassay kit protocol.

  • Prepare Cross-Reactant Dilutions: Prepare a serial dilution of the potential cross-reacting compound in the assay buffer.

  • Run the Assay:

    • Run the standard curve and the cross-reactant dilutions in the immunoassay.

  • Calculate the 50% Binding Point (IC50):

    • From the standard curve, determine the concentration of the target steroid that causes 50% inhibition of the maximum signal (IC50 of the target).

    • From the cross-reactant dilution curve, determine the concentration of the cross-reacting compound that causes 50% inhibition of the maximum signal (IC50 of the cross-reactant).

  • Calculate Percent Cross-Reactivity:

    • Use the following formula: % Cross-Reactivity = (IC50 of target steroid / IC50 of cross-reactant) x 100

References

Technical Support Center: At-Home Pregnanediol Glucuronide (PdG) Test Strips

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of at-home Pregnanediol (B26743) Glucuronide (PdG) test strips in a research setting.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of at-home PdG test strips.

Issue Potential Cause Recommended Action
False Negative Result Diluted urine sampleUse first-morning urine, as it is the most concentrated. Avoid excessive fluid intake before sample collection.[1]
Testing too early in the luteal phaseBegin testing 7-10 days after the luteinizing hormone (LH) surge to allow PdG levels to rise sufficiently.[2]
Low individual PdG thresholdSome individuals may not metabolize progesterone (B1679170) into PdG at levels that meet the test's threshold, despite ovulating.[3][4][5] Consider using a more sensitive quantitative test or correlating with serum progesterone.
Faulty test stripEnsure the test strip is not expired and has been stored correctly, away from direct sunlight, moisture, and heat.[3]
False Positive Result Progesterone supplementationExogenous progesterone will be metabolized to PdG, leading to a positive result that does not reflect endogenous production.[1][6]
Luteinized Unruptured Follicle Syndrome (LUFS)In LUFS, a follicle can produce progesterone without releasing an egg, leading to elevated PdG levels without ovulation.[1][7]
Testing too early or late in the cycleTesting outside the recommended window can lead to misinterpretation of results.[8]
Faint Test Line Low PdG levelsA faint line may indicate that PdG levels are close to the detection threshold of the test.[5] Continue testing over the next few days to observe any changes.
"Weak" ovulationOvulation may have occurred, but progesterone (and subsequently PdG) levels are not robust. This may be indicated by 1-2 positive tests or tests that are lighter than the baseline.[9][10]
User interpretationA faint line is still considered a line. For many PdG tests, the presence of any test line, no matter how faint, indicates a negative result.[6][11] Refer to the manufacturer's instructions for interpretation.
Inconsistent Results Variability in urine concentrationTest at the same time each day, preferably with the first-morning urine, to ensure consistency.[3][5]
Hormonal fluctuationsPdG levels can vary from cycle to cycle due to factors like stress, diet, and sleep.[3][5] Consistent tracking over multiple cycles is recommended.
Improper test procedureEnsure the test strip is dipped in the urine for the correct amount of time and read within the specified window.[12]

Frequently Asked Questions (FAQs)

1. What is the principle behind at-home PdG test strips?

At-home PdG test strips are lateral flow immunoassays that detect the presence of pregnanediol glucuronide (PdG), the primary metabolite of progesterone found in urine.[8][12] After ovulation, the corpus luteum produces progesterone, which is then metabolized by the liver and excreted in the urine as PdG. A positive PdG test indicates a rise in progesterone, which is used to confirm that ovulation has occurred.[7][13]

2. How do I interpret the results of a PdG test strip?

Result interpretation can vary by brand, but a common format is:

  • Positive Result: One line (the control line) is visible. This indicates that PdG levels are above the test's threshold (typically 5 µg/mL).[3][4][8]

  • Negative Result: Two lines (both the control and test lines) are visible. This means PdG levels are below the test's threshold.[3][4][8]

  • Invalid Result: No control line appears. The test should be discarded and a new one used.[3]

3. When is the optimal time to begin PdG testing?

It is recommended to start testing 7-10 days after a positive LH test (ovulation predictor kit) or suspected ovulation.[2] This timing allows for progesterone levels to rise sufficiently to be detected as PdG in the urine.

4. Can medications or medical conditions interfere with PdG test results?

Yes, certain factors can affect the results:

  • Progesterone Supplements: Will cause a false positive.[1][6]

  • Fertility Medications: Can impact hormone levels and affect results.[3][5]

  • Medical Conditions: Conditions that affect hormone levels, such as Polycystic Ovary Syndrome (PCOS), can lead to inconsistent results.[14]

  • Lifestyle Factors: Stress, diet, and sleep can influence hormone levels and potentially affect test outcomes.[3][5]

5. How accurate are at-home PdG test strips?

The accuracy of at-home PdG test strips can be high when used correctly. Studies have shown that a urinary PdG threshold of >5µg/mL for three consecutive days following an LH surge can identify ovulation with 100% specificity.[15] However, sensitivity can vary. One study showed that a 5µg/mL threshold test confirmed ovulation in 82.4% of cycles.[15]

Data Presentation

Table 1: Performance Characteristics of a 5 µg/mL PdG Test Strip

Metric Value Condition Source
Specificity100%Three consecutive positive tests after an LH surge[15][16]
Sensitivity85%Three consecutive positive tests after a positive LH test[16]
Confirmation Rate82.4%Percentage of cycles with a positive PdG test[15]

Table 2: Correlation Between Urine PdG and Serum Progesterone

Study Finding Details Source
High Correlation Studies show a strong correlation between urine PdG and serum progesterone levels, indicating that urine tests can be a reliable proxy for blood tests in confirming ovulation.[9][11][14]
Clinical Agreement In a study comparing serum progesterone and a home-use device measuring urinary PdG, all data points indicating ovulation via serum levels (>3 ng/ml) were also confirmed by urinary PdG levels (>5 µg/ml).[11]

Experimental Protocols

Protocol for a Clinical Study Using At-Home PdG Test Strips

  • Participant Selection: Recruit participants with regular menstrual cycles (e.g., 25-35 days). Exclude individuals using hormonal contraception or those with conditions known to affect ovulation.[17]

  • Baseline Testing: Participants should perform a baseline PdG test on day 5 of their menstrual cycle to establish their negative result appearance.[11]

  • Ovulation Prediction: Participants will use a daily LH test (ovulation predictor kit) starting from a predetermined cycle day (e.g., day 10) to identify the LH surge.

  • PdG Testing: Beginning 7 days after the first positive LH test, participants will perform a daily PdG test for 4 consecutive days using their first-morning urine.

  • Sample Collection: A urine sample should be collected in a clean, dry container. The test strip is then dipped into the urine for the manufacturer-specified time (e.g., 5-10 seconds).[12]

  • Result Interpretation: The result should be read within the time frame indicated by the manufacturer (e.g., 5-10 minutes).[12] Results should be documented with photographs for independent review.

  • Data Analysis: Correlate the PdG test results with other ovulation confirmation methods, such as serum progesterone levels or basal body temperature tracking.

Mandatory Visualization

Progesterone_Signaling_Pathway Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR Binds to nPR Nuclear Progesterone Receptor (nPR) Progesterone->nPR Binds to Signaling_Cascades Signaling Cascades (PKA, MAPK, PLC, PKC) mPR->Signaling_Cascades Activates Gene_Transcription Gene Transcription nPR->Gene_Transcription Regulates Cellular_Response Cellular Response (e.g., Uterine Receptivity) Signaling_Cascades->Cellular_Response Leads to Gene_Transcription->Cellular_Response Leads to

Caption: Progesterone signaling through membrane and nuclear receptors.

PdG_Test_Workflow Start Start: 7-10 Days Post-LH Surge Collect_Urine Collect First Morning Urine Sample Start->Collect_Urine Dip_Strip Dip Test Strip into Urine for 5-10s Collect_Urine->Dip_Strip Wait Wait for 5-10 Minutes Dip_Strip->Wait Read_Result Read Result Wait->Read_Result Positive Positive (1 Line): Ovulation Confirmed Read_Result->Positive PdG > 5 µg/mL Negative Negative (2 Lines): Continue Testing Read_Result->Negative PdG < 5 µg/mL End End of Testing Window Positive->End Negative->Collect_Urine Next Day Negative->End

Caption: Experimental workflow for at-home PdG test strips.

Troubleshooting_Logic Unexpected_Result Unexpected Result Check_Procedure Review Testing Procedure (Timing, Sample Collection) Unexpected_Result->Check_Procedure Is_Procedure_Correct Procedure Correct? Check_Procedure->Is_Procedure_Correct Check_Interference Assess Potential Interferences (Medication, Supplements) Is_Interference_Present Interference Present? Check_Interference->Is_Interference_Present Is_Procedure_Correct->Check_Interference Yes Repeat_Test Repeat Test with New Strip Is_Procedure_Correct->Repeat_Test No Consult_Protocol Consult Study Protocol and Consider Alternative Confirmation Methods Is_Interference_Present->Consult_Protocol No Address_Interference Address Interference (If Possible) Is_Interference_Present->Address_Interference Yes Address_Interference->Repeat_Test

Caption: Logical troubleshooting flow for unexpected PdG test results.

References

Quality control measures for urinary hormone analysis in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring high-quality data from urinary hormone analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best method for urine sample collection for hormone analysis?

The optimal collection method depends on the specific hormone and the research question.

  • 24-Hour Urine Collection : This method is considered the gold standard for many hormones as it provides an average concentration over a full day, accounting for diurnal variations.[1][2] It is particularly useful for hormones with short half-lives or those secreted episodically.[2]

  • First Morning Void : This sample is often used as it is more concentrated and provides a good representation of overnight hormone production.[3][4] It is a common and practical alternative to a 24-hour collection.

  • Timed Urine Collection : Collection over a specific period (e.g., 4 hours) can also be useful for assessing hormone levels during particular physiological states.

  • Random Urine Specimen : While convenient, a random specimen may not be representative of the overall hormone level due to fluctuations throughout the day.[3][4]

Q2: How should urine samples be stored to ensure hormone stability?

Proper storage is critical to prevent degradation of hormones and bacterial growth, which can affect test results.[3]

  • Short-term storage (up to 24 hours) : Samples should be refrigerated at approximately 4°C.[3]

  • Long-term storage : For storage longer than 24 hours, samples should be frozen at -20°C or preferably -80°C.[5]

  • Preservatives : For some analytes, preservatives like boric acid may be used, especially if refrigeration is not immediately possible.[6] However, it's crucial to ensure the preservative does not interfere with the hormone assay.

Q3: What are the main analytical methods for urinary hormone analysis?

The two primary methods are immunoassays and mass spectrometry.

  • Immunoassays (e.g., ELISA) : These are widely used due to their high throughput and cost-effectiveness. However, they can be prone to cross-reactivity with structurally similar hormones or metabolites, potentially leading to inaccurate results.[7][8]

  • Mass Spectrometry (LC-MS/MS, GC-MS/MS) : This is considered the reference method due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple hormones and their metabolites.[5][9][10]

Q4: What is assay validation and why is it important?

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] It is a critical component of quality assurance and ensures the reliability and accuracy of the data.[11][12] Key validation parameters include:

  • Accuracy : The closeness of the measured value to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity : The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Limit of Detection (LOD) : The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Q5: What are internal and external quality controls?

  • Internal Quality Control (IQC) : Involves running control samples with known concentrations alongside study samples in each analytical run to monitor the performance of the assay over time.[13][14]

  • External Quality Assessment (EQA) : Also known as proficiency testing, involves the analysis of samples provided by an external organization to assess the laboratory's performance in comparison to other laboratories.[14][15]

Troubleshooting Guides

Issue 1: High variability in results between replicate samples.
Potential Cause Troubleshooting Step
Pipetting Error - Recalibrate pipettes regularly.- Ensure proper pipetting technique (e.g., consistent speed, correct tip immersion depth).
Inhomogeneous Sample - Vortex samples thoroughly before aliquoting.- If samples were frozen, ensure they are completely thawed and mixed before use.
Assay Plate Inconsistency - Check for edge effects on the plate.- Ensure consistent incubation times and temperatures across the plate.
Instrument Malfunction - Perform instrument maintenance and calibration as per the manufacturer's recommendations.
Issue 2: Consistently low or undetectable hormone levels.
Potential Cause Troubleshooting Step
Hormone Degradation - Review sample collection and storage procedures to ensure they were followed correctly.- Check for repeated freeze-thaw cycles, which can degrade some hormones.
Incorrect Assay Range - Ensure the expected hormone concentrations fall within the dynamic range of the assay.- If necessary, use a more sensitive assay or concentrate the urine sample.
Matrix Effect - Dilute the urine sample to minimize interference from other substances in the urine.- Use a different analytical method, such as LC-MS/MS, which is less prone to matrix effects.
Reagent Issues - Check the expiration dates of all reagents and kits.- Prepare fresh reagents and standards.
Issue 3: Consistently high hormone levels.
Potential Cause Troubleshooting Step
Sample Contamination - Review collection procedures to minimize the risk of external contamination.- Use sterile collection containers.[6]
Cross-reactivity (Immunoassays) - Investigate potential cross-reactivity of the antibody with other hormones or metabolites.- Confirm results with a more specific method like LC-MS/MS.[7]
Incorrect Standard Curve - Prepare a new set of standards and re-run the standard curve.- Ensure the correct curve-fitting model is used.
Patient-related factors - Consider the patient's diet, medications, and physiological state, as these can influence hormone levels.[16]

Quantitative Data Summary

Table 1: Urine Sample Storage Stability

HormoneStorage TemperatureDurationStability
Steroid Hormones-20°C6 monthsStable[5]
Steroid Hormones-80°C6 monthsStable[5]
General Analytes4°C24 hoursGenerally stable, but check specific analyte requirements.[3]

Table 2: Example Assay Performance Characteristics (UHPLC-MS/MS for 14 Hormones)

ParameterValue
Limit of Detection (LOD) 0.2 - 1.0 ng/mL[5][9]
Extraction Recovery 87% - 127%[5][9]
Intraday Precision (%CV) < 10%[5][9]
Accuracy 84% - 122%[5][9]

Experimental Protocols

Protocol 1: 24-Hour Urine Collection
  • Begin the collection in the morning. Upon waking, empty the bladder completely into the toilet and do not collect this urine. Note the exact time.[4][17]

  • For the next 24 hours, collect all urine in the provided container(s).[4][17]

  • Keep the collection container refrigerated or in a cool place with ice throughout the 24-hour period.[4][17]

  • Exactly 24 hours after the start time, empty the bladder one last time and add this urine to the collection container. This is the end of the collection.

  • Label the container with the subject's name, date, and start and end times.

  • Transport the sample to the laboratory as soon as possible, keeping it cool.

Protocol 2: Urine Sample Preparation for LC-MS/MS (General Steps)
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples to pellet any sediment.

  • Optional (for conjugated hormones): Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to deconjugate the hormones.[9]

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the hormones of interest and remove interfering substances.[9]

  • Evaporate the extraction solvent and reconstitute the sample in a solvent compatible with the LC-MS/MS system.

  • Transfer the final extract to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase start Sample Collection (e.g., 24-Hour) storage Sample Storage (Refrigerate/Freeze) start->storage Immediate processing Sample Processing (Thaw, Vortex, Centrifuge) storage->processing Prior to Analysis extraction Extraction (LLE or SPE) processing->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & QC analysis->data_processing interpretation Data Interpretation data_processing->interpretation reporting Reporting of Results interpretation->reporting

Caption: General workflow for urinary hormone analysis from sample collection to reporting.

troubleshooting_logic cluster_pre Pre-Analytical Checks cluster_ana Analytical Checks cluster_post Post-Analytical Checks start Inconsistent or Unexpected Results check_collection Verify Collection Protocol start->check_collection Start check_qc Review Internal QC Data start->check_qc check_data Re-evaluate Data Processing start->check_data check_storage Confirm Storage Conditions check_collection->check_storage rerun Re-run Samples check_storage->rerun check_cal Check Instrument Calibration check_qc->check_cal check_reagents Inspect Reagent Integrity check_cal->check_reagents check_reagents->rerun check_interpretation Consult Literature/Protocols check_data->check_interpretation check_interpretation->rerun

Caption: A logical flowchart for troubleshooting unexpected results in urinary hormone analysis.

References

Technical Support Center: Urine Sample Collection and Storage for Hormone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the collection and storage of urine samples intended for hormone analysis. Adherence to these protocols is critical for ensuring sample integrity and obtaining accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of urine sample for my hormone analysis?

The choice between a 24-hour urine collection and a spot (random or first-morning) urine sample depends on the specific hormone being measured and the research question.

  • 24-Hour Urine Collection: This is the preferred method for hormones with significant diurnal variation, such as cortisol and catecholamines.[1][2] It provides an integrated measure of hormone production over a full day, offering a more comprehensive assessment than a single time-point sample.[3]

  • First-Morning Void: This type of spot collection is often recommended as it is more concentrated, and hormone levels are typically more stable and uniform.[4]

  • Random Spot Urine: While convenient, a random spot urine sample may not accurately reflect an individual's overall hormone status due to fluctuations throughout the day.

Q2: Are there any dietary or medication restrictions I need to be aware of before sample collection?

Yes, certain foods, medications, and supplements can interfere with hormone assays. It is crucial to review the specific requirements for the hormone of interest.

Common Interferences:

  • Foods and Drinks: Caffeine, alcohol, and certain fruits like bananas and citrus can affect the levels of some hormones, such as catecholamines.[2]

  • Medications: A wide range of medications, including decongestants, antidepressants, and hormone therapies, can impact results.[2][5] For instance, prednisolone (B192156) can cross-react with cortisol immunoassays, leading to falsely elevated results.[6][7]

  • Supplements: High-dose biotin (B1667282) (Vitamin B7) supplementation is a known interference for many immunoassays that use the biotin-streptavidin system, potentially causing falsely high or low results.[6][7]

It is generally recommended to discontinue non-essential medications and supplements for a period of 12 to 72 hours before and during collection, but this should always be done in consultation with a physician.[4]

Q3: What is the proper procedure for collecting a 24-hour urine sample?

Accuracy in 24-hour urine collection is paramount for reliable results.[3]

Experimental Protocol: 24-Hour Urine Collection

  • Start Time: Begin the collection in the morning. At the start time (e.g., 8:00 AM), the individual should completely empty their bladder into the toilet and discard this first urine sample.[1][8] Record this exact time as the start of the 24-hour collection period.[8]

  • Collection: For the next 24 hours, every drop of urine must be collected in the provided container.[3][4][9] It's important to also collect any urine passed during bowel movements.[4]

  • Storage During Collection: The collection container should be kept refrigerated at 2-8°C or in a cool place throughout the 24-hour period.[1][4][9]

  • End Time: Exactly 24 hours after the start time, the individual should empty their bladder one last time and add this final sample to the collection container.[1][4]

  • Labeling: The container must be clearly labeled with the individual's name, the date, and the start and end times of the collection.[1]

  • Transport: The sample should be delivered to the laboratory as soon as possible after collection is complete.[8]

Q4: How should I store urine samples before analysis?

Proper storage is critical to prevent the degradation of hormones.

Storage ConditionDurationHormones
Room Temperature Up to 1-2 hoursGeneral
Refrigeration (2-8°C) Up to 24 hoursGeneral
Freezing (-20°C) Short-term (days to weeks)Most hormones
Ultra-low Freezing (-80°C) Long-term (months to years)Most hormones

For many hormones, if the sample cannot be analyzed within 24 hours, it should be frozen.[1][10] Freezing is recommended to preserve the sample for a much longer period.[1] Some studies have shown that certain hormone metabolites are stable in dried urine samples at room temperature for up to 3 months.[11]

Troubleshooting Guide

Issue 1: I missed a void during a 24-hour collection. What should I do?

If a significant amount of urine is lost, it is generally recommended to discard the entire collection and start over on another day with a new container.[3] This is because the accuracy of the test relies on the total volume of urine collected over the 24-hour period.[3] Inform the laboratory of any lost samples, as they can help determine if the collected sample is still viable for analysis.[9]

Issue 2: My results seem inconsistent with the clinical picture. What could be the cause?

Inconsistent results can stem from a variety of pre-analytical factors:

  • Improper Collection or Storage: Review the collection and storage procedures that were followed. Any deviation can impact sample integrity.

  • Dietary and Medication Interferences: Cross-reference the participant's diet and medication log with known interferences for the specific assay used.[2][5][6][7]

  • Contamination: Ensure that the collection container was sterile and that there was no contamination from external sources. For topical hormone users, care should be taken to avoid direct contamination of the urine sample.[12]

  • Assay Cross-Reactivity: Immunoassays can sometimes exhibit cross-reactivity with structurally similar compounds, leading to inaccurate results.[7][13][14]

Issue 3: The urine sample I received is discolored/cloudy. Can I still use it?

Urine clarity can be affected by factors such as diet, hydration, and the presence of cells or crystals. While a change in appearance doesn't automatically invalidate a sample, it should be noted. Bacterial overgrowth in improperly stored samples can also cause cloudiness.[15] It is best to consult with the laboratory to determine if the sample is suitable for the intended analysis.

Visual Workflows

UrineCollectionWorkflow cluster_collection Sample Collection cluster_processing Sample Handling & Storage start Begin Collection (e.g., 8:00 AM) discard_first Discard First Morning Void start->discard_first collect_all Collect All Urine for 24 Hours discard_first->collect_all end_collection Collect Final Void at 24-hour Mark collect_all->end_collection refrigerate Refrigerate During Collection (2-8°C) transport Transport to Lab end_collection->transport analyze Analyze within 24h transport->analyze freeze Freeze for Storage (-20°C or -80°C) transport->freeze If analysis > 24h

Caption: Workflow for 24-Hour Urine Sample Collection and Handling.

TroubleshootingTree start Inconsistent Hormone Results collection_error Improper Collection? start->collection_error storage_error Improper Storage? start->storage_error interference Potential Interference? start->interference assay_issue Assay-Specific Issue? start->assay_issue collection_error->storage_error No restart_collection Discard and Recollect Sample collection_error->restart_collection Yes storage_error->interference No consult_lab Consult Laboratory for Sample Viability storage_error->consult_lab Yes interference->assay_issue No review_log Review Diet/ Medication Log interference->review_log Yes consider_alt_assay Consider Alternative Assay Method (e.g., LC-MS/MS) assay_issue->consider_alt_assay Yes

Caption: Troubleshooting Decision Tree for Inconsistent Hormone Results.

References

Enhancing the sensitivity and specificity of PdG detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity and specificity of Pregnanediol-3-glucuronide (PdG) detection methods.

Frequently Asked Questions (FAQs)

Q1: What is Pregnanediol-3-glucuronide (PdG) and why is it measured?

A1: Pregnanediol-3-glucuronide (PdG) is the major urinary metabolite of progesterone (B1679170), a critical hormone in the female menstrual cycle and for the maintenance of pregnancy.[1] Measuring PdG levels in urine is a non-invasive method to confirm ovulation and assess the function of the corpus luteum.[2][3]

Q2: What are the common methods for detecting PdG?

A2: The most common methods for PdG detection are Enzyme-Linked Immunosorbent Assays (ELISA) and lateral flow immunoassays (LFIAs), which are often used in at-home test strips.[4][5] ELISAs provide quantitative results and are suitable for laboratory settings, while LFIAs are qualitative or semi-quantitative and are used for rapid, point-of-care, or at-home testing.

Q3: What is the threshold for PdG that confirms ovulation?

A3: Studies have shown that urinary PdG levels exceeding 5 µg/mL for three consecutive days can confirm ovulation with high sensitivity and specificity.[1] Some at-home tests are threshold-based and provide a positive result when PdG levels are at or above 5 µg/mL, which corresponds to approximately 10 ng/mL of progesterone in the blood.[6]

Q4: What factors can influence the accuracy of PdG test results?

A4: Several factors can affect the accuracy of PdG tests, potentially leading to false positives or false negatives. These include diluted urine from excessive fluid intake, the use of progesterone supplements which can artificially inflate PdG levels, and certain medical conditions like Luteinized Unruptured Follicle Syndrome (LUFS).[7]

Q5: How do PdG tests differ from ovulation predictor kits (OPKs)?

A5: Ovulation predictor kits (OPKs) measure the surge in luteinizing hormone (LH), which precedes ovulation, to predict the fertile window. In contrast, PdG tests are used after suspected ovulation to confirm that it has actually occurred by detecting the subsequent rise in progesterone metabolites.[8]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Q1: I am observing high background in my PdG ELISA. What are the possible causes and solutions?

A1: High background can obscure results and reduce the dynamic range of the assay. Common causes and potential solutions are outlined below.[9][10]

  • Insufficient Washing: Inadequate washing can leave behind unbound enzyme conjugates, leading to a high background signal.

    • Solution: Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash. Adding a 30-second soak step between washes can also be beneficial.[9]

  • Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.

    • Solution: Try a different blocking buffer or add a blocking agent to your wash buffer. Ensure that the blocking buffer is fresh and has been stored correctly.[11]

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

    • Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background.[11]

  • Contaminated Reagents: Contamination of buffers or substrate solutions can lead to high background.

    • Solution: Prepare fresh buffers and substrate solutions. Ensure that laboratory glassware is clean.[11]

Q2: My PdG ELISA shows no signal or a very weak signal, even for my positive controls. What should I do?

A2: A lack of signal can be frustrating. Here are some common reasons and troubleshooting steps.[9][12]

  • Incorrect Reagent Preparation or Addition: Reagents may have been prepared incorrectly, or added in the wrong order.

    • Solution: Carefully review the protocol to ensure all reagents were prepared to the correct concentrations and added in the proper sequence.[9]

  • Degraded Reagents: The standard, antibodies, or enzyme conjugate may have degraded due to improper storage or handling.

    • Solution: Check the expiration dates and storage conditions of all reagents. Use a new vial of the standard to confirm its integrity.[9]

  • Inactive Enzyme: The enzyme conjugate may have lost its activity.

    • Solution: Prepare a fresh dilution of the enzyme conjugate. Ensure that the substrate solution is active by testing it with a known positive control.

  • Insufficient Incubation Times: Incubation times that are too short may not allow for sufficient binding to occur.

    • Solution: Ensure that all incubation steps are carried out for the full recommended duration.

Q3: I am seeing poor reproducibility between duplicate wells in my PdG ELISA. What could be the cause?

A3: Poor reproducibility can compromise the validity of your results. Consider the following.[10][12]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability between wells.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each standard and sample.

  • Inadequate Mixing: Failure to properly mix reagents or samples before adding them to the wells can result in uneven distribution.

    • Solution: Gently vortex or invert tubes to ensure thorough mixing of all solutions before pipetting.

  • Uneven Temperature: Temperature gradients across the plate during incubation can lead to inconsistent reaction rates.

    • Solution: Ensure the entire plate is at a uniform temperature during all incubation steps. Avoid stacking plates.[10]

Lateral Flow Immunoassay (LFIA)

Q1: My lateral flow PdG test is showing a false positive result. What could be the reason?

A1: False positives in a competitive lateral flow assay can be misleading. Here are some potential causes.[12][13]

  • Cross-Reactivity: The antibodies used in the assay may be cross-reacting with other molecules present in the sample.

    • Solution: If developing an assay, screen antibodies for high specificity. For commercial tests, check the product insert for known cross-reactants.

  • Non-Specific Binding: The detection conjugate may bind non-specifically to the test line.

    • Solution: This is often an issue related to the assay's design and materials. Increasing the salt concentration in buffers or adding non-ionic surfactants can sometimes help.[13]

  • Sample Matrix Effects: Components in the sample (e.g., urine) can interfere with the assay chemistry.

    • Solution: Using sample diluents with blocking agents can help mitigate matrix effects.[7]

Q2: I am getting a false negative result with my PdG lateral flow test. Why might this be happening?

  • Low Analyte Concentration: The concentration of PdG in the sample may be below the detection limit of the assay.

    • Solution: Use first-morning urine, as it is typically more concentrated.

  • Diluted Sample: Excessive fluid intake can dilute the urine, leading to a PdG concentration that is too low to be detected.[7]

    • Solution: Limit fluid intake for a few hours before collecting the urine sample.

  • Conjugate Release Issues: The colored conjugate may not be releasing properly from the conjugate pad.

    • Solution: This is a manufacturing issue. Ensure the conjugate pad is properly treated and dried during the manufacturing process.

Q3: The flow of the sample on my lateral flow strip is slow or uneven. What can I do?

A3: Proper sample flow is crucial for the performance of a lateral flow assay.[14]

  • Membrane Issues: The nitrocellulose membrane may have inconsistent pore size or may be damaged.

    • Solution: If developing an assay, select a high-quality membrane and ensure it is handled carefully. For commercial tests, this could indicate a faulty test strip.[15]

  • Sample Viscosity: The sample may be too viscous to flow properly.

    • Solution: While less common with urine samples, if other sample types are used, a sample dilution or pre-treatment step may be necessary.

  • Pad Obstruction: The sample or absorbent pads may be compressed or obstructed, impeding flow.

    • Solution: Ensure the test strip is assembled correctly and that the pads are not overly compressed in the cassette housing.

Data Presentation

PdG Detection Method Reported Sensitivity Reported Specificity Sample Type Reference
Proov PdG Test Strips (LFIA)> 5 µg/mL (threshold)100% (for confirming ovulation after LH surge)Urine[6]
Automated P4 Immunoassay (Architect)0.900.91Urine[16]
PDG ELISA0.900.91Urine[16]
MyBioSource Human PDG ELISA Kit1.0 ng/mLHighSerum, plasma, cell culture supernatants, body fluid, tissue homogenate[4]
Arbor Assays DetectX® PDG ELISA Kit0.180 ng/mLHighExtracted serum, extracted plasma, urine, tissue culture media, fecal extracts[1]

Experimental Protocols

Detailed Methodology for a Competitive PdG ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits.[1][2][17] Always refer to the specific manufacturer's instructions for the kit you are using.

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare the wash buffer by diluting the concentrated wash buffer with deionized or distilled water as specified in the kit manual.

    • Prepare the PdG standards by performing serial dilutions of the stock standard to create a standard curve.

    • If required, reconstitute the PdG antibody and PdG-enzyme conjugate with the appropriate assay buffer.

  • Sample Preparation:

    • For urine samples, dilute at least 1:5 with the provided assay buffer.

    • For serum or plasma, an extraction step using diethyl ether is typically required to remove interfering substances. The dried extract is then reconstituted in assay buffer.

    • Centrifuge samples with particulate matter before use.

  • Assay Procedure:

    • Add a specific volume (e.g., 50 µL) of standards, samples, and controls to the appropriate wells of the antibody-coated microplate.

    • Add the PdG-enzyme conjugate to each well.

    • Add the PdG antibody to each well (except for non-specific binding wells).

    • Incubate the plate, typically with shaking, for a specified time (e.g., 2 hours) at room temperature. During this incubation, the PdG in the sample competes with the PdG-enzyme conjugate for binding to the limited number of antibody sites.

    • Wash the plate multiple times (e.g., 4 times) with the wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30 minutes). The substrate reacts with the bound enzyme conjugate to produce a color.

    • Stop the reaction by adding a stop solution. The color will typically change from blue to yellow.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • The concentration of PdG in the samples is inversely proportional to the absorbance.

    • Calculate the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

General Workflow for a Lateral Flow PdG Test

This describes the general steps for using a typical at-home lateral flow PdG test strip.[7]

  • Sample Collection: Collect a urine sample in a clean, dry container. First-morning urine is often recommended for highest concentration.

  • Test Preparation: Remove the test strip from its sealed pouch.

  • Sample Application: Dip the absorbent tip of the test strip into the urine sample for a specified amount of time (e.g., 20 seconds), ensuring not to immerse it past the maximum line.

  • Incubation: Place the test strip on a flat, non-absorbent surface.

  • Result Interpretation: Wait for the specified amount of time (e.g., 5-10 minutes) for the results to develop. Read the results based on the appearance of the control and test lines as described in the manufacturer's instructions. For a competitive assay, the absence of a test line may indicate a positive result (PdG level above the threshold).

Mandatory Visualizations

Progesterone Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR Binds PGRMC1 PGRMC1 Progesterone->PGRMC1 Binds PR_inactive Inactive Progesterone Receptor (PR) Complex Progesterone->PR_inactive Diffuses and Binds Second_Messengers Second Messengers (e.g., cAMP, Ca2+) mPR->Second_Messengers Activates Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK) PGRMC1->Kinase_Cascade Activates PR_active Active PR Dimer PR_inactive->PR_active Conformational Change and Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates and Binds Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription Modulates Second_Messengers->Kinase_Cascade Influences PRE->Gene_Transcription Regulates

Caption: Progesterone signaling occurs through both classical nuclear receptors and non-classical membrane receptors.

Competitive PdG ELISA Workflow start Start prep Prepare Reagents: - Standards - Samples - Buffers - Antibody/Conjugate start->prep add_reagents Add Standards, Samples, PdG-Enzyme Conjugate, and PdG Antibody to Plate prep->add_reagents incubate1 Incubate at Room Temperature (Competitive Binding Occurs) add_reagents->incubate1 wash1 Wash Plate to Remove Unbound Reagents incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate in Dark (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data: - Generate Standard Curve - Calculate PdG Concentration read_plate->analyze end End analyze->end

Caption: A typical workflow for a competitive ELISA to quantify PdG levels in samples.

Immunoassay Troubleshooting Decision Tree decision decision issue issue solution solution start Unsatisfactory Result decision_signal Signal Issue? start->decision_signal issue_high_bg issue_high_bg decision_signal->issue_high_bg Yes, High Background issue_no_signal issue_no_signal decision_signal->issue_no_signal Yes, No/Weak Signal decision_reproducibility Reproducibility Issue? decision_signal->decision_reproducibility No, Other Issue solution_high_bg Check: - Washing Steps - Blocking Buffer - Antibody Concentration - Reagent Contamination issue_high_bg->solution_high_bg solution_no_signal Check: - Reagent Preparation/Order - Reagent Expiration - Incubation Times - Substrate Activity issue_no_signal->solution_no_signal issue_poor_rep issue_poor_rep decision_reproducibility->issue_poor_rep Yes, Poor Duplicates issue_false_result False Positive/ Negative? decision_reproducibility->issue_false_result No, Inaccurate Result solution_poor_rep Check: - Pipetting Technique - Reagent Mixing - Plate Temperature issue_poor_rep->solution_poor_rep solution_false_result Check: - Antibody Cross-Reactivity - Sample Matrix Effects - Analyte Concentration (e.g., diluted sample) issue_false_result->solution_false_result

Caption: A decision tree to guide troubleshooting of common immunoassay problems.

References

Dealing with false negatives in urinary PdG testing for ovulation

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals utilizing urinary pregnanediol-3-glucuronide (B129214) (PdG) testing to confirm ovulation.

Frequently Asked Questions (FAQs)

Q1: What is urinary PdG and why is it measured?

A1: Pregnanediol-3-glucuronide (PdG) is the primary metabolite of progesterone (B1679170) found in urine.[1][2][3] Progesterone levels rise significantly after ovulation, so measuring the subsequent increase in urinary PdG is a non-invasive method to confirm that ovulation has occurred.[1][2][4]

Q2: How do urinary PdG levels correlate with serum progesterone?

A2: Generally, urinary PdG levels correlate with serum progesterone, as PdG is derived from the breakdown of progesterone in the liver.[3] However, the correlation is not always direct due to individual variations in metabolism and hormone fluctuations.[5] Studies show that progesterone is released in pulses, causing its concentration in the blood to fluctuate significantly throughout the day.[3][5] A first-morning urine PdG level can provide a more stable representation, reflecting an average of the previous day's progesterone levels.[5]

Q3: What is the established threshold for a positive PdG test indicating ovulation?

A3: A common threshold used to confirm ovulation is a urinary PdG concentration of 5 µg/mL.[6][7] Some studies suggest that observing this level for three consecutive days after a Luteinizing Hormone (LH) surge can confirm ovulation with high specificity.[6][8][9] However, it's important to note that relying on a single threshold may not be accurate for everyone.[2]

Q4: Can medications or supplements interfere with PdG test results?

A4: Yes. Hormone treatments, including progesterone or fertility medications, can directly impact PdG levels and may lead to false-positive results.[1][3][10] It is crucial to consider any concurrent treatments when interpreting PdG data.

Troubleshooting Guide: False-Negative Results

A false-negative result occurs when a PdG test indicates that ovulation has not happened, despite other evidence suggesting it has. This can be a significant issue in research and clinical settings. The following sections address common causes and solutions.

Q5: What are the most common causes of a false-negative urinary PdG result?

A5: Several factors can lead to a false-negative result. These include:

  • Diluted Urine: Excessive fluid intake before sample collection can dilute the concentration of PdG, causing it to fall below the detection threshold of the assay.[1]

  • Incorrect Timing of Sample Collection: Progesterone levels, and subsequently PdG, peak approximately 6-8 days after ovulation.[1][2] Testing too early may not capture this rise. First morning urine is recommended as it is typically the most concentrated.[4][11]

  • Individual Metabolic Variation: Some individuals may metabolize progesterone into PdG at a rate that does not produce a urinary concentration high enough to be detected by standard tests, even if ovulation has occurred.

  • Assay Sensitivity and Thresholds: Threshold-based tests might yield a false negative if an individual's PdG levels rise but do not cross the predefined cutoff (e.g., 5 µg/mL).[1][2]

  • "Weak" Ovulation: In some cases, ovulation may occur, but the subsequent progesterone production is insufficient, leading to lower PdG levels that may not be detected.[12]

Q6: My experiment yielded a negative PdG result, but other indicators (e.g., LH surge, ultrasound) suggest ovulation occurred. What are the next steps?

A6: A suspected false negative requires a systematic approach to identify the potential cause.

dot

False_Negative_Troubleshooting start Suspected False-Negative PdG Result check_hydration Step 1: Review Sample Collection Protocol start->check_hydration hydration_status Was urine specific gravity measured and ≥1.015? check_hydration->hydration_status timing Was sample First Morning Void (FMV) or held >6 hrs? hydration_status->timing Yes solution_hydration Action: Re-collect samples ensuring adequate concentration. Implement specific gravity measurement. hydration_status->solution_hydration No check_assay Step 2: Evaluate Assay Parameters timing->check_assay Yes solution_timing Action: Standardize collection to FMV for all subjects. timing->solution_timing No threshold Is the assay threshold (e.g., 5 µg/mL) appropriate for the study population? check_assay->threshold quantitative Consider using a quantitative assay (ELISA) instead of a qualitative threshold test. threshold->quantitative No check_bio Step 3: Investigate Biological Factors threshold->check_bio Yes solution_assay Action: Validate assay or switch to a quantitative method to analyze baseline vs. luteal rise. quantitative->solution_assay metabolism Is there a known history of metabolic variation or luteal phase insufficiency? check_bio->metabolism confirm Confirm with alternative method (e.g., serum progesterone). metabolism->confirm Yes/Unknown metabolism->confirm No solution_bio Action: Document potential biological cause. Correlate with serum progesterone data. confirm->solution_bio

Caption: Troubleshooting workflow for false-negative PdG results.

Data Presentation

Quantitative data from studies is essential for understanding test performance and interpreting results.

Table 1: Impact of Assay Threshold on Ovulation Confirmation Rate

PdG Test ThresholdConfirmation Rate in Menstrual CyclesReference
7 µg/mL59%[6][9][13]
5 µg/mL82%[2][6][9][13]

This table illustrates how a lower detection threshold can increase the sensitivity of ovulation confirmation.

Table 2: Comparison of Different Urinary Ovulation Confirmation Methods

Assay MethodMedian Luteal Phase Increase (95% CI)ROC AUC (Single Sample)ROC AUC (Two-Sample Rise)Reference
PDG ELISA 427% (261–661%)0.9510.950[14]
Automated P4 (Architect) 278% (187–354%)0.9440.927[14]
Automated P4 (Cobas) 146% (130–191%)Not specifiedNot specified[14]

This table compares a manual PdG ELISA to automated progesterone (P4) immunoassays, showing a greater dynamic range for the PdG ELISA.[14]

Experimental Protocols

Accurate and reproducible results depend on rigorous adherence to validated experimental protocols.

Protocol: Urinary PdG Measurement by Competitive ELISA

This protocol is a generalized example based on commercially available competitive ELISA kits.[15][16][17][18] Researchers must follow the specific instructions provided with their chosen assay kit.

Objective: To quantitatively measure the concentration of PdG in human urine samples.

Principle: This is a competitive immunoassay. PdG in the sample competes with a fixed amount of enzyme-labeled PdG (conjugate) for a limited number of binding sites on a specific anti-PdG antibody. The amount of color produced is inversely proportional to the concentration of PdG in the sample.[15]

Materials:

  • Microtiter plate pre-coated with goat anti-rabbit IgG antibody

  • PdG Standard

  • Urine samples

  • PdG Antibody (polyclonal rabbit)

  • PdG-Peroxidase Conjugate

  • Assay Buffer

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Microtiter plate reader (450 nm)

  • Calibrated pipettes

  • Plate shaker

Procedure:

  • Reagent Preparation: Prepare all buffers (Assay Buffer, Wash Buffer) and standards according to the kit manual.[17] Dilute urine samples as necessary with Assay Buffer.

  • Standard Curve Preparation: Perform serial dilutions of the PdG Standard to create a standard curve.[17][18] A typical range might be 0.391 to 50 ng/mL.[16]

  • Assay Procedure: a. Pipette 50 µL of standards and diluted samples into the appropriate wells of the antibody-coated microtiter plate.[17] b. Add 25 µL of the PdG-Peroxidase Conjugate to each well.[17] c. Add 25 µL of the PdG Antibody to each well (except non-specific binding wells).[17] d. Cover the plate and incubate for 2 hours at room temperature on a plate shaker.[15][16][17]

  • Washing: Wash the plate 4-5 times with 1X Wash Buffer to remove unbound reagents.[14]

  • Substrate Reaction: a. Add 100-120 µL of TMB Substrate to each well.[14][17] b. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[14][17]

  • Stopping the Reaction: Add 50-80 µL of Stop Solution to each well. The color will change from blue to yellow.[14][17]

  • Data Acquisition: Read the absorbance of each well at 450 nm within 10-15 minutes of adding the Stop Solution.[14][15]

  • Analysis: Calculate the concentration of PdG in the samples by interpolating their absorbance values from the standard curve, typically using a four-parameter logistic curve fit.

dot

ELISA_Workflow start Start: Prepare Reagents and Standards add_samples Pipette Standards & Samples into Coated Plate start->add_samples add_conjugate Add PdG-Peroxidase Conjugate add_samples->add_conjugate add_antibody Add Anti-PdG Antibody add_conjugate->add_antibody incubate Incubate with Shaking (2 hours) add_antibody->incubate wash Wash Plate (5x) incubate->wash add_substrate Add TMB Substrate wash->add_substrate incubate_substrate Incubate in Dark (15-30 min) add_substrate->incubate_substrate add_stop Add Stop Solution incubate_substrate->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze End: Calculate Results (4-PL Curve Fit) read_plate->analyze

Caption: Generalized workflow for a competitive PdG ELISA.

References

Impact of hydration levels on urinary PdG concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with urinary Pregnanediol-3-glucuronide (PdG) assays.

Frequently Asked Questions (FAQs)

Q1: How does a participant's hydration level affect urinary PdG concentration measurements?

A1: A participant's hydration status directly impacts the concentration of urinary biomarkers, including PdG. High fluid intake leads to more dilute urine, which can result in a lower, potentially misleading, PdG concentration. Conversely, dehydration can concentrate the urine, leading to an artificially high PdG reading. When urine is too dilute, the correlation between serum progesterone (B1679170) and urinary PdG weakens significantly.[1][2]

Q2: What is urine specific gravity (USG) and why is it important for urinary PdG testing?

A2: Urine specific gravity (USG) is a measure of the density of urine compared to pure water. It serves as an indicator of the kidney's ability to concentrate urine and reflects the body's hydration status.[3][4][5][6] In the context of PdG testing, measuring USG is crucial because it helps to interpret the PdG concentration in light of the participant's hydration level. A strong positive correlation between serum progesterone and urinary PdG is observed in samples with a USG of 1.015 or greater.[1][2]

Q3: Can dilute urine lead to a false-negative PdG result?

A3: Yes, drinking large amounts of water before providing a urine sample can dilute the PdG concentration, potentially leading to a false-negative result.[1][7] This is a critical consideration in studies where a certain threshold is used to determine ovulation or luteal phase adequacy.

Q4: What is the best practice for urine sample collection to minimize the impact of hydration?

A4: For single-point-in-time measurements, it is highly recommended to collect the first-morning urine.[1][7] This sample is typically the most concentrated and less influenced by fluid intake throughout the day. For 24-hour urine collections, it is important to collect every void during the 24-hour period to get an average daily excretion value.[8][9][10][11]

Q5: How can I correct for the effect of hydration on my urinary PdG data?

A5: One common method is to normalize the urinary PdG concentration using urine specific gravity.[2][12][13] Another approach is to correct for creatinine (B1669602) levels in the urine.[2][12] Both methods aim to provide a more standardized measure of hormone excretion that is less dependent on the state of hydration. Specific gravity has been suggested as a potentially more stable alternative to creatinine correction in certain populations.[2][12]

Troubleshooting Guide

Scenario 1: Unexpectedly Low or Negative PdG Results

  • Problem: You have obtained a low or negative PdG result, but other indicators suggest that ovulation has occurred.

  • Possible Cause: The participant may have consumed a large volume of fluids before the sample collection, leading to dilute urine.

  • Troubleshooting Steps:

    • Check the Urine Specific Gravity (USG): If the USG is below 1.015, the urine is likely too dilute for an accurate assessment of PdG concentration.[1][2]

    • Recommend Re-testing: Advise the participant to provide a first-morning urine sample the following day, with restricted fluid intake for several hours before collection.[1]

    • Review Collection Protocol: Ensure the participant is following the correct urine collection protocol, especially regarding the timing of collection and fluid intake.

Scenario 2: High Variability in PdG Levels in Longitudinal Samples

  • Problem: You are observing significant day-to-day fluctuations in PdG levels from the same participant that do not align with the expected physiological pattern.

  • Possible Cause: Inconsistent hydration levels across different collection times are likely contributing to this variability.

  • Troubleshooting Steps:

    • Standardize Hydration: Advise participants to maintain a consistent and normal fluid intake throughout the study period.

    • Measure and Record USG for All Samples: This will allow you to normalize the PdG concentrations and obtain a more accurate representation of the hormonal trend.

    • Collect First-Morning Voids: For longitudinal studies, consistently collecting the first-morning urine can help to minimize the impact of daily variations in fluid consumption.

Data Presentation

Table 1: Impact of Urine Specific Gravity on the Correlation between Serum Progesterone and Urinary PdG

Urine Specific GravityMean Urinary PdG (µg/mL)Correlation (r-value) with Serum ProgesteroneSignificance (p-value)
≤ 1.0057.10.20Not Significant
1.01012.80.48< 0.05
1.01517.5> 0.60< 0.001
≥ 1.020Not specifiedStrongest Correlation< 0.001
Data synthesized from Sauer et al. (1990).[1][2]

Experimental Protocols

1. Measurement of Urinary Pregnanediol-3-glucuronide (PdG)

  • Assay Type: Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) are commonly used methods for quantifying urinary PdG.

  • Sample Type: First-morning urine is preferred for spot collections. For 24-hour assessments, all urine voided over a 24-hour period should be collected and mixed.

  • General Procedure (for EIA):

    • Urine samples are diluted as required by the specific assay kit.

    • Samples, standards, and controls are added to microplate wells coated with antibodies specific to PdG.

    • An enzyme-conjugated form of PdG is added, which competes with the PdG in the sample for antibody binding sites.

    • After an incubation period, the wells are washed to remove unbound components.

    • A substrate is added, which reacts with the enzyme to produce a color change.

    • The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of PdG in the sample.

    • The concentration of PdG is calculated based on a standard curve.

2. Assessment of Hydration Status via Urine Specific Gravity (USG)

  • Method: Measurement using a handheld refractometer is a common and reliable method. Dipstick tests can also be used for a semi-quantitative assessment.[3]

  • Procedure (using a refractometer):

    • Calibrate the refractometer with distilled water to a reading of 1.000.

    • Place a drop of the urine sample on the prism of the refractometer.

    • Hold the refractometer up to a light source and read the specific gravity value from the scale.

    • Clean the prism with distilled water and dry it before the next measurement.

Mandatory Visualization

HydrationImpact cluster_hydration Hydration Status cluster_urine Urine Characteristics cluster_pdg Urinary PdG Measurement High Fluid Intake High Fluid Intake Dilute Urine (Low USG < 1.015) Dilute Urine (Low USG < 1.015) High Fluid Intake->Dilute Urine (Low USG < 1.015) leads to Low Fluid Intake (Dehydration) Low Fluid Intake (Dehydration) Concentrated Urine (High USG ≥ 1.015) Concentrated Urine (High USG ≥ 1.015) Low Fluid Intake (Dehydration)->Concentrated Urine (High USG ≥ 1.015) leads to Increased PdG Concentration Increased PdG Concentration Low Fluid Intake (Dehydration)->Increased PdG Concentration can result in Decreased PdG Concentration Decreased PdG Concentration Dilute Urine (Low USG < 1.015)->Decreased PdG Concentration results in Accurate Reflection of Serum Progesterone Accurate Reflection of Serum Progesterone Concentrated Urine (High USG ≥ 1.015)->Accurate Reflection of Serum Progesterone allows for

Caption: Logical workflow of hydration's impact on urinary PdG.

References

Technical Support Center: Standardization of Pregnanediol 3-glucuronide (PdG) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Pregnanediol 3-glucuronide (PdG) assays.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

  • What is the best sample type for PdG measurement? Urinary PdG is a non-invasive and commonly used marker for progesterone (B1679170) production.[1][2][3] Serum and plasma can also be used, but may require an extraction step depending on the assay kit.[4][5] Fecal and tissue culture samples have also been validated for use with certain kits.[4]

  • When is the optimal time to collect urine samples for PdG testing? First-morning urine is often recommended as it is typically the most concentrated.[1][2] However, consistency in collection time is a critical factor for reliable results.[1]

  • How should samples be stored prior to analysis? If not being assayed immediately, samples should be stored at -20°C.[6] For long-term storage, -80°C is recommended. Avoid multiple freeze-thaw cycles.[7][8] Urine samples should be centrifuged to remove particulate matter before storage and use.[6]

Assay Performance and Interpretation

  • What is the principle of a competitive ELISA for PdG? In a competitive ELISA, PdG in the sample competes with a labeled PdG conjugate for a limited number of antibody binding sites.[5] The amount of signal generated is inversely proportional to the amount of PdG in the sample.[5]

  • Do urinary PdG levels directly correlate with serum progesterone levels? Generally, yes, but individual variations in metabolism can occur.[1][3] Studies have shown that urinary PdG levels correlate with progesterone levels in the blood, offering a non-invasive way to track progesterone production.[3]

  • What factors can influence PdG test results? Several factors can affect PdG levels, including hormonal medications like progesterone supplements, stress, diet, and sleep.[1] Diluted urine from high fluid intake can also lead to falsely low results.[9][10]

  • What does a positive PdG result indicate? A positive result, typically defined as a concentration above a certain threshold (e.g., 5 µg/mL), indicates a surge in progesterone, which is a marker for ovulation.[11][12] Sustained elevated levels of PdG are associated with the luteal phase of the menstrual cycle and are crucial for a successful pregnancy.[10][13]

  • Can PdG tests be used to detect pregnancy? PdG tests are not designed to detect pregnancy.[1] They are intended to confirm ovulation by detecting the post-ovulatory rise in progesterone metabolites.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background Insufficient washingIncrease the number of wash steps or the soak time during washes.[8]
Non-specific binding of antibodiesUse a different blocking buffer or increase the blocking incubation time.[8]
Contaminated reagents or buffersPrepare fresh reagents and use sterile techniques.
No Signal or Weak Signal Inactive reagents (e.g., expired enzyme conjugate or substrate)Check the expiration dates of all kit components and use fresh reagents.[14]
Incorrect assay procedureReview the kit protocol to ensure all steps were performed correctly, including reagent addition order and incubation times.[14]
Low concentration of PdG in samplesEnsure proper sample collection and storage to prevent degradation. Consider concentrating the sample if appropriate.
Poor Duplicates Pipetting errorEnsure proper pipetting technique and use calibrated pipettes.[15]
Inadequate mixing of reagentsGently tap the plate after adding reagents to ensure thorough mixing.[4]
Plate reader issueCheck the plate reader settings and ensure it is functioning correctly.
Inconsistent Results Between Assays Variation in incubation times or temperaturesStandardize all incubation steps and ensure a consistent temperature.[8]
Reagent degradation due to improper storage or freeze-thaw cyclesAliquot reagents to minimize freeze-thaw cycles and store them at the recommended temperature.[8]
Lot-to-lot variability of the kitIf using a new kit lot, run controls from the previous lot to check for consistency.[15]
Edge Effects Uneven temperature across the plateEnsure the plate is at room temperature before starting the assay and incubate it in a temperature-controlled environment.[8]
Evaporation from wellsUse a plate sealer during incubations.[8]

Quantitative Data Summary

Table 1: Performance Characteristics of a Typical PdG Competitive ELISA Kit

Parameter Value Reference
Analytical Sensitivity0.18 ng/mL[5]
Assay Range0.391 - 50 ng/mL[5]
Intra-assay CV4.1%[5]
Inter-assay CV6.4%[5]
Sample Volume50 µL[5]
Time to Result~2.5 hours[5]

Table 2: Cross-Reactivity of a PdG Immunoassay with Other Steroids

Compound Cross-Reactivity Reference
5β-Dihydroprogesterone18.2%[16]
17-Hydroxyprogesterone0.5% - 4.9%[16]
5α-pregnan-3-ol-20-one0.5% - 4.9%[16]
5α-pregnan-3,20-dione0.5% - 4.9%[16]
Pregnanolone0.5% - 4.9%[16]

Experimental Protocols

1. Urine Sample Preparation

  • Collect first-morning urine samples in a clean, sterile container.[6]

  • Centrifuge the samples at approximately 800 x g for 10 minutes to remove any particulate matter.[6]

  • Transfer the supernatant to a clean tube.

  • If not assaying immediately, store the samples at -20°C or lower.[6]

  • Before use, thaw the samples completely and bring them to room temperature.[6]

  • Dilute the urine samples with the provided assay buffer. The optimal dilution factor should be determined empirically but often ranges from 1:5 to 1:200.[4][6]

2. Serum and Plasma Sample Preparation (with Extraction)

  • Add diethyl ether to the serum or plasma sample at a 5:1 (v/v) ratio.[4]

  • Vortex the mixture for 2 minutes and then allow the layers to separate for 5 minutes.[4]

  • Freeze the sample in a dry ice/ethanol bath and carefully pipette the top ether layer into a new tube.[4]

  • Repeat the extraction (steps 1-3) for maximum efficiency, pooling the ether layers.[4]

  • Evaporate the pooled ether to dryness using a speed vacuum.[4]

  • Reconstitute the dried extract in a suitable volume of assay buffer (a minimum of 125 µL is recommended for duplicate measurements).[4]

3. Competitive ELISA Protocol for PdG

  • Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to come to room temperature before use.[4]

  • Pipette 50 µL of standards, controls, and diluted samples into the appropriate wells of the antibody-coated microtiter plate.[6]

  • Add 25 µL of the PdG-peroxidase conjugate to each well.[6]

  • Add 25 µL of the anti-PdG antibody to each well.[6]

  • Cover the plate and incubate for 2 hours at room temperature, preferably on a plate shaker.[6]

  • Wash the plate four times with 300 µL of wash buffer per well.[6]

  • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.[17]

  • Add 50 µL of stop solution to each well.[17]

  • Read the absorbance at 450 nm within 10 minutes of adding the stop solution.[17]

  • Calculate the concentration of PdG in the samples using curve-fitting software to generate a standard curve.[17]

Visualizations

hormonal_pathway Progesterone Progesterone (produced after ovulation) Liver Liver Progesterone->Liver Metabolism PdG This compound (PdG) Liver->PdG Glucuronidation Urine Urine Excretion PdG->Urine Assay PdG Immunoassay Urine->Assay Sample Collection elisa_workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_samples Add 50µL of Standards and Samples to Wells prep->add_samples add_conjugate Add 25µL of PdG-Peroxidase Conjugate add_samples->add_conjugate add_antibody Add 25µL of Anti-PdG Antibody add_conjugate->add_antibody incubate1 Incubate for 2 hours at Room Temperature add_antibody->incubate1 wash Wash Plate 4x incubate1->wash add_substrate Add 100µL of TMB Substrate wash->add_substrate incubate2 Incubate for 30 mins at Room Temperature add_substrate->incubate2 add_stop Add 50µL of Stop Solution incubate2->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate analyze Calculate Results read_plate->analyze end End analyze->end troubleshooting_tree start Assay Problem no_signal No or Weak Signal start->no_signal high_bg High Background start->high_bg poor_rep Poor Reproducibility start->poor_rep check_reagents Check Reagent Expiry and Preparation no_signal->check_reagents check_procedure Verify Assay Procedure no_signal->check_procedure check_washing Check Wash Steps high_bg->check_washing check_blocking Review Blocking Step high_bg->check_blocking check_pipetting Verify Pipetting Technique poor_rep->check_pipetting check_temp Ensure Consistent Incubation Temperature poor_rep->check_temp solution1 Use Fresh Reagents check_reagents->solution1 solution2 Follow Protocol Exactly check_procedure->solution2 solution3 Increase Wash Volume/Time check_washing->solution3 solution4 Optimize Blocking Buffer check_blocking->solution4 solution5 Use Calibrated Pipettes check_pipetting->solution5 solution6 Use Plate Sealer check_temp->solution6

References

Interpreting unexpected or ambiguous PdG test results in a research setting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pregnanediol-3-glucuronide (PdG) Assay

This guide is intended for researchers, scientists, and drug development professionals using urinary Pregnanediol-3-glucuronide (PdG) assays. It provides troubleshooting for unexpected or ambiguous results and detailed reference information.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Pregnanediol-3-glucuronide (PdG) and why is it measured in a research setting?

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone (B1679170).[1][2] After progesterone is produced, circulates in the bloodstream, and is metabolized by the liver, it is conjugated with glucuronic acid to form the water-soluble compound PdG, which is then excreted in urine.[3][4] Measuring urinary PdG offers a non-invasive method to assess progesterone activity over a period of time, which is crucial for understanding the menstrual cycle, confirming ovulation, and evaluating luteal phase health in reproductive research.[1][4][5] Unlike single-point serum progesterone measurements, which can be affected by pulsatile secretion, urinary PdG provides a time-averaged reflection of progesterone production.[3]

Q2: How does a typical competitive ELISA for PdG work?

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying urinary PdG.[6][7] The principle is based on the competition between the PdG in your sample and a known amount of enzyme-labeled PdG (PdG conjugate) for a limited number of binding sites on a specific anti-PdG antibody.

The general steps are:

  • Standards or prepared urine samples are added to microplate wells that are pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[6]

  • A PdG-peroxidase conjugate and a polyclonal rabbit antibody specific to PdG are added to the wells.[6][8]

  • During incubation, the sample's native PdG and the PdG-conjugate compete to bind to the anti-PdG antibody.[9]

  • The plate is washed to remove unbound reagents.

  • A substrate (like TMB) is added, which reacts with the enzyme on the bound PdG-conjugate to produce a color.[6]

  • The intensity of the color is measured with a plate reader. The color intensity is inversely proportional to the concentration of PdG in the sample; a weaker signal means a higher concentration of PdG in the original sample.[6]

Q3: What are the expected urinary PdG ranges throughout a normal menstrual cycle?

PdG levels fluctuate predictably throughout the menstrual cycle. While absolute values can vary between individuals, the pattern is consistent. A sustained rise in PdG is a reliable indicator of ovulation.[2]

Menstrual PhaseTypical Urinary PdG Range (µg/mL)Description
Follicular Phase 1 - 5Low baseline levels before ovulation.[2]
Ovulatory Phase 3 - 7.5A slight increase may be seen 2-3 days before ovulation.[2]
Luteal Phase 5 - 25A significant and sustained rise occurs after ovulation, typically peaking 6-8 days post-ovulation.[2] Levels over 5 µg/mL for three consecutive days are often used to confirm ovulation.[4][10]
Late Luteal Phase (No Conception) < 5Levels decline, signaling the end of the luteal phase and the onset of menstruation.
Early Pregnancy > 10 - 30Levels remain elevated and continue to rise to support pregnancy.[11]

Note: These values are representative. It is critical to establish baseline levels for each subject, as the pattern of change is often more informative than the absolute value.[2]

Part 2: Troubleshooting Guide for Unexpected Results

This section addresses common issues encountered during PdG testing.

Q4: My PdG levels are unexpectedly low or results are negative, even after suspected ovulation. What are the potential causes?

Low or negative results can stem from physiological factors or technical errors.

Potential CauseRecommended Action
Anovulatory Cycle / Luteal Phase Defect The most common physiological reason is a lack of ovulation or insufficient progesterone production post-ovulation. Consider analysis of other hormones (e.g., LH, E1G) to build a complete picture of the cycle.[12]
Incorrect Sample Timing PdG levels may take 3-7 days to show a consistent rise after ovulation.[10] Testing too early may yield a false negative. Confirm the ovulation day and test during the mid-luteal phase (approx. 7-10 days post-ovulation).[10]
Diluted Urine Sample High fluid intake before sample collection can dilute urine and lower the PdG concentration, leading to a false negative.[1][10] Standardize collection by using the first-morning urine (FMU), which is the most concentrated.[10] Normalize results to urinary creatinine (B1669602) concentration.[13]
Individual Variation / Low Baseline Some individuals may have naturally lower baseline PdG levels. A rise from baseline, even if it doesn't cross a generic threshold (e.g., 5 µg/mL), can still indicate ovulation.[1][10] Focus on the fold-change from the individual's follicular phase baseline.
Assay Technical Errors Errors such as improper reagent preparation, inadequate incubation times, or incorrect plate reader settings can lead to weak or no signal. Review the entire experimental protocol for any deviations.

Q5: My PdG levels are unexpectedly high or results are ambiguous. What could be the cause?

High or ambiguous results can be caused by cross-reactivity, medical conditions, or procedural issues.

Potential CauseRecommended Action
Progesterone Supplementation Exogenous progesterone administration will be metabolized to PdG, leading to artificially high urinary levels.[1] Document all medications and supplements used by the subject.
Luteinized Unruptured Follicle Syndrome (LUFS) In LUFS, a follicle undergoes luteinization and produces progesterone without releasing an egg. This results in elevated PdG levels without true ovulation having occurred.[1][10] Correlate PdG results with ultrasound imaging to confirm follicle rupture.
Cross-Reactivity The antibody used in the ELISA may cross-react with other structurally similar steroid metabolites, leading to a false positive. Review the assay kit's specificity data provided by the manufacturer.
Sample Contamination Contamination of the urine sample or assay reagents can interfere with the results. Ensure proper sample collection and handling procedures are followed.[14]
High Background Signal (Technical Error) In a competitive ELISA, high background can lead to misinterpretation. This may be due to insufficient washing, overly high antibody concentration, or contaminated buffers. Run appropriate controls (e.g., non-specific binding wells) and optimize washing steps.

Part 3: Protocols and Data Visualization

Biochemical Pathway: Progesterone to PdG

Progesterone is metabolized primarily in the liver through a multi-step enzymatic process to become the water-soluble, excretable compound PdG.

Progesterone_Metabolism cluster_5reductase 5-Reductase Pathways Progesterone Progesterone DHP5b 5β-Dihydroprogesterone Progesterone->DHP5b 5β-Reductase DHP5a 5α-Dihydroprogesterone Progesterone->DHP5a 5α-Reductase Pregnanolone Pregnanolone DHP5b->Pregnanolone 3α-HSD bPregnanediol β-Pregnanediol Pregnanolone->bPregnanediol 20α-HSD PdG Pregnanediol-3-glucuronide (PdG) bPregnanediol->PdG UDP-Glucuronosyltransferase (UGT) in Liver Allopregnanolone Allopregnanolone DHP5a->Allopregnanolone 3α-HSD aPregnanediol α-Pregnanediol Allopregnanolone->aPregnanediol 20α-HSD aPregnanediol->PdG UDP-Glucuronosyltransferase (UGT) in Liver

Caption: Metabolic pathway of progesterone to its main urinary metabolite, PdG.

Experimental Workflow: Urinary PdG Competitive ELISA

The following diagram outlines the key steps in a typical competitive ELISA protocol for quantifying urinary PdG.

ELISA_Workflow start Start prep Prepare Standards & Dilute Urine Samples start->prep add_reagents Pipette Standards/Samples, PdG-HRP Conjugate, & Anti-PdG Ab into Coated Plate prep->add_reagents incubate1 Incubate with Shaking (e.g., 2 hours at RT) add_reagents->incubate1 wash1 Wash Plate 4-5 Times to Remove Unbound Reagents incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate for Color Development (e.g., 30 mins, protected from light) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Calculate PdG Concentration (Inverse relationship to signal) read_plate->analyze end End analyze->end

Caption: Standard workflow for a urinary PdG competitive ELISA experiment.

Standard Protocol: Urinary PdG Competitive ELISA

This protocol is a representative example. Always refer to the specific manufacturer's instructions included with your assay kit. [6]

  • Reagent Preparation : Bring all kit components to room temperature before use. Prepare wash buffers, assay diluents, and a standard curve according to the kit manual.

  • Sample Preparation : Centrifuge urine samples to remove particulate matter.[14] Dilute samples as determined by preliminary testing to ensure they fall within the assay's standard curve range.[13] First-morning urine is recommended.

  • Assay Procedure :

    • Add 50 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add 25 µL of the PdG-peroxidase conjugate to each well.[15]

    • Add 25 µL of the polyclonal antibody to PdG to each well (except non-specific binding wells).[15]

    • Cover the plate and incubate for 2 hours at room temperature, typically with shaking.[6][8]

  • Washing : Aspirate the contents of the wells and wash 4-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[14][16]

  • Substrate Reaction : Add 100-120 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.[15][16]

  • Stopping the Reaction : Add 50-80 µL of Stop Solution to each well. The color will change from blue to yellow.[15][16]

  • Data Acquisition : Read the optical density of each well at 450 nm using a microplate reader within 10-30 minutes of adding the stop solution.[6][17]

  • Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the PdG concentration in the unknown samples. The relationship will be inverse.

Troubleshooting Logic for Ambiguous Results

Use this decision tree to diagnose the root cause of ambiguous or unexpected PdG results.

Troubleshooting_Logic start Ambiguous PdG Result check_controls Are Assay Controls (Standards, B0, NSB) Within Specification? start->check_controls review_protocol Review Assay Protocol: - Reagent prep? - Incubation times/temps? - Pipetting accuracy? check_controls->review_protocol No check_sample Was Sample Collection Standardized? (e.g., First Morning Urine) check_controls->check_sample Yes rerun_assay Correct Deviations & Re-run Assay review_protocol->rerun_assay resample Re-collect Sample Under Standardized Protocol check_sample->resample No review_subject_factors Review Subject Factors: - Progesterone supplements? - Known medical conditions (LUFS)? - Other medications? check_sample->review_subject_factors Yes investigate_physiology Result Likely Physiological. Correlate with other data (LH, E1G, Ultrasound). review_subject_factors->investigate_physiology

Caption: Decision tree for troubleshooting ambiguous PdG assay results.

References

Technical Support Center: High-Throughput Screening of Urinary PdG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput screening (HTS) of urinary Pregnanediol-3-glucuronide (PdG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions related to urinary PdG assays.

Frequently Asked Questions (FAQs)

Q1: What is urinary PdG and why is it measured in high-throughput screening?

A1: Pregnanediol-3-glucuronide (PdG) is the main metabolite of progesterone (B1679170) found in urine.[1] Its levels in urine correlate with serum progesterone levels, making it a reliable, non-invasive biomarker for confirming ovulation.[2][3] In a high-throughput screening (HTS) context, urinary PdG assays are used to efficiently assess ovulatory function across a large number of samples, which is crucial in fertility studies, reproductive toxicology, and drug development.

Q2: What is the typical principle of a high-throughput urinary PdG assay?

A2: Most high-throughput urinary PdG assays are based on a competitive enzyme-linked immunosorbent assay (ELISA). In this format, PdG present in the urine sample competes with a known amount of enzyme-labeled PdG (e.g., PdG-peroxidase conjugate) for binding to a limited number of anti-PdG antibodies coated on a microplate.[2] The amount of signal generated by the enzyme is inversely proportional to the concentration of PdG in the sample.

Q3: What are the critical reagents and equipment needed for a urinary PdG HTS ELISA?

A3: Key components include a microplate pre-coated with anti-PdG antibodies, PdG standards, a PdG-enzyme conjugate, a substrate for the enzyme (e.g., TMB), a stop solution, and wash buffer.[4] Essential equipment includes a microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm), calibrated pipettes, and a microplate shaker.[4]

Q4: How should urine samples be collected and stored for PdG analysis?

A4: For consistency, it is often recommended to collect the first-morning urine as it is more concentrated.[5] Samples should be collected in clean containers and can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage to prevent degradation of PdG.[4][6] It is important to avoid multiple freeze-thaw cycles.[4][7]

Q5: What is the "matrix effect" in the context of urinary PdG assays?

A5: The urine matrix refers to all the components in urine other than PdG, such as salts, urea, and other metabolites.[1][8] These components can interfere with the antibody-antigen binding in the ELISA, leading to inaccurate results. This is known as the matrix effect.[1][8][9] Diluting urine samples is a common and effective strategy to minimize matrix effects.[1][8]

Troubleshooting Guide

Issue 1: High Background Signal

  • Question: My blank wells and low-concentration standards are showing a high absorbance reading. What could be the cause?

  • Answer: High background can be caused by several factors:

    • Insufficient Washing: Residual enzyme conjugate that is not washed away will react with the substrate, leading to a high signal. Increase the number of wash steps or the soaking time during washes.[10]

    • Contaminated Reagents: The substrate solution may have been contaminated or exposed to light. Always use fresh, properly stored reagents.[11]

    • Improper Blocking: The microplate wells may not be adequately blocked, leading to non-specific binding of the enzyme conjugate. Ensure the blocking buffer is effective.

Issue 2: No or Weak Signal

  • Question: I am not getting any signal, or the signal is very low across the entire plate, including the standards. What should I do?

  • Answer: A weak or absent signal can be due to:

    • Reagent Omission or Inactivation: A critical reagent such as the enzyme conjugate, substrate, or antibody may have been omitted or is inactive due to improper storage or expiration.[11]

    • Incorrect Reagent Preparation: Ensure all reagents, including standards and buffers, are prepared correctly and at the right concentrations.[10]

    • Error in Assay Procedure: The reagents might have been added in the wrong order. Review the experimental protocol carefully.[10]

Issue 3: Poor Standard Curve

  • Question: My standard curve is not linear or has a poor fit. How can I improve it?

  • Answer: A problematic standard curve can result from:

    • Pipetting Errors: Inaccurate pipetting during the preparation of the serial dilutions of the standard will lead to a non-linear curve. Use calibrated pipettes and ensure proper technique.[11]

    • Improper Mixing: Ensure thorough mixing of standards at each dilution step.

    • Incorrect Plate Reader Settings: Verify that the correct wavelength is being used for absorbance measurement.[12]

Issue 4: High Variability Between Replicate Wells (Poor Precision)

  • Question: I am seeing a large variation in readings between my duplicate or triplicate wells for the same sample or standard. What is causing this?

  • Answer: High variability can be attributed to:

    • Inconsistent Pipetting: Variations in the volume of reagents or samples added to the wells.

    • Inadequate Washing: Inconsistent washing across the plate can lead to variable residual signal.

    • Edge Effects: Temperature gradients across the plate during incubation can cause wells on the edge to behave differently than those in the center. Ensure the plate is at room temperature before starting and incubate in a stable temperature environment.[11]

Quantitative Data Summary

Table 1: Performance Characteristics of a Commercial Urinary PdG Competitive ELISA Kit

ParameterTypical ValueReference
Assay Range 0.391 - 50 ng/mL[2]
Analytical Sensitivity 0.18 ng/mL[2]
Intra-assay CV 4.1%[2]
Inter-assay CV 6.4%[2]
Sample Volume 50 µL[2]
Incubation Time 2 hours[2]
Time-to-Result 2.5 hours[2]

Table 2: Comparison of Automated Immunoassays for Urinary Progesterone (P4) and PdG ELISA

AssayMedian Luteal Phase Increase (95% CI)ROC AUC (Single Sample Threshold)Reference
PdG ELISA 427% (261–661)0.951 (0.923 to 0.978)[3]
Abbott Architect P4 278% (187–354)0.944 (0.916 to 0.973)[3]
Roche Cobas P4 146% (130–191)Not Reported[3]

Detailed Experimental Protocol: Urinary PdG Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[2][13][4] Users should always refer to the specific instructions provided with their assay kit.

1. Reagent Preparation:

  • Allow all kit components and samples to reach room temperature before use.
  • Prepare the wash buffer by diluting the concentrated stock solution with deionized water as per the kit instructions.[4]
  • Prepare the PdG standards by performing serial dilutions of the stock standard in the provided assay buffer. A typical standard curve might range from 0.391 to 50 ng/mL.[4]
  • Dilute urine samples with the assay buffer. A starting dilution of 1:5 is often recommended to minimize matrix effects.[4]

2. Assay Procedure:

  • Add 50 µL of each standard, diluted sample, and blank to the appropriate wells of the anti-PdG antibody-coated microplate.
  • Add 25 µL of the PdG-peroxidase conjugate to each well.[4]
  • Add 25 µL of the anti-PdG antibody to each well (except for the non-specific binding wells).[4]
  • Seal the plate and incubate for 2 hours at room temperature, preferably on a microplate shaker.[13][4]
  • After incubation, aspirate the contents of the wells and wash each well 4 times with 300 µL of wash buffer.[4]
  • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.[4]
  • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.[4]

3. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.[13][4]
  • Subtract the average absorbance of the blank wells from the readings of all other wells.
  • Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic curve fit is often recommended.[4]
  • Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.
  • Multiply the calculated concentration by the dilution factor to obtain the final concentration of PdG in the original urine sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Sample Preparation add_reagents Add Standards, Samples, Conjugate & Antibody reagent_prep->add_reagents standard_dilution Standard Curve Dilution standard_dilution->add_reagents incubation1 Incubate (2 hrs, RT) add_reagents->incubation1 wash Wash Plate (4x) incubation1->wash add_substrate Add Substrate (TMB) wash->add_substrate incubation2 Incubate (30 min, RT) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate calc Calculate Concentrations read_plate->calc

Caption: A generalized workflow for a competitive ELISA for urinary PdG.

troubleshooting_guide node_action node_action start Assay Problem? high_bg High Background? start->high_bg weak_signal Weak/No Signal? start->weak_signal poor_precision Poor Precision? start->poor_precision high_bg->weak_signal No action_wash Increase wash steps Check for contamination high_bg->action_wash Yes weak_signal->poor_precision No action_reagents Check reagent prep & expiry Verify protocol steps weak_signal->action_reagents Yes action_pipette Check pipette calibration Ensure proper mixing Avoid edge effects poor_precision->action_pipette Yes end Consult Kit Manufacturer poor_precision->end No

Caption: A decision tree for troubleshooting common urinary PdG ELISA issues.

References

Technical Support Center: Fertility Hormone Monitoring Devices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals using fertility hormone monitoring devices and assay kits.

Section 1: Immunoassay & Plate-Based Assay Troubleshooting

This section addresses common issues encountered during plate-based hormone immunoassays such as ELISA and Luminex.

Frequently Asked Questions (FAQs)

Q1: I'm seeing high background noise in my ELISA/chemiluminescence assay. What are the common causes and solutions?

High background can obscure results and reduce assay sensitivity. The primary causes include insufficient blocking, cross-reactivity, and issues with reagents.[1][2][3]

  • Insufficient Blocking: The blocking buffer is meant to cover non-specific binding sites on the plate.[2] If this step is inadequate, the detection antibody can bind directly to the plate, causing a high background signal.[2][3]

    • Solution: Ensure the blocking buffer covers the entire well surface. You may need to optimize the blocking time and concentration or select a different blocking agent like bovine serum albumin (BSA) or casein that doesn't cross-react with your reagents.[2]

  • Antibody Concentration: Using too much secondary or detection antibody can lead to non-specific binding.[4]

    • Solution: Titrate your detection antibody to find the optimal concentration that provides a strong signal without increasing background.[5]

  • Washing Steps: Inadequate washing between steps can leave behind unbound reagents, which contribute to background noise.[2]

    • Solution: Optimize your washing protocol, including the number of washes and duration. Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[2][3]

  • Reagent and Substrate Issues: Contaminated buffers or expired detection reagents can be a source of noise.[1] For chemiluminescent assays, some substrates can produce a signal that decays too quickly to be properly imaged.[4]

    • Solution: Always prepare fresh reagents and use sterile, high-purity water.[6] If using a chemiluminescent assay, select a substrate with a longer signal lifespan to allow for flexible imaging.[4]

Q2: My assay is showing weak or no signal. What should I check?

A lack of signal can be caused by a variety of factors, from procedural errors to reagent problems.[7]

  • Protocol Review: Even small deviations from the recommended protocol can lead to poor results.[1]

    • Solution: Carefully review the vendor's protocol, paying close attention to recommended antibody concentrations, incubation times, and temperatures.[1][5]

  • Reagent Issues: An expired or improperly stored reagent, such as an antibody or the substrate, can lead to signal failure.[7] Sodium azide, for instance, is an inhibitor of the HRP enzyme commonly used in ELISAs.

    • Solution: Check the expiration dates and storage conditions of all reagents.[5] Ensure no buffers contain inhibitors for the enzyme you are using.

  • Plate Washing: Overly aggressive washing can strip the analyte or antibodies from the wells.[7]

    • Solution: Adjust the force and duration of your washing steps. If using an automated washer, ensure the settings are appropriate for your plate type.

  • Instrument Settings: Incorrect wavelength settings on the plate reader will prevent accurate signal detection.[7]

    • Solution: Verify that the plate reader is set to the correct wavelength for the substrate used.

Q3: I'm getting inconsistent results or a poor standard curve. How can I improve precision?

Poor precision can invalidate an entire experiment. Common culprits include pipetting errors, temperature gradients, and reagent lot-to-lot variability.[7][8]

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability.[7]

    • Solution: Ensure pipettes are properly calibrated. Use fresh tips for each standard and sample. When dispensing, touch the tip to the side of the well to ensure accurate volume transfer.[5][7]

  • Edge Effects: Wells on the perimeter of a microplate can behave differently than interior wells due to faster evaporation or temperature changes.[6][7]

    • Solution: Avoid using the outer wells for critical samples or standards. Instead, fill them with buffer or water to create a humidity barrier.[6] Ensure plates are properly sealed during incubation.[6]

  • Reagent and Temperature Control: Reagents must be at room temperature and mixed thoroughly before use.[5]

    • Solution: Allow all assay components to equilibrate to room temperature before starting.[9] Mix reagents gently but thoroughly to avoid introducing bubbles.

  • Lot-to-Lot Variation: Different manufacturing lots of assay kits can have slight variations, affecting results.[8][10]

    • Solution: If possible, use kits from the same lot for the entire study. When switching to a new lot, run bridging studies with control samples to ensure consistency.[11]

Troubleshooting Data Tables

Table 1: Common Immunoassay Error Codes & Solutions

Error/ObservationPossible CauseRecommended Solution
High Background Signal Insufficient blocking, excessive antibody concentration, inadequate washing.[2][4]Optimize blocking buffer and time. Titrate antibody concentrations. Increase number and vigor of wash steps.[2][4]
Weak or No Signal Omission of a key reagent, inactive substrate, overly stringent washing.Double-check that all reagents were added in the correct order. Verify substrate activity. Reduce washing intensity.
Poor Precision (High %CV) Inconsistent pipetting, temperature gradients ("edge effect"), improper reagent mixing.[7]Calibrate pipettes and use consistent technique. Avoid using outer wells for samples. Ensure all reagents are at room temperature and well-mixed.[6][7]
Out of Range (OOR) Readings Sample concentration is too high or too low for the assay's dynamic range.Dilute samples with high concentrations or concentrate samples with low concentrations. Re-run the assay.
Calibration Failure Improper reagent storage, incorrect calibrator preparation, instrument malfunction.[12]Verify reagent storage conditions. Re-prepare calibrators according to the protocol. Run instrument calibration and verification checks.[12]
Experimental Protocols

Protocol 1: General Purpose ELISA for Steroid Hormones

This protocol provides a general workflow for a competitive ELISA, a common format for small molecules like steroid hormones.

  • Plate Coating: Dilute the capture antibody (anti-steroid antibody) in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[2]

  • Washing: Repeat the wash step as described in step 2.

  • Sample and Standard Incubation: Add 50 µL of standards, controls, and prepared samples to the appropriate wells. Then, add 50 µL of HRP-conjugated hormone to all wells. The free hormone in the sample will compete with the HRP-conjugated hormone for binding to the capture antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2, but increase to 5 washes to ensure removal of all unbound conjugate.

  • Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.

  • Read Plate: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the concentration of the hormone in the sample.

Troubleshooting Workflows

// Start Node Start [label="High Background Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 1 Nodes CheckBlocking [label="Evaluate Blocking Step", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWashing [label="Review Wash Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Inspect Reagents", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 Nodes OptimizeBlocker [label="Increase Blocker Conc.\n or Incubation Time", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeBlocker [label="Switch Blocking Agent\n(e.g., BSA to Casein)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseWashes [label="Increase Wash Volume\n or Number of Cycles", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddDetergent [label="Add Tween-20 to\n Wash Buffer", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TitrateAntibody [label="Titrate Detection\n Antibody", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreshReagents [label="Prepare Fresh Buffers\n & Substrate", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Node End [label="Signal Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckBlocking; Start -> CheckWashing; Start -> CheckReagents;

CheckBlocking -> OptimizeBlocker [label="Insufficient?"]; CheckBlocking -> ChangeBlocker [label="Cross-reactive?"]; CheckWashing -> IncreaseWashes [label="Inadequate?"]; CheckWashing -> AddDetergent [label="Non-specific\nbinding?"]; CheckReagents -> TitrateAntibody [label="Conc. too high?"]; CheckReagents -> FreshReagents [label="Contaminated?"];

OptimizeBlocker -> End; ChangeBlocker -> End; IncreaseWashes -> End; AddDetergent -> End; TitrateAntibody -> End; FreshReagents -> End; } dot Workflow for troubleshooting high background in immunoassays.

Section 2: Wearable & At-Home Monitoring Devices

This section covers issues related to wearable sensors and at-home sample collection kits used in a research context.

Frequently Asked Questions (FAQs)

Q1: How can we ensure proper sample collection with at-home kits to avoid pre-analytical errors?

The quality of at-home sample collection is critical for reliable data.[13] Pre-analytical errors are a common reason for sample rejection.

  • Timing and Preparation: Hormone levels fluctuate based on circadian rhythms and menstrual cycles.[11] For example, cortisol should be sampled before 10:00 AM, while progesterone (B1679170) is best tested in the latter half of the menstrual cycle (e.g., day 21).[14][15]

    • Solution: Provide participants with a clear and detailed collection schedule. Instructions should specify the time of day and, for female participants, the precise day of the menstrual cycle for collection.[14][15] Emphasize fasting or avoiding certain medications if required by the protocol.[14]

  • Collection Technique (Blood Spot): Insufficient blood flow is a common issue with finger-prick collection methods.[13]

    • Solution: Instruct participants to warm their hands and stay hydrated to improve circulation. They should puncture the side of the fingertip pad and gently massage from the wrist down to encourage blood flow.[13]

  • Collection Technique (Saliva/Urine): Contamination from topical hormones or improper timing can invalidate saliva or urine samples.[16]

    • Solution: Participants using topical hormones should avoid application for at least 12-24 hours before collection.[16] For saliva, participants should rinse their mouth and wait a specified time after eating or drinking.[16]

Q2: We are experiencing data gaps and inconsistent readings from our wearable fertility sensors. What are the likely causes?

Wearable devices offer continuous data but are prone to issues related to user adherence, device functionality, and data transmission.[17][18]

  • Protocol Adherence: The most significant factor is often user compliance.[17] Discomfort, aesthetics, and short battery life can lead to participants removing the device.[17]

    • Solution: Select devices that are user-friendly and comfortable for long-term wear.[18] Provide clear instructions on charging and wearing the device. Set up reminders or alarms to encourage consistent use.[19]

  • Data Access and Synchronization: Data from the device must sync with a mobile app and then be accessible via an API. This chain can break at any point.[17]

    • Solution: Ensure the device's API provides access to the necessary raw or derived data for your research.[17] Implement a robust data pipeline to handle API changes and potential synchronization failures.[17]

  • Sensor Accuracy: Skin temperature, a common metric, can be influenced by the external environment, potentially affecting its accuracy compared to basal body temperature.[20]

    • Solution: When selecting a device, review validation studies that compare its measurements against gold-standard methods.[20][21] Understand the limitations of the sensor's measurement capabilities.

Troubleshooting Data Tables

Table 2: Troubleshooting Wearable Sensor Data Issues

IssuePossible CauseRecommended Solution
Missing Data / Gaps Poor participant adherence (device not worn).[17] Battery life issues.[17] Bluetooth/syncing failure.[17]Implement participant reminders. Choose devices with longer battery life. Provide clear instructions for syncing the device regularly.[17][19]
Inaccurate Readings Sensor displacement (not worn correctly). Environmental interference (e.g., skin temperature vs. ambient temperature).[20] Device not calibrated.Provide clear instructions on sensor placement. Account for potential environmental confounders in data analysis. Ensure devices are properly calibrated if required.
API Data Access Failure Changes in the manufacturer's API.[17] Incorrect API requests from the research software. Loss of internet connectivity.Have a developer monitor the API for changes. Validate data request scripts. Ensure a stable internet connection for data transfer.[17]
High Participant Burden Device is uncomfortable or difficult to use.[18] Protocol requires frequent interaction (e.g., charging, syncing).[17]Select devices based on user comfort and ease of use. Streamline the data collection protocol to minimize participant tasks.[18][22]
Logical Relationships

// Nodes Hypo [label="Hypothalamus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pit [label="Anterior Pituitary", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gonads [label="Gonads\n(Ovaries/Testes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hormones [label="Sex Hormones\n(Estrogen, Progesterone,\nTestosterone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hypo -> Pit [label="+ GnRH", color="#202124", fontcolor="#202124"]; Pit -> Gonads [label="+ LH\n+ FSH", color="#202124", fontcolor="#202124"]; Gonads -> Hormones [label="Produce", style=dashed, color="#5F6368"]; Hormones -> Hypo [label="- Negative Feedback", color="#EA4335", fontcolor="#EA4335"]; Hormones -> Pit [label="- Negative Feedback", color="#EA4335", fontcolor="#EA4335"]; } dot Simplified diagram of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

References

Validation & Comparative

A Comparative Guide to the Validation of Urinary Pregnanediol Glucuronide (PdG) Assays Against Serum Progesterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of urinary Pregnanediol (B26743) Glucuronide (PdG) assays as an alternative to traditional serum progesterone (B1679170) measurements for monitoring ovulation and luteal phase function. It includes a summary of supporting experimental data, detailed methodologies for key analytical techniques, and visualizations of the underlying biological and experimental workflows.

Progesterone, a critical hormone for menstrual cycle regulation and the maintenance of pregnancy, is traditionally measured in serum. However, its pulsatile secretion can lead to significant fluctuations in concentration, making a single blood draw potentially unrepresentative of the overall luteal activity.[1][2] Urinary PdG, the primary metabolite of progesterone, offers a non-invasive alternative that reflects an integrated measure of progesterone production over time.[1][3] Studies have demonstrated a strong correlation between urinary PdG levels and serum progesterone, supporting the use of urinary assays for ovulation confirmation.[4][5]

Data Presentation: Performance of Urinary PdG Assays

The following table summarizes the performance of various urinary PdG and progesterone assays in comparison to serum progesterone or for the confirmation of ovulation.

Analytical MethodStudy/ProductComparison MetricKey Findings
Urinary PdG ELISA Leiva et al. (2019)Sensitivity & Specificity vs. Serum ProgesteroneIn a pilot study, a home-based urinary PdG test showed 100% specificity for confirming ovulation. Sensitivity varied from 85% to 88% depending on the fertility marker used (peak-fertility mucus day or positive LH test).
Automated Immunoassay (Urinary P4) Gifford et al. (2018)ROC AUC vs. Urinary PdG ELISAThe Abbott Architect automated immunoassay for urinary progesterone (P4) demonstrated a Receiver Operating Characteristic Area Under the Curve (ROC AUC) of >0.92, similar to the urinary PdG ELISA, for confirming ovulation.[6][7] Sensitivity and specificity were 0.90 and 0.91, respectively, at a cutoff of 1.67 μmol/mol.[6]
Home-Use PdG Test Strips Proov™Correlation to Serum ProgesteroneA urinary PdG threshold of 5 µg/mL is correlated with a serum progesterone level of approximately 10 ng/mL.[6][8] This threshold is used to confirm ovulation.[2]
UHPLC-MS/MS (Urinary PdG) Alladio et al. (2024)Analytical PerformanceA "dilute and shoot" UHPLC-MS/MS method was validated for rapid and accurate measurement of urinary PdG, with a limit of quantification of 0.01 μg/mL.[9][10] This method offers high throughput for clinical studies.[9][10]
Home-Use Fertility Monitor (Urinary PdG) Thakur et al.Correlation with Serum ProgesteroneA home-use fertility monitor measuring urinary PdG showed a high correlation with serum progesterone (R² = 0.95).[5] In all instances where serum progesterone confirmed ovulation (>3 ng/mL), the urinary PdG measurement also confirmed ovulation (>5 µg/mL).[5]

Experimental Protocols

Serum Progesterone Quantification by Radioimmunoassay (RIA)

Radioimmunoassay is a classic and highly sensitive method for quantifying serum progesterone.

Principle: This is a competitive binding assay. A known quantity of radiolabeled (e.g., with ¹²⁵I) progesterone competes with the unlabeled progesterone in the patient's serum for a limited number of binding sites on a specific anti-progesterone antibody.[11] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled progesterone in the sample.[11]

Generalized Protocol:

  • Sample Preparation: Serum samples are typically extracted with an organic solvent like diethyl ether to separate progesterone from binding proteins.[12]

  • Assay Setup:

    • Coated tubes with anti-progesterone antibodies are used.[11]

    • Patient samples, standards with known progesterone concentrations, and controls are pipetted into the tubes.[3]

    • A fixed amount of ¹²⁵I-labeled progesterone (tracer) is added to all tubes (except for total counts).[11]

  • Incubation: The tubes are incubated to allow for competitive binding between the labeled and unlabeled progesterone for the antibody.[13]

  • Separation: The antibody-bound progesterone is separated from the free progesterone. In solid-phase assays (e.g., coated tubes), this is achieved by decanting or aspirating the supernatant.[11]

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter.[11]

  • Data Analysis: A standard curve is generated by plotting the bound radioactivity of the standards against their known concentrations. The progesterone concentration in the patient samples is then interpolated from this curve.[3]

Urinary PdG Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common, robust, and non-radioactive method for measuring urinary PdG.

Principle: This is a competitive immunoassay. PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG for binding to a limited number of anti-PdG antibody sites, which are typically coated on a microplate. The amount of enzyme activity is inversely proportional to the concentration of PdG in the sample.

Generalized Protocol:

  • Sample Preparation: Urine samples are often diluted before analysis.

  • Assay Procedure:

    • Diluted urine samples, standards, and controls are added to the wells of a microplate pre-coated with anti-PdG antibodies.

    • A fixed amount of PdG conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove any unbound substances.

  • Detection: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PdG in the sample.

  • Data Analysis: A standard curve is created by plotting the absorbance values of the standards against their known concentrations. The PdG concentration in the patient samples is determined from this curve.

Urinary PdG Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a highly specific and sensitive reference method for the quantification of urinary PdG.

Principle: This technique separates compounds in a sample using liquid chromatography and then detects and quantifies them based on their mass-to-charge ratio using mass spectrometry.

Generalized Protocol ("Dilute and Shoot" Method): [9][10]

  • Sample Preparation: A simple "dilute and shoot" approach is often used, where urine samples are centrifuged and the supernatant is diluted with a solvent (e.g., methanol) containing an internal standard.[9][10] This minimizes sample preparation time.

  • Chromatographic Separation (UHPLC): The diluted sample is injected into the UHPLC system. The different components of the sample, including PdG and the internal standard, are separated as they pass through a chromatographic column.

  • Ionization: The separated components are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (Tandem MS):

    • The first mass spectrometer (MS1) selects the precursor ion corresponding to the mass-to-charge ratio of PdG.

    • This precursor ion is then fragmented in a collision cell.

    • The second mass spectrometer (MS2) selects and detects specific fragment ions (product ions) of PdG. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.

  • Quantification: The amount of PdG in the sample is quantified by comparing the peak area of the PdG product ions to that of the internal standard. A calibration curve is constructed using standards of known concentrations to ensure accurate quantification.

Mandatory Visualizations

Progesterone Metabolism and Excretion Pathway

Progesterone Metabolism and Excretion Pathway Progesterone Progesterone (in blood) Liver Liver Metabolism Progesterone->Liver Pregnanediol Pregnanediol Liver->Pregnanediol Glucuronidation Glucuronidation Pregnanediol->Glucuronidation PdG Pregnanediol Glucuronide (PdG) Glucuronidation->PdG Kidney Kidney Excretion PdG->Kidney Urine PdG in Urine Kidney->Urine

Caption: Progesterone is metabolized in the liver to PdG, which is then excreted in the urine.

Experimental Workflow for Validation of Urinary PdG Assay

Experimental Workflow for Validation of Urinary PdG Assay cluster_0 Sample Collection cluster_1 Sample Analysis cluster_2 Data Analysis Recruitment Patient Recruitment Serum_Collection Serum Sample Collection Recruitment->Serum_Collection Urine_Collection Urine Sample Collection Recruitment->Urine_Collection Serum_Analysis Serum Progesterone Assay (e.g., RIA) Serum_Collection->Serum_Analysis Urine_Analysis Urinary PdG Assay (e.g., ELISA, LC-MS/MS) Urine_Collection->Urine_Analysis Correlation Correlation Analysis Serum_Analysis->Correlation Sensitivity_Specificity Sensitivity & Specificity Calculation Serum_Analysis->Sensitivity_Specificity ROC_Analysis ROC Curve Analysis Serum_Analysis->ROC_Analysis Urine_Analysis->Correlation Urine_Analysis->Sensitivity_Specificity Urine_Analysis->ROC_Analysis Validation Validation of Urinary PdG Assay Correlation->Validation Sensitivity_Specificity->Validation ROC_Analysis->Validation

Caption: Workflow for validating urinary PdG assays against serum progesterone measurements.

References

A Head-to-Head Battle: ELISA vs. LC-MS/MS for Pregnanediol 3-glucuronide (PdG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Pregnanediol 3-glucuronide (PdG), the primary urinary metabolite of progesterone (B1679170), is critical for monitoring ovarian function, confirming ovulation, and assessing luteal phase health. The two most prominent analytical methods for this task are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Performance Characteristics

The choice between ELISA and LC-MS/MS for PdG quantification often hinges on a trade-off between throughput and specificity. While ELISA offers a simpler, higher-throughput workflow suitable for large-scale screening, LC-MS/MS provides superior specificity and accuracy, making it the gold standard for detailed endocrinological studies.

FeatureELISA (Enzyme-Linked Immunosorbent Assay)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Principle Antigen-antibody binding with colorimetric detection.Physicochemical detection based on mass-to-charge ratio.
Specificity Good, but susceptible to cross-reactivity with structurally similar molecules.Very high, able to distinguish between structurally similar steroid metabolites.[1]
Sensitivity (LOD/LOQ) Good, typically in the low ng/mL range.Excellent, often reaching the pg/mL to low ng/mL range.[2][3]
Throughput High, suitable for processing many samples simultaneously in 96-well plates.Lower, with a "dilute and shoot" method allowing for a 6-minute analysis time per sample.[1]
Sample Preparation Often requires extraction for serum and plasma samples.[2]Can range from simple "dilute and shoot" for urine[1] to more complex solid-phase extraction (SPE).
Cost per Sample Generally lower.Higher, due to expensive equipment and reagent costs.
Equipment Standard microplate reader.Requires a liquid chromatograph coupled with a tandem mass spectrometer.
Development Time Commercially available kits are ready to use.Method development and validation can be time-consuming.

Quantitative Performance Data

The following tables summarize the quantitative performance data for commercially available PdG ELISA kits and a validated LC-MS/MS method. It is important to note that these data are compiled from different sources and direct head-to-head comparative studies for PdG are limited.

This compound ELISA Kits
ParameterArbor Assays KitInvitrogen Kit
Analytical Sensitivity (LOD) 0.180 ng/mL0.18 ng/mL
Assay Range (Linearity) 0.391 - 50 ng/mL0.391 - 50 ng/mL
Intra-assay Precision (%CV) 2.9% - 5.7%4.1%
Inter-assay Precision (%CV) Not specified in detail6.4%
Sample Type(s) Extracted Serum, Plasma, Urine, Fecal Extracts, Tissue Culture MediaExtracted Serum, Plasma, Urine, Dried Fecal Extracts, Cell Culture Medium

Data sourced from manufacturer's product inserts.

Published LC-MS/MS Method for this compound
Parameter"Dilute and Shoot" UHPLC-MS/MS[1]Serum LC-MS/MS[2][3]
Limit of Detection (LOD) 0.005 µg/mL (5 ng/mL)0.01 ng/mL
Lower Limit of Quantification (LLOQ) 0.01 µg/mL (10 ng/mL)0.38 ng/mL
Linear Range 0.01 - 100 µg/mL0.38 - 100 ng/mL
Precision (RSD%) Not explicitly stated as %CV< 10.6%
Accuracy (% Bias) Intra-day: 0.12% - 4.60%, Inter-day: 0.24% - 4.36%90.6% - 110.4%
Sample Type(s) UrineSerum

Data sourced from published scientific literature.

Experimental Protocols

Competitive ELISA for this compound (General Protocol)

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

  • Standard and Sample Preparation: Prepare a serial dilution of the PdG standard to create a standard curve. Dilute urine samples as recommended in the kit manual. For serum or plasma, an extraction step using a solvent like diethyl ether is typically required.

  • Assay Procedure:

    • Pipette standards and samples into the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of horseradish peroxidase (HRP)-conjugated PdG to each well.

    • Add the anti-PdG antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate, typically for 2 hours at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PdG in the sample. Calculate the PdG concentration from the standard curve.

"Dilute and Shoot" UHPLC-MS/MS for Urinary this compound[1]

This method allows for rapid and high-throughput analysis of urinary PdG.

  • Sample Preparation:

    • Pipette 7 µL of urine sample or calibrator into a 1 mL 96-well plate.

    • Add 693 µL of a cold methanol/water (50/50, v/v) solution containing an isotope-labeled internal standard (e.g., PdG-13C5).

    • Shake the mixture for 10 minutes at 350 rpm.

  • UHPLC-MS/MS Analysis:

    • Inject 20 µL of the prepared sample into the UHPLC-MS/MS system.

    • Chromatographic separation is achieved on a suitable column (e.g., a C18 column).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify PdG and its internal standard.

  • Data Analysis: The concentration of PdG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Methodologies

Progesterone Metabolism to this compound

The following diagram illustrates the metabolic pathway from progesterone to its primary urinary metabolite, this compound.[4]

Progesterone_Metabolism Progesterone Progesterone Pregnanedione 5β-Pregnanedione Progesterone->Pregnanedione 5β-reductase Pregnanolone Pregnanolone Pregnanedione->Pregnanolone 3α-hydroxysteroid dehydrogenase Pregnanediol Pregnanediol Pregnanolone->Pregnanediol 20α-hydroxysteroid dehydrogenase PdG This compound Pregnanediol->PdG UDP-glucuronosyltransferase (in liver)

Caption: Progesterone metabolism to this compound (PdG).

Experimental Workflows

The following diagrams illustrate the key steps in the ELISA and LC-MS/MS workflows for PdG quantification.

ELISA Workflow

ELISA_Workflow start Sample/Standard Preparation plate_coating Add to Antibody- Coated Plate start->plate_coating competition Add HRP-PdG & Anti-PdG Antibody plate_coating->competition incubation Incubate competition->incubation wash1 Wash incubation->wash1 substrate Add Substrate wash1->substrate incubation2 Incubate substrate->incubation2 stop Add Stop Solution incubation2->stop read Read Absorbance at 450 nm stop->read

Caption: Generalized workflow for a competitive ELISA.

LC-MS/MS "Dilute and Shoot" Workflow

LCMS_Workflow start Sample/Standard Preparation dilution Dilute with Internal Standard Solution start->dilution injection Inject into UHPLC-MS/MS dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection analysis Data Analysis detection->analysis

Caption: "Dilute and Shoot" workflow for LC-MS/MS analysis.

Conclusion: Making the Right Choice

The decision to use ELISA or LC-MS/MS for this compound quantification should be guided by the specific requirements of the study.

  • ELISA is a cost-effective and high-throughput method, making it well-suited for large-scale clinical studies or initial screenings where a high degree of specificity is not the primary concern. The availability of commercial kits simplifies the workflow and reduces method development time.

For drug development professionals, the high specificity of LC-MS/MS is often crucial for meeting regulatory standards and ensuring the accurate assessment of drug effects on steroid metabolism. Researchers in endocrinology will also benefit from the ability of LC-MS/MS to simultaneously measure multiple steroid metabolites, providing a more comprehensive understanding of the hormonal profile. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable an informed decision that aligns with the scientific goals and available resources of the research team.

References

A Head-to-Head Comparison of Commercial At-Home Pregnanediol Glucuronide (PdG) Test Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Methodologies

The landscape of at-home fertility monitoring has evolved with the advent of urinary Pregnanediol (B26743) Glucuronide (PdG) test kits, offering a non-invasive method to confirm ovulation. For research and clinical applications, a thorough understanding of the performance and limitations of these commercial assays is paramount. This guide provides a head-to-head comparison of prominent at-home PdG test kits, focusing on their underlying technology, performance data from available studies, and the experimental protocols used for their evaluation.

Overview of Commercial At-Home PdG Test Kits

Several brands dominate the at-home PdG testing market, each with distinct features. The primary function of these kits is to detect the surge in PdG, the main urinary metabolite of progesterone (B1679170), which typically occurs after ovulation. This confirmation of ovulation is crucial in fertility tracking and reproductive health research.

Key Market Players:

  • Proov® Confirm: One of the first FDA-cleared at-home PdG tests, Proov Confirm is a qualitative test that provides a positive or negative result based on a specific PdG threshold.

  • Mira® Fertility Tracker: This system offers a quantitative analysis of urinary hormones, including PdG, providing numerical concentrations rather than a simple threshold-based result.

  • Easy@Home® PdG Test Strips: Similar to Proov, these are qualitative test strips that indicate whether the PdG level is above a certain cutoff.

  • Wondfo® PdG Test Strips: Another brand offering qualitative PdG test strips, though independent performance data is less readily available.

Comparative Analysis of Performance Data

A critical evaluation of these kits requires a review of their analytical performance. While direct, independent head-to-head comparative studies are limited, data from manufacturer-sponsored studies and smaller independent pilot studies provide valuable insights.

Brand Test Type Detection Threshold Reported Accuracy/Performance Key References
Proov® Confirm Qualitative5 µg/mLA pilot study showed 100% specificity and 85-88% sensitivity for confirming ovulation when used with fertility awareness methods.[1] Proov states 99% accuracy in detecting PdG in urine.[2][3][1][4][5][6][7]
Mira® Fertility Tracker QuantitativeNot applicable (provides numerical values)A study manuscript reported a correlation (R²) of 0.6726 between urinary PdG and serum progesterone. Mira claims 99% accuracy for hormone measurements.[8][8][9]
Easy@Home® PdG Test Strips Qualitative5 µg/mLPerformance data from independent, peer-reviewed studies is limited. The product is designed to provide a positive result when PdG levels exceed 5 µg/mL.[10][10]
Wondfo® PdG Test Strips QualitativeInformation not readily availableIndependent, peer-reviewed performance data is scarce.

Experimental Methodologies for Performance Evaluation

To critically assess the performance data, it is essential to understand the experimental protocols employed in validation studies. For a scientific audience, transparency in methodology is key to interpreting the validity and reliability of the results.

Proov® Confirm Validation Protocol (Based on available literature)

A pilot observational prospective cohort study evaluated the performance of a urinary PdG test with a 5 µg/mL threshold, consistent with the Proov test.[1]

  • Study Design: 25 women collected daily first morning urine for one menstrual cycle.

  • Reference Method: Serum progesterone levels were measured to confirm ovulation.

  • Data Analysis: Sensitivity and specificity were calculated to determine the test's accuracy in confirming ovulation.

  • Key Findings: The study reported 100% specificity, indicating no false positives for ovulation confirmation. The sensitivity was between 85% and 88%, depending on the method used to predict ovulation (urinary LH tests or cervical mucus monitoring).[1]

Another pilot study evaluated the test in women using a hormonal fertility monitor.[4][5]

  • Study Design: 13 women used the PdG test alongside a fertility monitor for four menstrual cycles.

  • Key Findings: The 5 µg/mL threshold test confirmed ovulation in 82% of cycles.[4][5][11]

Mira® Fertility Tracker Validation Protocol

A study was conducted to assess the correlation between Mira's urinary hormone measurements and serum hormone levels.

  • Study Design: The study involved tracking urinary LH, Estrone-3-Glucuronide (E3G), and PdG alongside serum hormone measurements.

  • Data Analysis: The coefficient of determination (R²) was calculated to assess the correlation between urinary and serum hormone levels.

  • Key Findings: The study reported an R² value of 0.6726 for the correlation between urinary PdG and serum progesterone.

Diagrams and Visualizations

Progesterone Metabolism and PdG Excretion Pathway

Progesterone_Metabolism Progesterone Progesterone Liver Liver Metabolism Progesterone->Liver Circulation PdG Pregnanediol Glucuronide (PdG) Liver->PdG Glucuronidation Kidney Kidney Filtration PdG->Kidney Circulation Urine Urine Excretion Kidney->Urine Excretion

Caption: Progesterone is metabolized in the liver to PdG, which is then excreted in the urine.

Experimental Workflow for PdG Test Kit Validation

Validation_Workflow cluster_0 Sample Collection cluster_1 Testing cluster_2 Data Analysis DailyUrine Daily First Morning Urine Samples HomeTest At-Home PdG Test DailyUrine->HomeTest Serum Serum Blood Samples LabTest Serum Progesterone Assay (Reference Method) Serum->LabTest Comparison Comparison of Results HomeTest->Comparison LabTest->Comparison Performance Calculation of Sensitivity, Specificity, Accuracy Comparison->Performance

Caption: A typical workflow for validating the performance of at-home PdG test kits against a serum reference method.

Discussion and Conclusion

The available data suggests that at-home PdG test kits can be a valuable tool for confirming ovulation. Qualitative tests, such as those from Proov and Easy@Home, offer a simple, user-friendly approach with a defined threshold for a positive result. The reported 100% specificity in a pilot study for a 5 µg/mL threshold test is a significant finding for applications where avoiding false positives is critical.[1] However, the sensitivity of 82-88% indicates that a negative result does not definitively rule out ovulation.[1][4][5]

Quantitative systems like the Mira Fertility Tracker provide a more nuanced picture of hormonal fluctuations, which may be advantageous for research applications requiring detailed hormonal profiling. The correlation with serum progesterone, while not perfect, demonstrates the potential of this technology for non-invasive longitudinal hormone monitoring.

A major limitation in the current landscape is the scarcity of independent, head-to-head comparative studies. Most of the performance data is either self-reported by the manufacturers or from studies with small sample sizes. For Wondfo, there is a notable lack of publicly available performance data, making it difficult to assess its reliability.

For researchers, scientists, and drug development professionals, the choice of an at-home PdG test kit should be guided by the specific requirements of the study. For applications demanding high specificity in ovulation confirmation, a qualitative test with a validated 5 µg/mL threshold may be suitable. For studies requiring detailed hormonal dynamics, a quantitative system would be more appropriate. However, it is crucial to acknowledge the limitations of the current data and the need for more rigorous, independent validation of these increasingly popular consumer diagnostic tools. Future research should focus on large-scale, independent comparative studies to provide a more definitive assessment of the analytical performance of all commercially available at-home PdG test kits.

References

A Comparative Guide to Luteal Phase Deficiency Biomarkers: The Clinical Validation of Pregnanediol-3-Glucuronide (PdG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pregnanediol-3-glucuronide (PdG) with traditional biomarkers for the diagnosis and monitoring of Luteal Phase Deficiency (LPD). LPD is a condition characterized by insufficient progesterone (B1679170) production or endometrial response, potentially leading to infertility and early pregnancy loss.[1][2] Accurate diagnosis is crucial for appropriate clinical management and for the development of new therapeutic interventions.

Executive Summary

Traditionally, the diagnosis of LPD has relied on invasive and often imprecise methods such as endometrial biopsy and single-point serum progesterone measurements.[3][4] Emerging evidence supports the use of urinary Pregnanediol-3-glucuronide (PdG), the primary urinary metabolite of progesterone, as a non-invasive, reliable, and patient-friendly alternative for assessing luteal phase function.[5][6] This guide presents a comprehensive comparison of these biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed decisions for their clinical and research needs.

Comparison of Biomarkers for Luteal Phase Deficiency

The following table summarizes the key performance characteristics of urinary PdG, serum progesterone, and endometrial biopsy for the assessment of the luteal phase.

BiomarkerMethodAdvantagesDisadvantagesPerformance Metrics
Urinary Pregnanediol-3-Glucuronide (PdG) Daily first-morning urine testing (ELISA or lateral flow assay)Non-invasive, patient-friendly, reflects average progesterone levels over the previous 24 hours, allows for tracking of progesterone trends throughout the luteal phase.[2][5]Requires daily sample collection, potential for user error in home-based tests.High specificity for confirming ovulation (approaching 100% with consecutive positive tests).[6] Sensitivity for ovulation confirmation is reported to be around 82-88%.[7] Specific performance metrics for LPD diagnosis are still under extensive investigation, but sustained low levels are indicative of luteal insufficiency.
Serum Progesterone Single or multiple blood draws in the mid-luteal phaseWell-established method, provides a direct measure of circulating progesterone.Invasive, subject to significant pulsatile fluctuations (up to 8-fold within 90 minutes), a single measurement may not be representative of overall luteal function.[8]A single mid-luteal serum progesterone level < 10 ng/mL is often used as a cutoff for LPD, but its diagnostic accuracy is debated due to pulsatility.[9] The sum of three mid-luteal phase serum progesterone measurements < 30 ng/mL has been proposed to have better predictive value.[9]
Endometrial Biopsy Invasive tissue sampling from the uterine liningHistorically considered the "gold standard," provides a direct assessment of the endometrial response to progesterone.[10]Invasive, painful, expensive, high inter- and intra-observer variability in histological dating, poor correlation with clinical outcomes, and is no longer recommended for routine LPD diagnosis by the American Society for Reproductive Medicine.[11][12]Studies have shown poor sensitivity (57%) and specificity (44%) when compared to integrated progesterone levels.[13] A significant percentage of biopsies from fertile women have been found to be "out of phase."[11]

Experimental Protocols

Measurement of Urinary Pregnanediol-3-Glucuronide (PdG) via ELISA

Objective: To quantify the concentration of PdG in first-morning urine samples to assess luteal phase progesterone production.

Methodology: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for the quantitative measurement of urinary PdG.[14][15]

  • Sample Collection: First-morning urine samples are collected daily from the day of the luteinizing hormone (LH) surge until the onset of menses. Samples are stored at -20°C until analysis.[16]

  • Assay Procedure:

    • A 96-well microtiter plate is coated with a capture antibody (e.g., goat anti-rabbit IgG).

    • Standards with known PdG concentrations and diluted urine samples are added to the wells.

    • A PdG-peroxidase conjugate and a polyclonal rabbit anti-PdG antibody are added to each well. This initiates a competitive binding reaction where the PdG in the sample competes with the PdG-peroxidase conjugate for binding to the anti-PdG antibody.

    • The plate is incubated, typically for 2 hours at room temperature with shaking.

    • The wells are washed to remove unbound reagents.

    • A substrate solution (e.g., TMB) is added, which reacts with the bound peroxidase conjugate to produce a colorimetric signal.

    • The reaction is stopped, and the optical density is measured using a plate reader at 450 nm.

  • Data Analysis: The concentration of PdG in the samples is determined by comparing their optical density to the standard curve generated from the known standards. The results are inversely proportional to the concentration of PdG in the sample.

Measurement of Serum Progesterone

Objective: To measure the concentration of progesterone in a blood sample to assess luteal function at a specific point in time.

Methodology: Serum progesterone is typically measured using an automated immunoassay.

  • Sample Collection: A blood sample is drawn from the patient, typically in the mid-luteal phase (approximately 7 days after ovulation or on day 21 of a 28-day cycle).[4][17]

  • Sample Processing: The blood is centrifuged to separate the serum.

  • Assay Procedure: The serum sample is analyzed using a commercial automated immunoassay platform (e.g., Roche Cobas, Abbott Architect). These systems utilize competitive or sandwich immunoassay principles, often with chemiluminescent or electrochemiluminescent detection.[16]

  • Data Analysis: The instrument automatically calculates the progesterone concentration based on a stored calibration curve.

Endometrial Biopsy and Histological Dating

Objective: To assess the histological maturity of the endometrium in response to progesterone.

Methodology: This procedure involves obtaining and histologically examining a sample of the uterine lining.

  • Timing: The biopsy is typically performed in the late luteal phase, approximately 12 days after ovulation or 2 days before the expected onset of menses.[18][19]

  • Procedure:

    • The patient is positioned as for a pelvic exam.

    • A speculum is inserted into the vagina to visualize the cervix.

    • A thin, flexible catheter is passed through the cervix into the uterus.

    • Suction is applied to the catheter to collect a small sample of the endometrial tissue.[20]

  • Histological Analysis:

    • The tissue sample is fixed, processed, and stained (e.g., with hematoxylin (B73222) and eosin).

    • A pathologist examines the tissue under a microscope and dates it according to the criteria established by Noyes, Hertig, and Rock, which describe the characteristic changes in the glands and stroma for each day of the luteal phase.[18]

  • Interpretation: The histological date is compared to the chronological date of the cycle (determined from the LH surge or the next menstrual period). A lag of more than 2 days is considered indicative of LPD.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing luteal phase function using urinary PdG testing.

experimental_workflow cluster_collection Sample Collection cluster_analysis Laboratory Analysis (ELISA) cluster_interpretation Data Interpretation start LH Surge Detected collect_urine Daily First-Morning Urine Collection start->collect_urine Day +1 store_sample Store Samples at -20°C collect_urine->store_sample prepare_plate Prepare Coated 96-Well Plate store_sample->prepare_plate add_reagents Add Standards, Samples, Conjugate, and Antibody prepare_plate->add_reagents incubate Incubate and Wash add_reagents->incubate add_substrate Add Substrate and Stop Solution incubate->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate generate_curve Generate Standard Curve read_plate->generate_curve calculate_pdg Calculate PdG Concentration generate_curve->calculate_pdg plot_data Plot Daily PdG Levels calculate_pdg->plot_data assess_luteal_phase Assess Luteal Phase Adequacy plot_data->assess_luteal_phase

References

A Comparative Analysis of Urinary PdG Levels in Natural Versus Stimulated Ovarian Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pregnanediol-3-glucuronide (PdG) levels in natural versus stimulated ovarian cycles, supported by experimental data and methodologies. Progesterone (B1679170), a critical hormone for endometrial receptivity and pregnancy maintenance, is metabolized in the liver and excreted in urine primarily as PdG. Monitoring urinary PdG offers a non-invasive method to assess progesterone activity throughout the luteal phase. Understanding the distinct PdG profiles in different cycle types is crucial for clinical research and the development of fertility treatments.

Experimental Protocols and Methodologies

The quantification of urinary PdG is essential for comparing hormonal dynamics between natural and stimulated cycles.

1. Sample Collection:

  • Urine Sample: First-morning urine (FMU) is the standard sample used for PdG measurement. FMU is more concentrated, providing a more accurate reflection of the total progesterone production from the previous 24 hours.[1]

  • Timing: Daily sample collection is performed, typically beginning after a positive Luteinizing Hormone (LH) test or observed peak fertility, to track the post-ovulatory rise in progesterone.[2]

2. Measurement Technique: Competitive ELISA A common and reliable method for quantifying urinary PdG is the Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: The competitive ELISA format is used to measure PdG concentrations. In this assay, PdG present in the urine sample competes with a known amount of enzyme-labeled PdG (e.g., PdG-peroxidase conjugate) for binding to a limited number of anti-PdG polyclonal antibody sites coated on a microtiter plate.[3][4]

  • Procedure:

    • Standards (with known PdG concentrations) and unknown urine samples are added to the antibody-coated wells.

    • The PdG-enzyme conjugate is added to all wells.

    • A polyclonal antibody to PdG is introduced to initiate the binding reaction.[3]

    • After an incubation period (typically 2 hours), the plate is washed to remove unbound components.[4]

    • A substrate (e.g., TMB) is added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal.[4]

  • Detection: The intensity of the color is measured using a microplate reader (at 450 nm). The color intensity is inversely proportional to the concentration of PdG in the sample; a weaker signal indicates a higher concentration of PdG in the urine sample.[3]

  • Quantification: A standard curve is generated using the results from the known standards, and the PdG concentration in the unknown samples is determined by interpolating from this curve.[4] The sensitivity of these assays can be as low as 0.18 ng/mL.[3]

Comparative Data: PdG Levels in Natural vs. Stimulated Cycles

Progesterone and its metabolite PdG exhibit markedly different profiles in natural versus stimulated cycles due to the fundamental differences in hormonal control and follicular development.

FeatureNatural Menstrual CycleStimulated Ovarian Cycle (for IVF)
Hormonal Control Regulated by the endogenous Hypothalamic-Pituitary-Gonadal (HPG) axis feedback loop.[5][6]Dominated by exogenous hormones; natural HPG axis is suppressed by GnRH agonists or antagonists.[7][8]
Follicular Development Typically a single dominant follicle matures and ovulates.[7]Controlled ovarian stimulation with gonadotropins (FSH/LH) induces the growth of multiple follicles.[9]
Ovulation Trigger A natural, spontaneous surge of Luteinizing Hormone (LH).[10]An exogenous "trigger shot" of human Chorionic Gonadotropin (hCG) or a GnRH agonist.[7][9]
Progesterone Source A single corpus luteum formed from the ovulated follicle.Multiple corpora lutea, leading to a higher initial production of progesterone.
Early Luteal Phase Profile Gradual rise in PdG post-ovulation, reaching a peak around 6-8 days later.[1]A sharp, supraphysiological rise in progesterone and PdG immediately following the trigger shot and egg retrieval.
Mid-to-Late Luteal Profile Sustained elevation of PdG, supported by endogenous LH pulses, through the implantation window.Often characterized by a premature decline in progesterone/PdG due to the suppression of endogenous LH by high early steroid levels. This necessitates exogenous luteal phase support.
Typical PdG Threshold A sustained rise above 5 µg/mL in urine is used to confirm ovulation with high specificity.[2][11][12]PdG levels can be substantially elevated due to exogenous progesterone support, making standard ovulation confirmation thresholds less relevant.[13]

Signaling Pathway Visualizations

The following diagrams illustrate the key hormonal signaling pathways that govern natural and stimulated cycles, leading to the observed differences in PdG profiles.

Natural_Cycle cluster_ovulation LH Surge Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary (Single Dominant Follicle) Pituitary->Ovary FSH / LH (+) Pituitary->Ovary High LH triggers Ovulation Ovary->Hypothalamus Estrogen (- at low levels) Ovary->Pituitary Estrogen (+ at high levels) CorpusLuteum Corpus Luteum Ovary->CorpusLuteum Forms Post-Ovulation CorpusLuteum->Hypothalamus Progesterone (-) CorpusLuteum->Pituitary Progesterone (-) Uterus Endometrial Proliferation & Secretory Change CorpusLuteum->Uterus Progesterone (+)

Hormonal feedback loop in a natural menstrual cycle.

Stimulated_Cycle cluster_inputs Exogenous Hormonal Intervention Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Ovary Ovaries (Multiple Follicles) CorporaLutea Multiple Corpora Lutea Ovary->CorporaLutea Form Post-Retrieval CorporaLutea->Pituitary Strong Negative Feedback (-) Uterus Controlled Endometrial Preparation CorporaLutea->Uterus Supraphysiological Progesterone GnRH_Ant GnRH Antagonist GnRH_Ant->Pituitary Blocks GnRH Receptor (Suppresses LH Surge) Gonadotropins Exogenous FSH/LH Gonadotropins->Ovary Stimulates Multiple Follicles hCG_Trigger hCG Trigger hCG_Trigger->Ovary Induces Final Maturation Prog_Support Exogenous Progesterone Support Prog_Support->Uterus Maintains Endometrium

Hormonal signaling in a stimulated (IVF) cycle.

References

Establishing Urinary Pregnanediol Glucuronide (PdG) Reference Ranges: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing accurate and population-specific reference ranges for biomarkers is paramount. This guide provides a comprehensive comparison of urinary Pregnanediol (B26743) Glucuronide (PdG), a key metabolite of progesterone (B1679170), across various populations. It includes detailed experimental protocols, a comparative analysis with alternative biomarkers, and visual representations of key pathways and workflows to support rigorous scientific investigation.

Understanding Urinary PdG as a Biomarker

Pregnanediol Glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical hormone in the menstrual cycle and pregnancy. The measurement of urinary PdG offers a non-invasive method to assess progesterone levels, making it a valuable tool for tracking ovulation and monitoring luteal phase function. Accurate reference ranges are essential for the correct interpretation of these measurements in both clinical and research settings.

Comparative Reference Ranges for Urinary PdG

Urinary PdG levels fluctuate significantly throughout the menstrual cycle. Establishing baseline levels and observing changes are key to its interpretation. The following tables summarize available data on urinary PdG reference ranges across different physiological states and populations. It is important to note that direct comparative studies across all populations are limited, and further research is needed to establish more definitive ranges.

Table 1: Urinary PdG Reference Ranges by Menstrual Cycle Phase

Menstrual Cycle PhaseTypical Urinary PdG Range (µg/mL)Notes
Follicular Phase0 - 3[1]Levels are low before ovulation.
Luteal Phase6 - 40[1]A significant rise in PdG after ovulation confirms that it has occurred.
Ovulation Confirmation> 5[1]A sustained rise above this threshold for at least three consecutive days is often used to confirm ovulation.[1]

Table 2: Preliminary Observations on Urinary PdG Reference Ranges Across Different Populations

PopulationObserved Urinary PdG CharacteristicsSupporting Evidence
Ethnicity
African American WomenLower follicular phase PdG levels and a slower rate of periovulatory PdG increase compared to Caucasian women.[2]A cross-sectional study comparing urinary reproductive hormones in African American and Caucasian women.[2]
Caucasian WomenHigher follicular phase PdG levels and a more rapid periovulatory increase compared to African American women.[2]Same cross-sectional study as above.[2]
Age
Perimenopausal WomenTotal PdG levels tend to decrease, particularly in the late perimenopausal stage. Reproductive stage is a better predictor of PdG levels than chronological age.A study on progesterone and ovulation across the menopausal transition.
Postmenopausal WomenPdG levels are expected to be consistently low, similar to follicular phase levels in reproductive-age women.General understanding of postmenopausal hormonal profiles.
Health Conditions
Polycystic Ovary Syndrome (PCOS)Urinary PdG testing can be useful in confirming ovulation in women with PCOS.Studies suggest the utility of at-home PdG testing for this population.[3]
EndometriosisAltered patterns of PdG have been observed, with some studies noting a delayed rise in PdG concentration after the LH surge.[4]Research has investigated the relationship between urinary hormones and endometriosis.[4]
Thyroid DisordersHypothyroidism may be associated with a preference for the 5β-pregnanediol pathway, a progesterone metabolite.A study on progesterone metabolites in urine suggests this link.[5]
Adrenal HyperplasiaUrinary pregnanetriol (B129160), another progesterone metabolite, is a key marker for this condition.[6][7][8]Studies have focused on urinary steroid profiles in adrenal hyperplasia.[6][7][8]
Body Mass Index (BMI)
Overweight/Obese WomenMay have lower levels of progesterone metabolites in their urine.Research in the context of IVF/ICSI cycles suggests this correlation.
Female Athletes
Elite AthletesSignificantly lower peak and average urinary PdG excretion during the competitive season compared to controls, associated with weight loss and intensive training.[9]A study on female lightweight rowers.[9]

Experimental Protocols for Urinary PdG Measurement

Accurate and reproducible measurement of urinary PdG is crucial. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a widely used, sensitive, and relatively high-throughput method for quantifying urinary PdG. Commercial kits are readily available.

Principle: A competitive ELISA format is typically used. In this setup, a known amount of enzyme-labeled PdG competes with the PdG in the urine sample for binding to a limited number of anti-PdG antibody binding sites. The amount of bound enzyme-labeled PdG is inversely proportional to the concentration of PdG in the sample. A substrate is then added, which reacts with the bound enzyme to produce a colored product. The intensity of the color is measured using a microplate reader, and the concentration of PdG in the sample is determined by comparing its absorbance to a standard curve.

Typical Protocol Outline (using a commercial kit):

  • Sample Preparation: Urine samples are typically diluted with the assay buffer provided in the kit. The dilution factor will depend on the expected concentration of PdG.

  • Assay Procedure:

    • Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of PdG-enzyme conjugate to each well.

    • Add the anti-PdG antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a set period to allow for color development.

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PdG in the samples by interpolating their absorbance values on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and sensitivity for the quantification of urinary PdG and is considered a gold-standard method.

Principle: This method involves the separation of PdG from other urinary components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The high specificity of LC-MS/MS allows for the accurate measurement of PdG even in complex matrices like urine, minimizing the risk of cross-reactivity that can sometimes be a concern with immunoassays.

Typical Protocol Outline:

  • Sample Preparation:

    • Urine samples may undergo a "dilute and shoot" approach where they are simply diluted with a suitable solvent before injection into the LC-MS/MS system.[8][10]

    • Alternatively, a solid-phase extraction (SPE) step can be used to clean up the sample and concentrate the analyte.

    • An internal standard (a stable isotope-labeled version of PdG) is typically added to each sample to correct for variations in sample processing and instrument response.

  • LC Separation:

    • The prepared sample is injected into a liquid chromatograph.

    • A specific LC column (e.g., a C18 column) is used to separate PdG from other molecules in the urine based on their physicochemical properties.

    • A gradient of mobile phase solvents is used to elute the compounds from the column.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • PdG molecules are ionized (e.g., by electrospray ionization - ESI).

    • The precursor ion corresponding to PdG is selected in the first mass analyzer.

    • The precursor ion is fragmented in a collision cell.

    • Specific product ions of PdG are selected and detected in the second mass analyzer.

  • Data Analysis:

    • The concentration of PdG in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of PdG.

Comparison with Alternative Ovulation and Luteal Phase Biomarkers

While urinary PdG is a valuable tool, it is often used in conjunction with or compared to other biomarkers.

Table 3: Comparison of Methods for Ovulation and Luteal Phase Assessment

MethodPrincipleTypical Reference RangesAdvantagesDisadvantages
Urinary PdG Measures the urinary metabolite of progesterone to confirm ovulation.Follicular: <3 µg/mL; Luteal: >5-6 µg/mL[1]Non-invasive, at-home testing possible, confirms ovulation has occurred.Does not predict ovulation, levels can be influenced by fluid intake.[11]
Serum Progesterone Direct measurement of progesterone in the blood.Follicular: <1 ng/mL; Luteal: >3-5 ng/mL[4][12]"Gold standard" for assessing progesterone levels, provides quantitative results.Invasive (requires blood draw), levels can fluctuate throughout the day.
Urinary Luteinizing Hormone (LH) Detects the LH surge that precedes ovulation.Positive result indicates LH surge.Non-invasive, predicts ovulation 24-36 hours in advance, widely available at-home tests.[3][13]Does not confirm that ovulation has actually occurred, timing of testing is critical.[13]
Salivary Progesterone Measures the level of progesterone in saliva.Luteal phase: 75-250 pg/mL[14]Non-invasive, reflects the unbound, biologically active fraction of progesterone.Levels are much lower than in serum, can be affected by oral hygiene and food intake.
Basal Body Temperature (BBT) Tracks the slight increase in body temperature that occurs after ovulation due to the thermogenic effect of progesterone.A sustained increase of 0.5-1°F (0.3-0.6°C) after ovulation.[15][16]Inexpensive, non-invasive.Retrospective (confirms ovulation after it has occurred), can be influenced by many factors (illness, stress, alcohol).[16][17]

Visualizing Key Processes

To further aid in the understanding of the methodologies and biological pathways discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_collection Sample Collection cluster_analysis Laboratory Analysis cluster_data Data Analysis & Interpretation participant Recruit Diverse Participant Cohort urine_collection Daily First Morning Urine Collection participant->urine_collection sample_prep Sample Preparation (Dilution/Extraction) urine_collection->sample_prep elisa ELISA sample_prep->elisa Immunoassay lcms LC-MS/MS sample_prep->lcms Mass Spectrometry measurement PdG Measurement elisa->measurement lcms->measurement data_analysis Statistical Analysis measurement->data_analysis range_establishment Establishment of Reference Ranges data_analysis->range_establishment comparison Comparison Across Populations range_establishment->comparison

Experimental workflow for establishing urinary PdG reference ranges.

progesterone_pathway cluster_synthesis Progesterone Synthesis cluster_metabolism Metabolism & Excretion cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone pregnanediol Pregnanediol (in Liver) progesterone->pregnanediol Metabolized pdg Pregnanediol Glucuronide (PdG) pregnanediol->pdg Glucuronidation urine Excreted in Urine pdg->urine

Simplified pathway of progesterone synthesis and metabolism to urinary PdG.

Conclusion

The establishment of robust and population-specific reference ranges for urinary PdG is a critical endeavor for advancing reproductive health research and clinical practice. This guide provides a foundational overview of the current understanding of urinary PdG levels across different populations, detailed methodologies for its measurement, and a comparative analysis with other key biomarkers. The provided diagrams offer a clear visual representation of the experimental and biological processes involved. It is evident that while significant progress has been made, further research is imperative to delineate more precise reference ranges, particularly across diverse ethnic groups and in various health conditions, to fully realize the diagnostic and prognostic potential of this valuable non-invasive biomarker.

References

Navigating the Luteal Phase in Assisted Reproductive Technology: A Comparative Guide to Monitoring Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the critical window of implantation in Assisted Reproductive Technology (ART) presents a significant challenge. Accurate assessment of luteal phase sufficiency is paramount for successful pregnancy outcomes. This guide provides a comprehensive comparison of urinary pregnanediol (B26743) glucuronide (PdG) monitoring with traditional methods like serum progesterone (B1679170) and transvaginal ultrasound, supported by available experimental data.

The journey through ART is marked by meticulous hormonal control and precise timing. The luteal phase, the period following ovulation and preceding pregnancy or menstruation, is a crucial stage where the uterine lining, or endometrium, must be receptive for embryo implantation. Progesterone is the key hormone orchestrating this receptivity. Inadequate progesterone production, known as luteal phase deficiency (LPD), is a common concern in ART cycles and has been associated with implantation failure and early pregnancy loss.[1] Consequently, robust methods for monitoring luteal phase health are essential to optimize ART success rates.

This guide delves into the accuracy and utility of urinary PdG, a non-invasive marker of progesterone production, in predicting pregnancy outcomes in ART. We will compare its performance with the current standard practices of serum progesterone measurement and ultrasound assessment of the endometrium, providing a clear overview of the experimental evidence, protocols, and the distinct advantages and limitations of each approach.

Performance Metrics: A Comparative Overview

Direct comparative studies evaluating the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of urinary PdG against serum progesterone and ultrasound for predicting pregnancy outcomes in a broad ART population are limited. However, available data from studies in subfertile populations, including some ART patients, and specific ART settings like Frozen Embryo Transfer (FET) cycles, provide valuable insights.

Monitoring Method Parameter Measured Reported Performance in Predicting Pregnancy Outcomes Strengths Limitations
Urinary PdG Testing Pregnanediol-3-glucuronide (progesterone metabolite) in urinePositive PdG cycles associated with significantly higher pregnancy rates and lower miscarriage rates in subfertile populations. [2][3] One study reported pregnancies in 64.8% of women with positive PdG cycles, with a 14.3% miscarriage rate, compared to 35.2% of pregnancies in women with negative PdG cycles, who experienced an 89.5% miscarriage rate.[2] A pilot study in FET cycles found no significant association with pregnancy outcomes, though the small sample size was a key limitation.[4]- Non-invasive, patient-friendly at-home testing possible.- Provides an integrated measure of progesterone production over time, mitigating the issue of pulsatile serum progesterone release.- Can identify luteal phase defects that may be missed with a single serum progesterone draw.- Limited large-scale validation specifically in diverse ART populations.- Potential for variability due to urine concentration; first-morning void is recommended.- Commercial test thresholds may not be optimized for medicated ART cycles.
Serum Progesterone Progesterone levels in bloodConsidered the clinical standard. A mid-luteal serum progesterone level >10 ng/mL is often considered indicative of adequate luteal function. However, its predictive value for pregnancy is debated due to the pulsatile nature of progesterone secretion.- Well-established clinical method.- Provides a direct measure of circulating progesterone.- Can be used to titrate progesterone supplementation.- Invasive, requiring blood draws.- Levels can fluctuate significantly throughout the day, potentially leading to misinterpretation from a single measurement.- A single measurement may not reflect the total progesterone exposure of the endometrium.
Transvaginal Ultrasound Endometrial thickness and patternEndometrial thickness is a widely used marker of uterine receptivity. A thickness of ≥7-8 mm is generally considered favorable. One study in FET cycles found a significant correlation between endometrial thickness and clinical pregnancy rate.[5] However, it has a high negative predictive value but a poor positive predictive value for detecting endometrial pathologies.[6][7]- Non-invasive.- Provides anatomical information about the uterus and endometrium.- Can identify structural issues that may impact implantation.- Operator-dependent.- Does not directly measure hormonal activity.- Endometrial thickness alone is not a highly sensitive or specific predictor of pregnancy.

Experimental Protocols: A Closer Look

Urinary PdG Measurement

1. At-Home Qualitative Testing (Lateral Flow Assay):

  • Principle: These tests are typically immunochromatographic assays that detect the presence of PdG in urine above a certain threshold (e.g., 5 µg/mL).

  • Sample Collection: First-morning urine is collected on specific days during the luteal phase, often for several consecutive days (e.g., 7-10 days post-ovulation or embryo transfer) to confirm a sustained rise in progesterone.

  • Procedure: The test strip is dipped into the urine sample for a specified time.

  • Interpretation: The appearance of a test line indicates a positive result, signifying that the PdG concentration is above the test's threshold. A positive result over several days suggests adequate progesterone production.[1]

2. Laboratory-Based Quantitative Testing (ELISA):

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PdG in a urine sample. In this assay, PdG in the sample competes with a labeled PdG for binding to a limited number of antibody sites. The resulting color change is inversely proportional to the amount of PdG in the sample.[8]

  • Sample Collection: A spot urine sample (as used in a pilot FET study) or a 24-hour urine collection can be used.[5][4]

  • Procedure:

    • Urine samples are diluted as required.

    • Standards and samples are added to a microplate pre-coated with an anti-PdG antibody.

    • An enzyme-conjugated PdG is added, followed by a substrate that produces a colorimetric reaction.

    • The absorbance is read using a microplate reader, and the concentration of PdG is determined by comparison to a standard curve.[9][10]

Serum Progesterone Measurement
  • Principle: Immunoassays (e.g., chemiluminescence immunoassay, radioimmunoassay) are used to quantify the concentration of progesterone in a serum sample.

  • Sample Collection: A blood sample is drawn from a vein, typically in the mid-luteal phase (around day 21 of a natural cycle or a specific time point in a medicated ART cycle).

  • Procedure: The blood sample is centrifuged to separate the serum. The serum is then analyzed using an automated immunoassay analyzer.

Transvaginal Ultrasound
  • Principle: High-frequency sound waves are used to create images of the uterus and endometrium.

  • Procedure: A small ultrasound probe is inserted into the vagina. The sonographer measures the endometrial thickness (from the outer edge of the anterior to the posterior endometrial-myometrial interface) in the sagittal plane. The endometrial pattern (e.g., trilaminar or homogeneous) is also assessed.

Visualizing the Workflow and Logic

To better understand the application and interpretation of urinary PdG testing in an ART context, the following diagrams illustrate a typical experimental workflow and the underlying physiological logic.

experimental_workflow cluster_pre_transfer Pre-Embryo Transfer cluster_monitoring Luteal Phase Monitoring cluster_outcome Outcome Assessment ART_Cycle_Start Start of ART Cycle (e.g., Ovarian Stimulation or Endometrial Preparation for FET) Ovulation_Trigger Ovulation Trigger or Progesterone Start ART_Cycle_Start->Ovulation_Trigger Urine_Collection Daily First-Morning Urine Collection (e.g., Days 7-10 Post-Trigger) Ovulation_Trigger->Urine_Collection Serum_Progesterone Mid-Luteal Serum Progesterone Draw Ovulation_Trigger->Serum_Progesterone Ultrasound Transvaginal Ultrasound (Endometrial Assessment) Ovulation_Trigger->Ultrasound PdG_Test Urinary PdG Test (Lateral Flow or ELISA) Urine_Collection->PdG_Test Pregnancy_Test Serum hCG Test (~14 days Post-Transfer) PdG_Test->Pregnancy_Test Correlate Results Serum_Progesterone->Pregnancy_Test Correlate Results Ultrasound->Pregnancy_Test Correlate Results Clinical_Pregnancy Ultrasound Confirmation of Fetal Heartbeat Pregnancy_Test->Clinical_Pregnancy

Caption: Experimental workflow for comparing urinary PdG with other monitoring methods in an ART cycle.

logical_relationship cluster_hormonal Hormonal Axis cluster_markers Biomarkers cluster_endometrial Endometrial Response cluster_outcome Pregnancy Outcome Progesterone_Production Adequate Progesterone Production/Supplementation Urinary_PdG Sustained Elevated Urinary PdG Levels Progesterone_Production->Urinary_PdG Metabolized to Serum_Progesterone Adequate Serum Progesterone Levels Progesterone_Production->Serum_Progesterone Circulates as Endometrial_Receptivity Optimal Endometrial Receptivity Progesterone_Production->Endometrial_Receptivity Acts on Successful_Implantation Successful Embryo Implantation Urinary_PdG->Successful_Implantation Predicts Serum_Progesterone->Successful_Implantation Supports Ultrasound_Findings Favorable Ultrasound (Thick, Trilaminar Endometrium) Endometrial_Receptivity->Ultrasound_Findings Reflected by Ultrasound_Findings->Successful_Implantation Suggests receptivity for Clinical_Pregnancy Clinical Pregnancy Successful_Implantation->Clinical_Pregnancy

Caption: Logical relationship between progesterone, its markers, and pregnancy outcomes in ART.

Conclusion and Future Directions

The current body of evidence suggests that urinary PdG testing is a promising, non-invasive tool for assessing luteal phase sufficiency. Its ability to provide an integrated picture of progesterone production over several days addresses a key limitation of single-measurement serum progesterone tests. The strong correlation between positive urinary PdG profiles and higher pregnancy rates, coupled with lower miscarriage rates in subfertile populations, underscores its potential clinical utility.[2][3][11]

However, for urinary PdG to be widely adopted for monitoring ART cycles, further research is needed. Specifically, large-scale prospective studies that directly compare the predictive accuracy of urinary PdG with serum progesterone and transvaginal ultrasound in diverse ART populations (including fresh and frozen embryo transfers with various ovarian stimulation protocols) are essential. Such studies should aim to establish clear, clinically relevant thresholds for urinary PdG in medicated cycles and determine its sensitivity, specificity, PPV, and NPV for predicting live birth rates.

For researchers and drug development professionals, urinary PdG presents an opportunity to develop more patient-centric monitoring protocols and potentially refine luteal phase support strategies. As a research tool, it can provide valuable data on the impact of new ART protocols and medications on luteal phase endocrinology. The continued development and validation of accurate, quantitative at-home urinary hormone monitoring systems will likely play an increasingly important role in the future of personalized reproductive medicine.

References

A Comparative Guide to Cross-Species Validation of Pregnanediol 3-Glucuronide (PdG) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of commercially available Pregnanediol 3-glucuronide (PdG) immunoassays, focusing on their cross-species validation and performance. The information is intended for researchers, scientists, and drug development professionals who utilize hormone monitoring in animal and human studies. Accurate validation is critical as antibodies developed against a hormone from one species may exhibit different binding characteristics with metabolites in another, necessitating rigorous validation before use in a new species.

Principle of Competitive Immunoassay for PdG

Most PdG immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, PdG present in a sample competes with a fixed amount of labeled PdG (e.g., conjugated to horseradish peroxidase, HRP) for a limited number of binding sites on a specific anti-PdG antibody coated onto a microplate. The amount of labeled PdG bound to the antibody is inversely proportional to the concentration of PdG in the sample. The signal is developed by adding a substrate that reacts with the enzyme, and the resulting color change is measured.

G cluster_well Microplate Well cluster_reagents cluster_binding Competitive Binding cluster_result Signal Detection Antibody Anti-PdG Antibody Bound_Complex Antibody PdG (Sample) PdG-HRP (Labeled) Antibody->Bound_Complex Incubation Sample_PdG PdG Labeled_PdG PdG-HRP Substrate Substrate Bound_Complex->Substrate Wash Step Color_Development Color Development Substrate->Color_Development Enzymatic Reaction caption Figure 1. Principle of a competitive ELISA for PdG. G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_decision Decision A Pool Samples from New Species B Prepare Serial Dilutions of Pooled Sample A->B C Run Parallelism Assay: Compare Sample Dilution Curve to Standard Curve B->C D Perform Spike-and-Recovery: Add Known PdG Standard to Sample Matrix B->D E Analyze Slopes of Curves. Are they parallel? C->E F Calculate Percent Recovery. Is it within 85-115%? D->F G Validation Successful? E->G F->G H Proceed with Study Samples G->H Yes I Troubleshoot: - Adjust Dilution - Re-extract Samples - Choose New Assay G->I No caption Figure 2. Workflow for cross-species immunoassay validation.

First-Morning Urine vs. 24-Hour Urine Collection for PdG Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of pregnanediol-3-glucuronide (B129214) (PdG), the primary urinary metabolite of progesterone (B1679170), is crucial for various applications, including ovulation confirmation, luteal phase monitoring, and assessing progesterone supplementation efficacy. The choice of urine collection method—a convenient first-morning urine (FMU) sample versus a comprehensive 24-hour collection—can significantly impact the results and logistical feasibility of a study. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Considerations

FeatureFirst-Morning Urine (FMU)24-Hour Urine Collection
Principle Provides a concentrated sample reflecting an average of the previous day's progesterone metabolism.[1]Measures the total excretion of PdG over a full 24-hour period, accounting for diurnal variations.
Convenience High; non-invasive and easily collected at home.[2]Low; requires collection of all urine over a 24-hour period, which can be cumbersome for participants.[3][4]
Participant Burden LowHigh
Cost-Effectiveness Generally more cost-effective due to simpler collection and logistics.Can be more expensive due to the need for larger collection containers, preservatives, and more extensive sample handling.
Data Representation Provides a snapshot of PdG levels, often correlated to a specific threshold (e.g., 5 µg/mL) to confirm ovulation.[5][6][7][8][9]Yields a quantitative measure of total daily PdG excretion (e.g., in µmol/24h), allowing for a more comprehensive assessment of progesterone production.[10]
Clinical Utility Widely used in at-home fertility monitoring to confirm ovulation with high specificity.[5][6][7][8][9]Considered a gold standard for metabolic studies and precise quantification of hormone excretion.[11]
Variability Can be influenced by hydration status and the length of the overnight hold.[12]Less susceptible to short-term fluctuations in hydration; however, incomplete collection is a significant source of error.[13]

Quantitative Comparison

Direct quantitative comparisons of PdG in matched FMU and 24-hour urine samples are not extensively reported in readily available literature. However, studies validating FMU for ovulation confirmation have established clinically relevant thresholds that correlate with adequate luteal phase activity, which is traditionally assessed via more comprehensive methods like 24-hour collection.

One study noted that while first-morning urine was tested as an alternative to 24-hour collection, the resulting values may differ.[10] For 24-hour collections, specific excretion rates have been established to define different physiological states.[10]

ParameterFirst-Morning Urine (FMU)24-Hour Urine Collection
Ovulation Confirmation Threshold > 5 µg/mL on three consecutive days demonstrates 100% specificity for ovulation confirmation.[5][6][7][8][9]An excretion rate of > 9 µmol/24h is considered biochemical proof of ovulation.[10]
Indication of Anovulation Consistently low levels below the 5 µg/mL threshold.An excretion rate of < 7 µmol/24h is a sign of anovulation.[10]
Assessment of Luteal Phase Sufficiency Sustained levels above 5 µg/mL are indicative of a healthy luteal phase.An excretion rate of 13.5 µmol/24h is considered sufficient for luteal phase function to support pregnancy.

It is important to note that the units of measurement and thresholds are not directly interchangeable between the two methods.

Experimental Protocols

First-Morning Urine (FMU) Collection Protocol

This protocol is adapted for use with laboratory-based assays or at-home test strips.

Objective: To collect a concentrated urine sample that reflects the overnight accumulation of PdG.

Materials:

  • Sterile urine collection cup with a secure lid.

  • Label for participant identification, date, and time of collection.

Procedure:

  • The collection should be planned for immediately upon waking in the morning, after the longest period of sleep (ideally at least 6 hours).[1]

  • Before collection, ensure hands are washed thoroughly.

  • Begin urinating for a second or two into the toilet, and then proceed to collect a mid-stream sample in the collection cup.

  • Fill the cup to the recommended volume (usually 3/4 full).

  • Securely fasten the lid on the collection cup.

  • Label the cup with the participant's name, date, and the exact time of collection.

  • If not being tested immediately, the sample should be refrigerated or frozen according to the specific assay requirements.

24-Hour Urine Collection Protocol

This protocol is a standardized method for collecting a timed urine sample over a 24-hour period.

Objective: To collect all urine produced by an individual over a 24-hour period to measure the total daily excretion of PdG.

Materials:

  • Large, opaque plastic collection container (typically 3-liter capacity), which may contain a preservative.[4][14]

  • A smaller, clean container (plastic or glass cup) to void into before transferring to the main container.[4]

  • Label for participant identification, start and end dates, and times of collection.[3]

Procedure:

  • Start Time: Choose a convenient time to begin the collection (e.g., 7:00 AM). At this time, empty the bladder completely into the toilet. Do not collect this first urine sample. [3][4]

  • Record the start date and time on the collection container label.[3]

  • Collection Period: For the next 24 hours, collect all urine in the smaller container and then carefully pour it into the large collection container. It is critical that every void is collected.[3][4]

  • The large collection container should be kept refrigerated throughout the 24-hour collection period.[3][13]

  • End Time: Exactly 24 hours after the start time (e.g., 7:00 AM the next day), empty the bladder one last time and add this final sample to the large collection container. This is the final collection.[3][4]

  • Record the end date and time on the collection container label.

  • Ensure the lid is tightly sealed and transport the container to the laboratory as instructed, keeping it cool.

To ensure the completeness of a 24-hour collection, some studies utilize markers such as p-aminobenzoic acid (PABA) or measure urinary creatinine (B1669602) excretion.[13][15]

Visualizing the Experimental Workflows

G cluster_fmu First-Morning Urine (FMU) Workflow cluster_24h 24-Hour Urine Collection Workflow fmu_start Participant wakes after longest sleep period fmu_collect Collect mid-stream first-morning urine in a sterile cup fmu_start->fmu_collect fmu_label Label sample with ID, date, and time fmu_collect->fmu_label fmu_process Analyze sample or store appropriately (refrigerate/freeze) fmu_label->fmu_process h24_start Start Time: Empty bladder, discard first urine h24_record_start Record start date and time h24_start->h24_record_start h24_collect Collect all subsequent urine for 24 hours h24_record_start->h24_collect h24_refrigerate Refrigerate collection container throughout h24_collect->h24_refrigerate h24_end End Time (24h later): Collect final urine h24_collect->h24_end h24_record_end Record end date and time h24_end->h24_record_end h24_process Mix entire collection and transport to lab h24_record_end->h24_process

Caption: Experimental workflows for first-morning and 24-hour urine collection.

Conclusion

The choice between first-morning and 24-hour urine collection for PdG analysis depends on the specific research question, required level of precision, and logistical constraints.

  • First-morning urine is a practical, cost-effective, and reliable method for confirming ovulation in large cohort studies or when participant burden is a concern. Its utility is well-established for threshold-based assessments.

  • 24-hour urine collection remains the gold standard for obtaining a complete and quantitative assessment of daily PdG excretion. This method is preferable when precise quantification of progesterone metabolism is necessary, and it helps to mitigate the impact of diurnal hormonal fluctuations.

For many research applications, particularly those focused on the simple confirmation of ovulation, the convenience and high specificity of FMU collection make it a highly attractive option. However, for metabolic studies or when a detailed quantitative analysis of luteal phase progesterone production is required, the comprehensiveness of a 24-hour collection is unparalleled, provided that participant adherence to the protocol can be ensured.

References

Dried Urine Spot vs. Liquid Urine for Pregnanediol-3a-Glucuronide (PdG) Measurement: A Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dried urine spot (DUS) and traditional liquid urine sampling for the quantification of pregnanediol-3a-glucuronide (PdG), a key metabolite of progesterone. This comparison is supported by experimental data to validate the DUS method as a reliable alternative for clinical and research applications.

The accurate measurement of hormone metabolites is crucial for a wide range of studies, from reproductive health monitoring to drug development. While liquid urine has been the standard for non-invasive hormone assessment, the collection and storage can be cumbersome for participants and researchers. Dried urine spot testing has emerged as a convenient and stable alternative. This guide delves into the validation of DUS for PdG measurements against the established liquid urine method.

Executive Summary

Studies have demonstrated a strong correlation and excellent agreement between PdG levels measured in dried urine spots and those from corresponding liquid urine samples.[1][2][3] The use of mass spectrometry for analysis of dried urine samples shows high intraclass correlation coefficients (ICCs), often exceeding 0.90, when compared to liquid urine analysis.[1][2][3] This indicates that DUS is a robust and reliable method for quantifying PdG.

The primary advantages of the DUS method include ease of sample collection, storage, and shipment, which can significantly improve participant compliance and reduce logistical burdens in large-scale studies.[4][5] Furthermore, analytes on dried filter paper exhibit long-term stability at room temperature, mitigating concerns of degradation that can occur with liquid samples.[4]

Quantitative Data Comparison

The following table summarizes the key quantitative data from studies validating DUS PdG measurements against liquid urine samples. The data consistently shows a high degree of correlation between the two methods.

ParameterDried Urine Spot (DUS)Liquid UrineCorrelation/AgreementReference
Analytical Method LC-MS/MSLC-MS/MS or ImmunoassayHigh correlation[6][7][8]
Intraclass Correlation Coefficient (ICC) --> 0.90 for reproductive hormones[1][2][3]
Accuracy in Ovulation Detection 92% (creatinine adjusted)Comparable to immunoassayHigh concordance[6][7]
Stability Stable at room temperature for at least a monthRequires refrigeration or freezingDUS offers superior stability[4]
Sample Volume <20 µL100 µL or moreDUS requires significantly less sample[6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating these findings. Below are the typical experimental protocols for both DUS and liquid urine PdG analysis.

Dried Urine Spot (DUS) Method
  • Sample Collection: Participants collect a spot urine sample on a filter paper card.[2][3] Four samples are typically collected throughout the day to account for diurnal fluctuations in hormone levels.[2][4]

  • Drying: The filter paper is allowed to air dry completely, which can take a few hours.[2]

  • Storage and Shipment: Once dried, the samples are stable at room temperature and can be shipped to the laboratory without special handling.[4][5]

  • Extraction: In the laboratory, a small punch from the dried urine spot is taken. The analytes, including PdG, are then extracted from the filter paper using a solvent, typically methanol.[7]

  • Analysis: The extracted sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

  • Normalization: To account for variations in urine concentration, PdG levels are normalized to creatinine (B1669602) concentrations, which are also measured from the dried urine spot.[2][4]

Liquid Urine Method
  • Sample Collection: Participants collect a urine sample in a sterile container. For a comprehensive daily assessment, a 24-hour urine collection may be required.[1][3]

  • Storage and Shipment: The liquid urine sample must be kept refrigerated or frozen to prevent bacterial growth and degradation of analytes.[4] Shipment to the laboratory requires cold chain logistics.[4]

  • Aliquoting: In the laboratory, an aliquot of the liquid urine is taken for analysis.

  • Analysis: The urine aliquot is analyzed for PdG using either an immunoassay (ELISA) or LC-MS/MS.[6][7]

  • Normalization: Similar to the DUS method, PdG levels in liquid urine are typically normalized to creatinine to correct for urine dilution.

Experimental Workflow Diagram

The following diagram illustrates the comparative workflow of DUS and liquid urine sample processing for PdG measurement.

G cluster_DUS Dried Urine Spot (DUS) Workflow cluster_Liquid Liquid Urine Workflow cluster_Result Result DUS_Collect Sample Collection (Spot on Filter Paper) DUS_Dry Air Drying DUS_Collect->DUS_Dry DUS_Ship Room Temperature Shipment DUS_Dry->DUS_Ship DUS_Punch Punch Biopsy DUS_Ship->DUS_Punch DUS_Extract Solvent Extraction DUS_Punch->DUS_Extract DUS_Analyze LC-MS/MS Analysis DUS_Extract->DUS_Analyze DUS_Normalize Creatinine Normalization DUS_Analyze->DUS_Normalize Result Comparative PdG Concentration DUS_Normalize->Result Liquid_Collect Sample Collection (Liquid in Container) Liquid_Store Refrigerated/Frozen Storage & Shipment Liquid_Collect->Liquid_Store Liquid_Aliquot Aliquoting Liquid_Store->Liquid_Aliquot Liquid_Analyze LC-MS/MS or Immunoassay Analysis Liquid_Aliquot->Liquid_Analyze Liquid_Normalize Creatinine Normalization Liquid_Analyze->Liquid_Normalize Liquid_Normalize->Result

Figure 1. Comparative workflow for PdG measurement.

Conclusion

The validation data strongly supports the use of dried urine spot sampling as a reliable and convenient alternative to traditional liquid urine collection for the measurement of pregnanediol-3a-glucuronide. The excellent agreement between the two methods, coupled with the significant logistical advantages of DUS, makes it a highly attractive option for researchers, scientists, and drug development professionals. The adoption of DUS can facilitate more frequent and less burdensome sample collection, leading to richer datasets and improved insights in clinical and research settings.

References

A Guide to Inter-Laboratory Comparison of Pregnanediol 3-Glucuronide (PdG) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pregnanediol 3-glucuronide (PdG), the primary urinary metabolite of progesterone, is a critical biomarker for confirming ovulation and assessing luteal phase function in reproductive health research and drug development. The accurate and precise measurement of PdG is paramount for reliable data interpretation. However, significant variability can exist between different assay methods and laboratories, underscoring the need for robust inter-laboratory comparison and standardization. This guide provides a framework for comparing PdG assay results, focusing on common methodologies, their performance characteristics, and a proposed protocol for a formal comparison study.

Overview of Assay Methodologies

The two primary methodologies for quantifying urinary PdG are immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • ELISA: This method relies on the competitive binding of antibodies to PdG. It is widely used due to its high throughput, lower cost, and relative ease of use. Several commercial ELISA kits are available for researchers.

  • LC-MS/MS: Considered the gold standard for many steroid hormone measurements, this technique offers high sensitivity and specificity by physically separating the analyte (PdG) from other urinary components before detection based on its mass-to-charge ratio. While highly accurate, it requires specialized equipment and expertise. Immunoassays often have methodological limitations that LC-MS/MS can overcome.[1]

Experimental Protocols

A standardized protocol is essential for a valid inter-laboratory comparison. The following sections outline a recommended methodology, modeled on best practices and guidelines from clinical laboratory standards.

Consistent sample collection and handling are foundational to minimizing pre-analytical variability.

  • Sample Type: First morning void urine is recommended to reduce variability due to diurnal hormone fluctuations and hydration status.

  • Collection: Participants should collect a mid-stream urine sample in a sterile, preservative-free container.

  • Processing: Within two hours of collection, the urine should be centrifuged to remove sediment. The supernatant should be aliquoted into clearly labeled cryovials.

  • Storage: Samples must be immediately frozen and stored at -70°C or lower until analysis to ensure stability.

The following workflow is proposed for a comprehensive inter-laboratory comparison study. This logical process ensures that each participating laboratory receives identical sample aliquots and that the data collected can be systematically and objectively compared against a reference method.

G cluster_0 Phase 1: Sample Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Comparison SamplePool Standardized Human Urine Sample Pool Aliquoting Sample Aliquoting (Blinded & Randomized) SamplePool->Aliquoting Shipping Cryogenic Shipping to Participating Laboratories Aliquoting->Shipping LabA Laboratory A (e.g., ELISA Kit 1) Shipping->LabA LabB Laboratory B (e.g., ELISA Kit 2) Shipping->LabB LabC Laboratory C (e.g., ELISA Kit 3) Shipping->LabC RefLab Reference Laboratory (LC-MS/MS Method) Shipping->RefLab DataCollection Centralized Data Collection LabA->DataCollection LabB->DataCollection LabC->DataCollection RefLab->DataCollection Stats Statistical Analysis (Bias, Precision, CV%) DataCollection->Stats Report Final Comparison Report & Performance Evaluation Stats->Report

Proposed workflow for an inter-laboratory PdG assay comparison study.

While each commercial kit has a specific protocol, the general steps for a competitive ELISA are as follows:

  • Preparation: Bring all reagents and samples to room temperature. Prepare wash buffers and standards as instructed in the kit manual.

  • Standard Curve: Pipette standards into designated wells of the antibody-coated microplate to generate a standard curve.

  • Sample Addition: Add unknown samples (diluted as necessary) to their respective wells.

  • Conjugate Addition: Add the PdG-enzyme conjugate to all wells.

  • Antibody Addition: Add the anti-PdG antibody to initiate the competitive binding reaction.

  • Incubation: Incubate the plate, typically for 2 hours at room temperature.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate, which will react with the enzyme conjugate to produce a color.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) to allow color development.

  • Stop Reaction: Add a stop solution to halt the reaction.

  • Reading: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Calculation: Calculate PdG concentrations in the samples by interpolating their absorbance values from the standard curve.

Data Presentation and Performance Comparison

Quantitative data from assay validation studies or manufacturer specifications are crucial for an objective comparison. The following tables summarize key performance characteristics for the reference LC-MS/MS method and several commercially available ELISA kits.

Note: The data for ELISA kits are derived from manufacturer-provided specifications and may not reflect the results of a direct, independent head-to-head comparison.

Table 1: Comparison of General Assay Performance Characteristics

ParameterLC-MS/MS (Typical)ELISA (Typical Immunoassay)
Principle Physical separation & mass detectionCompetitive antibody binding
Specificity Very High (mass-based)Variable (potential cross-reactivity)
Sensitivity (LOD) Very High (e.g., ~0.01 µg/mL)[1]High (e.g., 0.18 - 0.23 ng/mL)[2][3]
Throughput LowerHigher
Cost per Sample HigherLower
Equipment LC-MS/MS SystemMicroplate Reader

Table 2: Manufacturer-Reported Performance of Commercial PdG ELISA Kits

Manufacturer / KitAssay Range (ng/mL)Sensitivity (ng/mL)Inter-Assay CV (%)Intra-Assay CV (%)
Arbor Assays DetectX® Not specified0.1805.2 - 7.5Not Specified
Invitrogen (Thermo Fisher) 0.391 - 500.186.44.1
Cayman Chemical 0.4 - 500.94 (80% B/B₀)Not Specified<10

CV = Coefficient of Variation. A lower CV indicates higher precision. Sensitivity definitions may vary between manufacturers (e.g., Limit of Detection vs. 80% B/B₀).

Discussion of Performance Data

  • Sensitivity and Range: While most ELISA kits offer sensitivity in the low ng/mL range, which is adequate for detecting the luteal phase rise in PdG, LC-MS/MS methods can achieve significantly lower limits of detection.[1][2] The analytical range of the ELISA kits is generally sufficient for typical physiological concentrations found in urine.

  • Precision: The reported intra- and inter-assay coefficients of variation (CVs) for the commercial kits are generally below 10%, indicating good reproducibility.

  • Specificity: A key differentiator is specificity. Immunoassays carry a risk of cross-reactivity with other structurally similar steroid metabolites, which can lead to overestimation of PdG concentrations. LC-MS/MS minimizes this risk by separating PdG from other compounds before measurement, providing a more accurate quantification.[1]

Conclusion and Recommendations

Both ELISA and LC-MS/MS are valuable tools for the quantification of urinary PdG. The choice of method depends on the specific requirements of the study, including the need for high specificity, sample throughput, and available resources.

  • For high-accuracy, reference-level results , especially when investigating subtle changes in PdG levels or in complex matrices, LC-MS/MS is the recommended method .

  • For large-scale epidemiological studies or routine monitoring where high throughput is essential, a well-validated ELISA kit can be a cost-effective and reliable option .

To ensure the comparability of results across different studies and laboratories, the adoption of standardized protocols for sample handling and analysis is critical. Laboratories are strongly encouraged to perform their own validation studies and, where possible, participate in proficiency testing or inter-laboratory comparison programs to ensure the accuracy and reliability of their PdG measurements.

References

A Comparative Guide to Urinary Pregnanediol-3-Glucuronide (PdG) Thresholds for Ovulation Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic specificity and sensitivity of different urinary Pregnanediol-3-glucuronide (PdG) thresholds for the confirmation of ovulation. The information presented is based on experimental data from clinical studies to aid in the evaluation and selection of appropriate testing parameters for research and development purposes.

Understanding PdG as a Biomarker for Ovulation

Progesterone (B1679170) is a key hormone produced by the corpus luteum after ovulation. Its primary metabolite excreted in urine is Pregnanediol-3-glucuronide (PdG).[1] The detection of a sustained rise in urinary PdG levels during the luteal phase serves as a non-invasive method to retrospectively confirm that ovulation has occurred.[2][3] At-home PdG test strips and laboratory-based assays are designed to detect this increase, typically by identifying when PdG concentrations surpass a predetermined threshold.[3][4] The selection of an appropriate PdG threshold is critical for the accuracy of these tests, representing a balance between sensitivity (the ability to correctly identify ovulatory cycles) and specificity (the ability to correctly identify anovulatory cycles).

Comparative Analysis of PdG Thresholds

The diagnostic performance of various urinary PdG thresholds has been evaluated in several clinical studies. The following table summarizes the reported sensitivity and specificity of different cutoff values for confirming ovulation. It is important to note that methodologies, including the gold standard for ovulation confirmation (e.g., transvaginal ultrasound, serum progesterone levels) and the testing protocol (e.g., single measurement vs. consecutive day testing), can vary between studies, impacting the results.

PdG ThresholdSensitivitySpecificityStudy Population & Gold Standard
2.5 µg/mL Information not available in cited studiesInformation not available in cited studiesA study suggested this threshold for ovulation confirmation based on algorithmic analysis of PdG rise following an LH surge.[5]
5 µg/mL 82%Information not available in cited studies13 women of reproductive age using a hormonal fertility monitor to detect LH surge.[6][7]
5 µg/mL (3 consecutive positive tests after LH surge)85%100%22 women with regular menstrual cycles; ovulation confirmed by serum progesterone.[8]
5 µg/mL (3 consecutive positive tests after peak mucus)88%100%22 women with regular menstrual cycles; ovulation confirmed by serum progesterone.[8]
7 µg/mL 59%Information not available in cited studies13 women of reproductive age using a hormonal fertility monitor to detect LH surge.[6][7]

Experimental Protocols

The methodologies employed in the key studies cited in this guide are crucial for interpreting the presented data. Below are detailed summaries of the experimental protocols from these studies.

Study 1: Comparison of 5 µg/mL and 7 µg/mL PdG Thresholds
  • Objective: To evaluate a new urine PdG self-test to retrospectively confirm ovulation in women using a hormonal fertility monitor.[6]

  • Participants: Thirteen women of reproductive age (mean age 33.6) with regular menstrual cycles were recruited.[6][7] Exclusion criteria included a history of polycystic ovarian syndrome (PCOS) or sub-fertility.[6][7]

  • Sample Collection: Participants collected first morning urine samples daily for four menstrual cycles.[6]

  • Analytical Method: Commercially available urine PdG test strips with thresholds of 5 µg/mL and 7 µg/mL were used.[6] The study utilized a Clearblue Easy Fertility Monitor (CBEFM) to measure the rise in estrone-3-glucuronide (E3G) and luteinizing hormone (LH) to estimate the fertile phase.[6]

  • Gold Standard for Ovulation Confirmation: The LH surge, as detected by the fertility monitor, was used as a surrogate for ovulation. Progesterone rises approximately 24–36 hours after ovulation.[6]

  • Data Analysis: The percentage of cycles with a positive PdG test after the LH surge was calculated for each threshold.[6]

Study 2: Evaluation of a 5 µg/mL PdG Threshold with Consecutive Day Testing
  • Objective: To inform the design of a larger clinical trial to determine the effectiveness of a new home-based urinary PdG test to confirm ovulation when compared with serum progesterone.[8]

  • Participants: Twenty-eight women aged 18–42 years with regular menstrual cycles (25–35 days) were recruited.[8] Exclusion criteria included current or recent use of hormonal contraception, recent breastfeeding, and use of emergency contraception.[8]

  • Sample Collection: Participants collected daily first morning urine samples for one menstrual cycle to test for LH and PdG.[8] They also kept a daily record of their cervical mucus.[8]

  • Analytical Method: A home-based urinary PdG test with a threshold of ≥5 µg/mL was evaluated.[8] Urinary LH was also measured, with a positive test defined as a threshold ≥25 mIU/mL.[8]

  • Gold Standard for Ovulation Confirmation: Serum progesterone levels were measured to confirm ovulation.[8]

  • Data Analysis: Sensitivity and specificity were calculated for two scenarios: three consecutive positive PdG tests following a positive LH test, and three consecutive positive PdG tests following the peak-fertility mucus day.[8]

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating PdG thresholds and the logical relationship between these thresholds and their diagnostic performance.

experimental_workflow cluster_recruitment Participant Recruitment cluster_collection Sample Collection & Monitoring cluster_analysis Data Analysis p1 Define Inclusion/Exclusion Criteria p2 Recruit Participants p1->p2 s1 Daily First Morning Urine Collection p2->s1 a1 Urinary PdG Measurement (ELISA/Immunoassay) s1->a1 s2 LH Surge / Peak Mucus Monitoring a2 Apply Different PdG Thresholds s2->a2 s3 Gold Standard Confirmation (Ultrasound/Serum Progesterone) a3 Calculate Sensitivity & Specificity s3->a3 a1->a2 a2->a3

Experimental workflow for PdG threshold validation.

logical_relationship cluster_threshold PdG Threshold Level cluster_performance Diagnostic Performance low Low Threshold (e.g., 2.5 µg/mL) sens Sensitivity low->sens Higher spec Specificity low->spec Lower high High Threshold (e.g., 7 µg/mL) high->sens Lower high->spec Higher

PdG threshold impact on diagnostic performance.

References

A Comparative Analysis of Urinary Pregnanediol Glucuronide (PdG) Monitoring and Basal Body Temperature (BBT) for Ovulation Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of ovulation is a critical component in reproductive health research and fertility treatment development. This guide provides a detailed comparison of two prominent at-home methods for ovulation confirmation: the monitoring of urinary pregnanediol (B26743) glucuronide (PdG) and the tracking of basal body temperature (BBT).

This comparison guide delves into the experimental data, protocols, and underlying physiological principles of each method to offer an objective assessment of their performance.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance metrics of PdG monitoring and Basal Body Temperature (BBT) in confirming ovulation, as reported in various clinical studies. It is important to note that methodologies and reference standards for confirming ovulation (e.g., serum progesterone (B1679170), ultrasound) can vary between studies, which may influence these metrics.

Performance MetricUrinary PdG MonitoringBasal Body Temperature (BBT) MethodReference Standard/Notes
Sensitivity 85% - 92.2%[1][2]High (detects most ovulatory cycles)Relative to serum progesterone or a combination of fertility awareness methods.[1][2] For BBT, sensitivity is generally considered high in detecting a thermal shift, though specific percentages are less frequently reported in the context of direct comparison with a gold standard.
Specificity 100%[1][2]Poor (low specificity in identifying anovulatory cycles)[3]Relative to urinary PdG levels.[3] A study using a computerized least-squares analysis of BBT (LS-QBT) found it correctly identified only 1 of 4 anovulatory cycles as defined by PdG levels.[3]
Positive Predictive Value (PPV) Not explicitly reported in comparative studies found.91% - 92%[3]Relative to urinary PdG levels.[3] This indicates a high probability that a detected temperature shift corresponds to an ovulatory cycle.
Negative Predictive Value (NPV) Not explicitly reported in comparative studies found.0% - 50%[3]Relative to urinary PdG levels.[3] This suggests a low probability that the absence of a clear temperature shift correctly identifies an anovulatory cycle.
Overall Accuracy Not explicitly reported in comparative studies found.88% - 90%[3]Relative to urinary PdG levels for detecting evidence of luteal activity.[3]

Experimental Protocols

Urinary Pregnanediol Glucuronide (PdG) Monitoring

Home-based urinary PdG tests are typically lateral flow assays designed to detect PdG in urine.

Objective: To confirm ovulation by detecting a sustained rise in the urinary metabolite of progesterone, PdG.

Protocol:

  • Timing of Testing: Participants are typically instructed to begin testing a few days after a suspected luteinizing hormone (LH) surge, often around 7-10 days post-peak fertility.[4][5]

  • Sample Collection: First-morning urine is collected as it is more concentrated and provides an average of the PdG levels from the previous day.[4][6]

  • Test Procedure: The test strip is dipped into the urine sample for a specified amount of time.

  • Result Interpretation: The appearance of a single line typically indicates a positive result (PdG detected above a certain threshold, often 5 µg/mL), while two lines indicate a negative result.[7] Ovulation is often confirmed by a series of consecutive positive tests (e.g., three positive tests in a row).[1][8]

Basal Body Temperature (BBT) Monitoring

The BBT method relies on the thermogenic effect of progesterone, which causes a slight increase in a woman's resting body temperature after ovulation.[1]

Objective: To retrospectively confirm ovulation by identifying a sustained increase in basal body temperature.

Protocol:

  • Measurement Instrument: A basal thermometer, which can measure temperature changes to at least one-tenth of a degree, is required.

  • Timing of Measurement: The temperature must be taken at the same time every morning immediately upon waking and before any physical activity, including sitting up or talking.[4]

  • Measurement Location: The temperature should be taken from the same location each day (orally, vaginally, or rectally) for consistency.

  • Data Recording: The daily temperature readings are recorded on a chart or in a fertility tracking application.

  • Result Interpretation: Ovulation is considered to have occurred when there is a temperature increase of at least 0.2°F (0.1°C) that is sustained for at least three consecutive days above the previous six days' temperatures.

Physiological Principles and Signaling Pathways

Progesterone Metabolism to Pregnanediol Glucuronide (PdG)

Following ovulation, the corpus luteum forms and begins to produce progesterone. This steroid hormone is essential for preparing the endometrium for implantation. Progesterone is metabolized in the liver into various metabolites, with pregnanediol being a major product. Pregnanediol is then conjugated with glucuronic acid to form pregnanediol-3-glucuronide (B129214) (PdG), a water-soluble compound that is excreted in the urine.[9] The detection of elevated PdG levels in urine is, therefore, a direct indicator of increased progesterone production and, consequently, ovulation.[10]

Progesterone Metabolism and Excretion Pathway Ovulation Ovulation Corpus_Luteum Corpus Luteum Formation Ovulation->Corpus_Luteum Progesterone Progesterone Production Corpus_Luteum->Progesterone Liver Liver Metabolism Progesterone->Liver PdG Pregnanediol-3-Glucuronide (PdG) Formation Liver->PdG Urine Urinary Excretion PdG->Urine

Progesterone to PdG Pathway
Thermogenic Effect of Progesterone

The post-ovulatory rise in progesterone is also responsible for the increase in basal body temperature. While the exact mechanism is not fully elucidated, it is believed that progesterone acts on the thermoregulatory center in the hypothalamus.[11] Progesterone may increase the set point of body temperature, leading to the sustained thermal shift observed during the luteal phase. Some studies suggest that progesterone's thermogenic effect may be mediated by its influence on neurotransmitters like norepinephrine.[11]

Experimental and Logical Workflows

Comparative Study Experimental Workflow

A typical experimental design to compare PdG monitoring and BBT for ovulation confirmation would involve a cohort of women tracking both parameters throughout their menstrual cycles, with a gold-standard method like transvaginal ultrasonography or serum progesterone levels used for definitive ovulation confirmation.

Comparative Study Workflow: PdG vs. BBT Start Participant Recruitment Cycle_Monitoring Menstrual Cycle Monitoring Start->Cycle_Monitoring PdG_Testing Daily Urinary PdG Testing Cycle_Monitoring->PdG_Testing BBT_Measurement Daily BBT Measurement Cycle_Monitoring->BBT_Measurement Gold_Standard Gold Standard Ovulation Confirmation (e.g., Ultrasound, Serum Progesterone) Cycle_Monitoring->Gold_Standard Data_Analysis Data Analysis and Comparison PdG_Testing->Data_Analysis BBT_Measurement->Data_Analysis Gold_Standard->Data_Analysis Results Performance Metrics Calculation (Sensitivity, Specificity, etc.) Data_Analysis->Results

PdG vs. BBT Comparative Study Workflow
Logical Relationship of Ovulation Confirmation Methods

The confirmation of ovulation through PdG and BBT is based on a cascade of physiological events triggered by the luteinizing hormone (LH) surge.

Logical Relationship of Ovulation Confirmation Markers LH_Surge LH Surge Ovulation Ovulation LH_Surge->Ovulation Progesterone_Rise Progesterone Rise Ovulation->Progesterone_Rise PdG_Increase Urinary PdG Increase (Direct Marker) Progesterone_Rise->PdG_Increase BBT_Shift Basal Body Temperature Shift (Indirect Marker) Progesterone_Rise->BBT_Shift

Ovulation Confirmation Markers Logic

Conclusion

Both urinary PdG monitoring and basal body temperature tracking are valuable non-invasive methods for at-home ovulation confirmation. The experimental data suggests that while both methods can effectively identify ovulatory cycles, PdG testing demonstrates superior specificity in distinguishing ovulatory from anovulatory cycles.[1][2][3] BBT, being an indirect measure of progesterone activity, is more susceptible to external factors that can influence body temperature, potentially leading to ambiguous results.[10] In contrast, urinary PdG provides a more direct and quantitative assessment of progesterone production. For research and clinical development purposes where high specificity is paramount, urinary PdG monitoring offers a more reliable approach to ovulation confirmation.

References

A Comparative Guide to Emerging and Traditional Methods for Urinary Pregnanediol 3-Glucuronide (PdG) Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate monitoring of Pregnanediol (B26743) 3-glucuronide (PdG), the primary urinary metabolite of progesterone (B1679170), is crucial for various applications in reproductive health, including ovulation confirmation, fertility tracking, and monitoring of luteal phase sufficiency. While traditional methods like Enzyme-Linked Immunosorbent Assay (ELISA) and at-home qualitative test strips have been the mainstay, there is a growing demand for more sensitive, quantitative, and rapid testing methodologies. This guide provides a detailed comparison of a novel quantitative immunoassay against established techniques, offering insights into their performance, protocols, and underlying principles to aid researchers and clinicians in selecting the most appropriate method for their needs.

Comparison of PdG Monitoring Technologies

The landscape of urinary PdG monitoring is evolving from qualitative, threshold-based tests to more precise, quantitative assays. This section compares the performance of a novel Time-Resolved Fluorescence Microsphere-Lateral Flow Immunochromatographic Assay (TRFM-LFIA) with traditional methods such as laboratory-based ELISA, at-home qualitative test strips, and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The TRFM-LFIA presents a significant advancement by offering rapid, quantitative results with high sensitivity, bridging the gap between at-home convenience and laboratory accuracy.[1] While true real-time, continuous PdG biosensors are still in the early stages of development, with some progesterone biosensors showing no cross-reactivity to PdG, the TRFM-LFIA represents the current frontier in rapid, quantitative PdG detection.[2]

Performance Characteristics
FeatureTime-Resolved Fluorescence Microsphere-Lateral Flow Immunochromatographic Assay (TRFM-LFIA)Enzyme-Linked Immunosorbent Assay (ELISA)At-Home Qualitative Test StripsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay with time-resolved fluorescence detectionCompetitive immunoassay with colorimetric detectionCompetitive immunoassay with visual colorimetric detectionChromatographic separation and mass-to-charge ratio detection
Output QuantitativeQuantitativeQualitative (Positive/Negative)Quantitative
Limit of Detection (LOD) 8.39 ng/mL[1]~0.180 ng/mL[3][4]Threshold-based (e.g., 5 µg/mL)[5][6]0.01 µg/mL (10 ng/mL)[7][8]
Assay Range 30–2,000 ng/mL[1]Varies by kit (e.g., 0.391-50 ng/mL)N/A0.01–100 µg/mL[7]
Analysis Time ~15 minutes2-4 hours~5-10 minutes~6 minutes per sample (instrument time)[7][8]
Specificity High, specific antibodies used[1]High, dependent on antibody cross-reactivityGenerally high, but can be affected by user interpretationVery high, separates structurally similar metabolites[7][8]
Precision (CV%) < 8.56% (RSD)[1]Intra-assay: <10%, Inter-assay: <15% (typical)N/AHigh precision with low coefficient of variation
Real-time Monitoring No (Rapid, discrete measurements)NoNoNo
Ease of Use Simple, requires a portable readerRequires trained personnel and laboratory equipmentVery simple, visual interpretationRequires highly skilled personnel and specialized equipment
Cost Potentially low to moderateModerate to high (per test)Low (per test)High (instrumentation and operational costs)

Experimental Protocols

Time-Resolved Fluorescence Microsphere-Lateral Flow Immunochromatographic Assay (TRFM-LFIA) for PdG

This protocol is based on the methodology described for a competitive TRFM-LFIA strip.[1]

Materials:

  • TRFM-LFIA test strips (comprising a sample pad, conjugate pad with TRFM-labeled anti-PdG monoclonal antibodies, nitrocellulose membrane with a test line (T-line) coated with PdG-BSA conjugate and a control line (C-line) coated with goat anti-mouse IgG, and an absorbent pad)

  • Urine sample

  • Portable fluorescence strip reader

Procedure:

  • Sample Preparation: Collect a first-morning urine sample. Centrifuge if particulates are present.

  • Assay Performance:

    • Bring the TRFM-LFIA test strip to room temperature.

    • Apply a specific volume of the urine sample (e.g., 80 µL) to the sample pad of the test strip.

    • Allow the sample to migrate along the strip via capillary action for a specified time (e.g., 15 minutes).

  • Detection:

    • Insert the test strip into the portable fluorescence strip reader.

    • The reader measures the fluorescence intensity at the T-line and C-line.

    • The concentration of PdG in the sample is calculated based on the ratio of the T-line to C-line fluorescence intensity, which is inversely proportional to the PdG concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for PdG

This is a general protocol for a competitive ELISA, based on commercially available kits.[3][4]

Materials:

  • Microtiter plate pre-coated with goat anti-rabbit IgG

  • PdG standards

  • Urine samples

  • PdG-peroxidase conjugate

  • Rabbit anti-PdG antibody

  • Wash buffer

  • TMB substrate solution

  • Stop solution (e.g., 1 M HCl)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting the PdG standard. Dilute urine samples as required.

  • Competitive Binding:

    • Pipette standards and samples into the wells of the microtiter plate.

    • Add the PdG-peroxidase conjugate to each well.

    • Add the rabbit anti-PdG antibody to initiate the competitive binding reaction.

    • Incubate for a specified time (e.g., 2 hours) at room temperature, often with shaking.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Reaction:

    • Add TMB substrate solution to each well.

    • Incubate for a specified time (e.g., 30-60 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of PdG in the sample.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the PdG concentration in the samples by interpolating from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for PdG

This protocol is a simplified "dilute and shoot" method.[7][8]

Materials:

  • Ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer

  • C18 analytical column

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

  • PdG standard

  • Internal standard

  • Urine samples

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples.

    • Dilute an aliquot of the urine sample with a solution containing the internal standard.

    • Centrifuge the diluted sample.

  • Chromatographic Separation:

    • Inject the supernatant onto the UHPLC system.

    • Separate the analytes using a gradient elution on the C18 column.

  • Mass Spectrometric Detection:

    • Introduce the eluent into the tandem mass spectrometer.

    • Perform detection using multiple reaction monitoring (MRM) in negative ion mode, monitoring for specific precursor and product ion transitions for PdG and the internal standard.

  • Quantification: Quantify the PdG concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Signaling Pathway and Detection Principle Diagrams

Competitive_Immunoassay_Principle cluster_binding Competitive Binding cluster_detection Signal Detection PdG PdG (Analyte) Binding_Site Antibody Binding Site PdG->Binding_Site Binds Ab_PdG Anti-PdG Antibody Labeled_PdG Labeled PdG Conjugate Labeled_PdG->Binding_Site Competes for binding Signal Signal Generation (Colorimetric/Fluorescent) Binding_Site->Signal Bound Labeled PdG Generates Signal

Caption: Competitive immunoassay principle for PdG detection.

TRFM_LFIA_Workflow start Start sample_app Apply Urine Sample to Sample Pad start->sample_app migration Capillary Migration sample_app->migration conjugate_release TRFM-Ab Conjugate Released migration->conjugate_release competitive_binding Competitive Binding at Test Line (T) conjugate_release->competitive_binding control_binding Conjugate Binding at Control Line (C) competitive_binding->control_binding readout Insert into Reader & Measure Fluorescence control_binding->readout result Quantitative Result (Inverse to Signal at T) readout->result end End result->end

Caption: Workflow of the TRFM-LFIA for quantitative PdG measurement.

Logical Relationship Diagram

PdG_Method_Selection cluster_choices Method Selection cluster_methods Recommended Method requirement Primary Requirement real_time Real-time Continuous Monitoring requirement->real_time Continuous Data rapid_quant Rapid Quantitative Screening requirement->rapid_quant Speed & Quantity high_throughput High-Throughput Batch Analysis requirement->high_throughput Large Sample Volume home_use At-Home Qualitative Confirmation requirement->home_use Convenience high_accuracy Highest Accuracy & Specificity (Gold Standard) requirement->high_accuracy Definitive Quantification biosensor Novel Biosensor (Developmental Stage) real_time->biosensor trfm_lfia TRFM-LFIA rapid_quant->trfm_lfia elisa ELISA high_throughput->elisa strips Qualitative Strips home_use->strips lcms LC-MS/MS high_accuracy->lcms

Caption: Decision guide for selecting a PdG monitoring method.

References

Safety Operating Guide

Safe Disposal of Pregnanediol 3-glucuronide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive operational plan for the proper disposal of Pregnanediol 3-glucuronide, a primary urinary metabolite of progesterone.[1][2] Adherence to these procedures is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. In the absence of a specific Safety Data Sheet (SDS) detailing disposal, a conservative approach, treating the compound as a hazardous chemical waste stream, is required.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) if available. If an SDS is not accessible, the following general precautions for handling chemical compounds in a laboratory setting should be strictly followed. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Operational Plan for Disposal

The proper disposal of this compound involves a systematic process of segregation, collection, storage, and transfer.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. Do not mix this compound waste with non-hazardous waste.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated filter papers, and disposable labware (e.g., vials, pipette tips), in a dedicated, clearly labeled hazardous waste container.[4][5]

    • The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid to prevent leaks and spills.[3]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions from experiments or rinsates, in a separate, dedicated hazardous liquid waste container.[3][5]

    • Ensure the container is compatible with the solvents used and is securely sealed.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.[5]

Step 2: Labeling and Storage

Accurate and clear labeling is essential for safety and regulatory compliance.

  • All waste containers must be clearly labeled with "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic until they are collected for disposal.[4]

Step 3: Decontamination of Labware

  • Reusable Glassware: Reusable glassware and equipment that have come into contact with this compound should be decontaminated.

  • Triple rinse the labware with a suitable solvent (e.g., ethanol) that can dissolve the compound.[3]

  • Collect the rinsate as hazardous liquid waste.[3]

  • After solvent rinsing, wash the labware with soap and water.[3]

Step 4: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[3]

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) office for assistance.[3]

Step 5: Final Disposal

  • The final disposal of this compound waste must be conducted through a licensed and reputable hazardous waste disposal company.[4]

  • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[3]

  • The primary and recommended method for the disposal of pharmaceutical and chemical waste is high-temperature incineration at a permitted treatment facility.[4] This process effectively destroys the active chemical components, rendering them inert.[4]

Quantitative Data Summary

While specific quantitative disposal data for this compound is not available, the following table summarizes the key procedural information for safe handling and disposal.

ParameterInstructionReference
Waste Type Solid and Liquid Chemical Waste[3][4][5]
Container Type Compatible, sealed, and clearly labeled hazardous waste container[3][4][5]
Storage Location Secure, designated, and well-ventilated area[4]
Disposal Method Incineration via a licensed hazardous waste disposal company[4]
PPE Safety goggles, chemical-resistant gloves, lab coat[3]

Experimental Protocols

The procedures outlined above constitute the standard protocol for the safe disposal of this compound in a laboratory setting. No specific experimental protocols for the chemical alteration or neutralization of this compound prior to disposal are recommended without explicit guidance from a qualified chemist or the compound's manufacturer.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste segregate Step 1: Segregate Waste (Solid and Liquid) start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Step 2: Store in Designated Secure Area collect_solid->store collect_liquid->store decontaminate Step 3: Decontaminate Reusable Labware store->decontaminate spill Step 4: Manage Spills (If Applicable) store->spill If Spill Occurs contact_ehs Step 5: Contact EHS for Waste Pickup decontaminate->contact_ehs spill->store disposal Final Disposal: Incineration by Licensed Vendor contact_ehs->disposal end End: Safe and Compliant Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Pregnanediol 3-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, step-by-step safety and logistical information for the handling of Pregnanediol (B26743) 3-glucuronide, a primary urinary metabolite of progesterone (B1679170). Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling Pregnanediol 3-glucuronide, appropriate personal protective equipment is crucial to minimize exposure, although it is not classified as a hazardous substance. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields to protect against splashes.
Hand Protection GlovesNitrile or latex gloves are suitable.
Body Protection Lab CoatTo prevent contamination of personal clothing.

Standard laboratory attire, including long pants and closed-toe shoes, is also required.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound from the moment it arrives in the laboratory until its disposal is critical for safety and operational efficiency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound as a solid at -20°C for long-term stability.[2]

  • The compound is typically supplied as a solid.[3]

2. Handling and Preparation of Solutions:

  • Handle the solid compound in a designated area, avoiding the creation of dust.

  • When preparing solutions, work in a well-ventilated area.

  • This compound is soluble in ethanol (B145695) at a concentration of 20 mg/ml.[3]

  • For use in assays, further dilutions are typically made in the appropriate assay buffer.[4]

3. Use in Experimental Protocols:

  • This compound is commonly used in immunoassays (such as ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS) to quantify progesterone levels in biological samples like urine.[3][5][6][7]

  • Follow the specific protocols for these assays, paying close attention to the required dilutions and handling steps.[4]

4. Spill Management:

  • In case of a spill, wear appropriate PPE.

  • For a solid spill, gently sweep up the material to avoid creating dust and place it in a designated waste container.

  • For a liquid spill, absorb the solution with an inert material and place it in a sealed container for disposal.

  • Clean the spill area with soap and water.

5. Disposal:

  • Dispose of waste containing this compound in accordance with local, state, and federal regulations.

  • As a precautionary measure in the absence of specific disposal guidelines, treat it as a chemical waste stream.[8]

  • Solid waste should be collected in a clearly labeled, sealed container.[8]

  • Liquid waste containing the compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_preparation Sample Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal receiving Receive Shipment storage Store at -20°C receiving->storage Inspect for damage weighing Weigh Solid storage->weighing dissolving Dissolve in Ethanol weighing->dissolving collect_solid Collect Solid Waste diluting Dilute with Assay Buffer dissolving->diluting assay Perform Assay (e.g., ELISA, LC-MS/MS) diluting->assay collect_liquid Collect Liquid Waste assay->collect_liquid dispose Dispose per Regulations collect_solid->dispose collect_liquid->dispose

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.